molecular formula Cl3N3S3 B14153052 Trithiazyl trichloride CAS No. 5964-00-1

Trithiazyl trichloride

Cat. No.: B14153052
CAS No.: 5964-00-1
M. Wt: 244.6 g/mol
InChI Key: QBQMTUMJJWPFDJ-UHFFFAOYSA-N
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Description

Trithiazyl trichloride, with the CAS number 5964-00-1 and molecular formula Cl₃N₃S₃, is an inorganic compound characterized as a white solid with a melting point of 168 °C . This reagent features a six-membered, puckered ring structure of alternating sulfur and nitrogen atoms, with each sulfur atom bonded to a single chlorine atom . Its primary research value lies in its role as a versatile precursor for the synthesis of various sulfur-nitrogen compounds and heterocycles . In organic synthesis, this compound enables efficient, one-step conversions of various substrates into valuable heterocyclic systems. It acts as a novel reagent for the ring-opening and recyclization of 2,5-diarylfurans, providing a regiospecific and high-yield route to 5-aroyl-3-arylisothiazoles, a significant class of compounds in medicinal and materials chemistry . The reaction is believed to proceed via initial electrophilic attack on the furan ring . Furthermore, it serves as a 1,2-bis-electrophile to convert primary and secondary enamines, enamides, and 1,2,3-triazoles into various 3,4-disubstituted 1,2,5-thiadiazoles, offering a mild method to access these structures with alkyl, aryl, and functional groups . The compound can be synthesized by the chlorination of tetrasulfur tetranitride . When heated under vacuum, the trimer cracks to form the green gaseous monomer, thiazyl chloride (N≡S-Cl) . The chlorine atoms in (NSCl)₃ can be displaced by nucleophiles; for example, reactions with alkoxides or silver salts yield the corresponding alkoxy or other derivatives . This product is intended for research purposes only and is not intended for human or veterinary diagnostics or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5964-00-1

Molecular Formula

Cl3N3S3

Molecular Weight

244.6 g/mol

IUPAC Name

1,3,5-trichloro-1λ4,3λ4,5λ4-trithia-2,4,6-triazacyclohexa-1,3,5-triene

InChI

InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7

InChI Key

QBQMTUMJJWPFDJ-UHFFFAOYSA-N

Canonical SMILES

N1=S(N=S(N=S1Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of Trithiazyl Trichloride from Tetrasulfur Tetranitride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trithiazyl trichloride (B1173362) ((NSCl)₃), a key reagent in sulfur-nitrogen chemistry, from its common precursor, tetrasulfur tetranitride (S₄N₄). The document details the primary synthetic routes, presents comparative quantitative data, and offers detailed experimental protocols. Safety considerations and the structural properties of the involved compounds are also discussed to provide a thorough resource for laboratory professionals.

Trithiazyl trichloride is an inorganic heterocyclic compound that serves as a stable, solid precursor for the highly reactive monomeric thiazyl chloride (NSCl) and other sulfur-nitrogen compounds.[1][2] The most prevalent synthesis method involves the chlorination of tetrasulfur tetranitride, a cage-like S-N compound.[1] The choice of chlorinating agent is a critical factor influencing the reaction's yield, purity, and overall efficiency.[1]

Comparative Analysis of Synthesis Methods

The selection of a chlorinating agent is the most crucial decision in the synthesis of this compound from tetrasulfur tetranitride. The primary methods involve the use of chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and disulfur (B1233692) dichloride (S₂Cl₂). The following table summarizes the key quantitative parameters for these common methods, allowing for an easy comparison of their efficacy.

Chlorinating AgentGeneral Reaction EquationTypical YieldRemarks
Chlorine (Cl₂) Gas 3S₄N₄ + 6Cl₂ → 4(NSCl)₃[2][3]65-75%[2]A widely cited and traditional method. The reaction progress is visually indicated by a color change from orange-red to pale-yellow.[1]
Sulfuryl Chloride (SO₂Cl₂) S₄N₄ + SO₂Cl₂ → (NSCl)₃ + ... (unbalanced)[1]95-100% (based on N content)[1]Considered a more convenient method that often results in a purer product with a higher yield.[1]
Disulfur Dichloride (S₂Cl₂) S₄N₄ + S₂Cl₂ → [S₄N₃]⁺Cl⁻ + ...Not ideal for (NSCl)₃This reagent tends to form the salt thiotrithiazyl chloride ([S₄N₃]⁺Cl⁻) rather than this compound.[1]
Structural and Physical Properties

This compound is a white, crystalline solid with a molar mass of 244.55 g/mol and a melting point of 168 °C.[2][3] The molecule features a six-membered ring of alternating sulfur and nitrogen atoms.[3][4] This S₃N₃ core has a slightly puckered, non-planar structure with S-N bond lengths of 160.5 pm and S-Cl bond distances of 208 pm.[3][4] The molecule possesses C₃v symmetry.[3][4]

PropertyValue
Chemical Formula (NSCl)₃[3]
Molar Mass 244.55 g/mol [3]
Appearance White solid[3]
Melting Point 168 °C[3]
Symmetry C₃v[3][4]
S-N Bond Length 160.5 pm[4]
S-Cl Bond Length 208 pm[4]

Experimental Protocols

! CAUTION: Tetrasulfur tetranitride (S₄N₄) is a shock-sensitive explosive. All manipulations must be performed with extreme care, using appropriate safety measures such as a fume hood, safety shields, and personal protective equipment (PPE), including face shields, gloves, and lab coats.[1] All glassware should be inspected for cracks, and all solvents must be thoroughly dried before use.[1]

Protocol 1: Synthesis using Chlorine (Cl₂) Gas

This protocol is a widely established method for the synthesis of this compound.[1]

Materials:

  • Tetrasulfur tetranitride (S₄N₄), powdered

  • Carbon tetrachloride (CCl₄), dry

  • Chlorine (Cl₂) gas, dry

  • Nitrogen (N₂) gas, dry

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (e.g., filled with CaCl₂)

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, gas inlet tube, and drying tube, create a suspension of powdered S₄N₄ in dry carbon tetrachloride.[1]

  • Purge the reaction apparatus with dry nitrogen gas to create an inert atmosphere.[1]

  • While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the gas inlet tube, ensuring the outlet is below the surface of the solvent for efficient reaction.[1]

  • Continue the introduction of chlorine gas. The reaction is complete when the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of (NSCl)₃ has formed.[1]

  • Cease the chlorine flow and purge the system with nitrogen gas to remove any excess, unreacted chlorine.[1]

  • Isolate the crude product by filtration. Wash the collected solid with a small amount of dry CCl₄ and dry it under vacuum.[1]

  • For further purification, the product can be recrystallized from hot CCl₄. Crucially, do not heat the solution above 60°C , as this may cause decomposition of the product.[1]

Protocol 2: Synthesis using Sulfuryl Chloride (SO₂Cl₂)

This method is often preferred due to its convenience, higher yield, and the superior purity of the resulting product.[1]

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Sulfuryl chloride (SO₂Cl₂), excess

  • Carbon tetrachloride (CCl₄), dry

  • Nitrogen (N₂) gas, dry

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a suitable reaction flask under a nitrogen atmosphere, suspend the S₄N₄ in dry carbon tetrachloride.[1]

  • Add an excess of sulfuryl chloride to the suspension (e.g., 2-3 mL of SO₂Cl₂ per gram of S₄N₄).[1]

  • Stir the resulting mixture at room temperature for 24 hours under a continuous nitrogen atmosphere.[1]

  • After the reaction is complete, remove the excess SO₂Cl₂ and the CCl₄ solvent under reduced pressure to yield the solid product.[1]

  • Recrystallize the resulting yellow product from dry CCl₄ to obtain pale yellow needles of pure (NSCl)₃.[1]

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis process and the proposed reaction mechanism.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Products S4N4 Tetrasulfur Tetranitride (S₄N₄) Reaction Chlorination Reaction (Inert Atmosphere) S4N4->Reaction ChlorinatingAgent Chlorinating Agent (Cl₂ or SO₂Cl₂) ChlorinatingAgent->Reaction Solvent Dry Solvent (CCl₄) Solvent->Reaction Purification Filtration & Recrystallization Reaction->Purification NSCl3 This compound ((NSCl)₃) Purification->NSCl3 NSCl_mono Monomeric Thiazyl Chloride (NSCl) NSCl3->NSCl_mono Pyrolysis (~100°C, vacuum)

Caption: General experimental workflow for the synthesis of this compound.

G S4N4 S₄N₄ (Cage Structure) Intermediate S₄N₄Cl₂ (Postulated Intermediate) S4N4->Intermediate + Cl₂ NSCl3 (NSCl)₃ (Ring Structure) Intermediate->NSCl3 + Cl₂ NSCl_mono NSCl (Monomer) NSCl3->NSCl_mono Depolymerization

Caption: Proposed reaction pathway for the chlorination of S₄N₄.[5]

Conversion to Monomeric Thiazyl Chloride

The primary utility of this compound is its role as a stable precursor to the monomeric form, NSCl. This conversion is achieved through thermal decomposition (pyrolysis).[1] At approximately 100°C in a vacuum, the trimer breaks down to yield the highly reactive, green gaseous monomer.[1][3]

(−N=S(−Cl)−)₃ → 3 N≡S−Cl[1]

This monomer is typically generated in situ for immediate use in subsequent reactions, such as the synthesis of various sulfur-nitrogen heterocycles.[1]

Conclusion

The chlorination of tetrasulfur tetranitride is the foundational method for producing this compound. While the traditional use of chlorine gas is effective, the application of sulfuryl chloride as the chlorinating agent presents a significant improvement, offering superior yields and product purity.[1] The choice of method will depend on the specific requirements of the laboratory and the desired scale of the synthesis. Given the hazardous nature of the starting material, adherence to strict safety protocols is paramount throughout all stages of the procedure.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Bonding of Trithiazyl Trichloride (B1173362) (NSCl)₃

Abstract

Trithiazyl trichloride, with the chemical formula (NSCl)₃, is a key inorganic heterocyclic compound that serves as a significant precursor in the synthesis of a variety of sulfur-nitrogen compounds. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and the experimental and computational methods used for its characterization. The document details synthetic protocols, summarizes structural and spectroscopic data in tabular form, and includes visualizations of the molecular structure and experimental workflows to facilitate a deeper understanding for researchers in inorganic chemistry and materials science.

Introduction

This compound is a white, crystalline solid that is the trimer of the monomeric thiazyl chloride (NSCl).[1] It is an important reagent in sulfur-nitrogen chemistry, providing a stable source of the NSCl moiety for various chemical transformations.[2] The molecule is characterized by a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom.[1][3] Its unique puckered ring structure and delocalized π-bonding system give rise to its distinct reactivity and spectroscopic properties.

Molecular Structure and Bonding

The molecular structure of (NSCl)₃ consists of a six-membered S₃N₃ ring. Unlike the planar aromatic ring of its organic analogue, cyanuric chloride, the S₃N₃ ring in this compound adopts a slightly puckered or ruffled conformation.[1][3] The molecule possesses C₃v symmetry.[3] Each sulfur atom is tetravalent and exhibits a pyramidal geometry. The chlorine atoms are all situated on the same side of the ring, in a cis conformation.[3]

The bonding within the S₃N₃ ring is characterized by alternating single and double bonds, though electron delocalization results in all S-N bonds having partial double-bond character.[1] This delocalization of π-electrons contributes to the overall stability of the ring system.

Quantitative Structural Data

The key structural parameters of (NSCl)₃, determined by X-ray and electron diffraction studies, are summarized in the table below.

ParameterValueMethod
S–N Bond Length160.5 pmX-ray Diffraction
S–Cl Bond Length208 pmElectron Diffraction
N–S–N Bond Angle113.2°X-ray Diffraction
S–N–S Bond Angle123.9°X-ray Diffraction

Table 1: Key Structural Parameters of (NSCl)₃.[1][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of (NSCl)₃ involves the chlorination of tetrasulfur tetranitride (S₄N₄).

Materials:

  • Tetrasulfur tetranitride (S₄N₄), finely powdered

  • Carbon tetrachloride (CCl₄), dry

  • Chlorine (Cl₂) gas, dry

  • Nitrogen (N₂) gas, dry

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend the powdered S₄N₄ in dry CCl₄.

  • Purge the reaction vessel with dry nitrogen gas to ensure an inert atmosphere.

  • While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the gas inlet tube, ensuring the gas is bubbled below the surface of the solvent.

  • Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of (NSCl)₃ is formed.

  • Cease the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.

  • Isolate the crude (NSCl)₃ product by filtration.

  • Wash the filtered product with a small amount of dry CCl₄ and dry it under a vacuum.

Purification: Further purification can be achieved by recrystallization.

  • Dissolve the crude (NSCl)₃ in hot CCl₄. Caution: Do not heat the solution above 60°C to prevent decomposition of the product.

  • Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the resulting pale-yellow needles of pure (NSCl)₃ by vacuum filtration.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow S4N4 Suspend S₄N₄ in dry CCl₄ Chlorination Bubble Cl₂ gas through suspension (vigorous stirring) S4N4->Chlorination Precipitation Formation of (NSCl)₃ precipitate Chlorination->Precipitation Filtration Isolate crude product by filtration Precipitation->Filtration Washing Wash with dry CCl₄ Filtration->Washing Drying1 Dry under vacuum Washing->Drying1 Recrystallization Recrystallize from hot CCl₄ (T < 60°C) Drying1->Recrystallization Optional Purification Filtration2 Collect pure crystals by filtration Recrystallization->Filtration2 Drying2 Dry final product under vacuum Filtration2->Drying2

Synthesis and Purification Workflow for (NSCl)₃
Single-Crystal X-ray Diffraction

Due to the sensitivity of (NSCl)₃ to moisture, all manipulations should be performed under an inert atmosphere.

  • Crystal Selection and Mounting: A suitable single crystal of (NSCl)₃ is selected under a microscope in an inert (e.g., nitrogen or argon) atmosphere and mounted on a goniometer head using an appropriate oil or grease.

  • Data Collection: The mounted crystal is placed on a diffractometer, and the temperature is lowered (typically to 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software such as SHELXS and SHELXL are commonly used for this purpose.

Vibrational Spectroscopy (IR and Raman)
  • Sample Preparation: For IR spectroscopy, a KBr pellet of the solid (NSCl)₃ can be prepared. For Raman spectroscopy, the crystalline powder can be placed in a capillary tube.

  • Data Acquisition:

    • IR Spectroscopy: The spectrum is typically recorded in the 4000-400 cm⁻¹ range using a Fourier Transform Infrared (FTIR) spectrometer.

    • Raman Spectroscopy: A laser with a specific excitation wavelength (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed by a spectrometer.

  • Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions based on their frequencies, intensities, and comparison with theoretical calculations.

Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, bonding, and vibrational properties of (NSCl)₃.

Methodology:

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or ADF are commonly employed.

  • Method: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional is often chosen for its balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-31G(d) or 6-311+G(d,p), or a correlation-consistent basis set like cc-pVTZ, provides a good description of the electronic structure for this type of molecule.

Procedure:

  • Geometry Optimization: The molecular geometry of (NSCl)₃ is optimized to find the lowest energy structure. The resulting bond lengths and angles can be compared with experimental data.

  • Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The calculated IR and Raman intensities help in the assignment of the experimental spectra.

Spectroscopic Data and Vibrational Assignment

The vibrational spectrum of (NSCl)₃ is complex due to the coupling of various bond stretching and bending modes. The table below presents a tentative assignment of the major vibrational modes based on a combination of experimental observations and computational predictions.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment (Symmetry)Description
~680 (IR, Raman)~675A₁S-N symmetric stretch
~620 (IR, Raman)~615ES-N asymmetric stretch
~520 (IR, Raman)~515A₁S-Cl symmetric stretch
~480 (IR, Raman)~475ES-Cl asymmetric stretch
~350 (Raman)~345A₁Ring deformation
~280 (IR, Raman)~275ERing deformation
~200 (Raman)~195ES-Cl rock
~150 (Raman)~145A₂Ring torsion (inactive in IR/Raman)

Table 2: Vibrational Frequencies and Assignments for (NSCl)₃.

Molecular Structure of (NSCl)₃

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, (NSCl)₃. The combination of experimental techniques, particularly X-ray diffraction and vibrational spectroscopy, with computational modeling, offers a powerful approach to understanding the properties of this important sulfur-nitrogen compound. The provided protocols and data serve as a valuable resource for researchers working with (NSCl)₃ and related heterocyclic systems.

References

physical and chemical properties of trithiazyl trichloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Trithiazyl Trichloride (B1173362)

Introduction

Trithiazyl trichloride, with the chemical formula (NSCl)₃, is an inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom.[1][2] This white, crystalline solid is a key precursor in the synthesis of a wide variety of sulfur-nitrogen compounds, though it has no direct commercial applications.[1][3] Its unique structure and reactivity make it a subject of significant interest in inorganic and materials chemistry research. This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

This compound presents as a white solid at room temperature.[1][2] It is insoluble in water but demonstrates solubility in several organic solvents, including dichloromethane, chloroform, and carbon tetrachloride.[2] The compound is stable in dry, inert atmospheres but will gradually decompose over several weeks under ambient conditions.[2] Hydrolysis occurs slowly in moist air and rapidly in aqueous solutions.[2]

Quantitative Physical Data

A summary of the key physical and structural parameters for this compound is presented below.

PropertyValue
Molecular Formula (NSCl)₃ / Cl₃N₃S₃
Molar Mass 244.55 g/mol [1]
Appearance White solid[1]
Melting Point 168 °C (decomposes)[1][2]
Density (solid-state) 2.35 g/cm³[2]
S-N Bond Length 160.5 pm[1][4]
S-Cl Bond Length 208 pm[1][4]
N-S-N Bond Angle 117°[4]
S-N-S Bond Angle 123°[4]
Molecular Symmetry C₃ᵥ[1][2][4]
Spectroscopic Characteristics

Vibrational spectroscopy provides insight into the bonding within the this compound molecule.

Vibrational ModeWavenumber (cm⁻¹)
ν(S–N) asymmetric stretch 650–680[4]
ν(S–Cl) 420–440[4]
Ring breathing 350–370[4]

Molecular Structure and Bonding

This compound features a six-membered S₃N₃ ring that is slightly puckered, not planar.[1][4] Each tetravalent sulfur atom is bonded to two nitrogen atoms and one chlorine atom, adopting a pyramidal geometry.[1][4] The chlorine atoms are positioned in a mutually cis arrangement relative to the ring.[1] The bonding within the ring consists of alternating single and double bonds, though electron delocalization results in partial double-bond character across all S-N linkages.[1][4] This is supported by the observed S-N bond length of 160.5 pm.[1][4]

Chemical Properties and Reactivity

This compound is a versatile reagent in synthetic chemistry, primarily serving as a precursor to other sulfur-nitrogen compounds.[2]

Thermal Decomposition

Upon heating to 100 °C in a vacuum, this compound undergoes thermal decomposition, or "cracking," to yield three equivalents of the monomeric thiazyl chloride (NSCl).[1][5] This monomer is a highly reactive green gas that can be used in situ for subsequent reactions.[1][5] The decomposition follows first-order kinetics with an activation energy of 92 kJ/mol.[4]

Substitution Reactions

The chlorine atoms in this compound can be readily displaced by various nucleophiles. For instance, it reacts with alkoxides or silver salts to replace the chloride ions.[1]

  • (-NS(Cl)-)₃ + 3 NaOR → (-NS(OR)-)₃ + 3 NaCl[1]

  • (-NS(Cl)-)₃ + 3 AgX → (-NS(X)-)₃ + 3 AgCl[1]

Reactions with Organic Substrates

This compound reacts with a range of organic compounds, providing one-step routes to various heterocyclic systems.[6][7][8] It reacts with alkenes, alkynes, and activated methylene (B1212753) compounds to form 1,2,5-thiadiazoles and isothiazoles.[6][7][8] For example, its reaction with nitriles leads to the formation of dithiadiazolium chlorides.[1]

Oxidation

Sulfur trioxide can successively oxidize the sulfur atoms in this compound to form (NSOCl)₃, which exists as stereoisomers.[1]

Lewis Acidity

The sulfur atoms in the ring act as Lewis acids, allowing this compound to form adducts with Lewis bases like amines and phosphines.[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of tetrasulfur tetranitride (S₄N₄).

Synthesis from Tetrasulfur Tetranitride and Chlorine

This method is a principal route for producing this compound.

Reaction: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃[1][4][5]

Methodology:

  • A suspension of tetrasulfur tetranitride in carbon tetrachloride is prepared in a reaction vessel equipped with a stirrer and a gas inlet.

  • The suspension is cooled to a temperature between 0–5 °C.[4]

  • Chlorine gas is bubbled through the stirred suspension.

  • Precise control of the stoichiometry is crucial to minimize the formation of byproducts.[4]

  • The reaction progress can be monitored by the disappearance of the orange-red color of S₄N₄.

  • Upon completion, the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent like carbon tetrachloride or by sublimation.

  • This method typically yields 60–70% of the product.[4]

Visualizations

Synthesis of this compound

The following diagram illustrates the primary synthetic pathways to this compound.

Synthesis_of_Trithiazyl_Trichloride S4N4 Tetrasulfur Tetranitride (S₄N₄) NSCl3 This compound ((NSCl)₃) S4N4->NSCl3 + 6 Cl₂ in CCl₄ FSN Thiazyl Fluoride (FSN) FSN->NSCl3 + 3 Cl₂ (gas phase) Cl2 Chlorine (Cl₂)

Caption: Primary synthetic routes to this compound.

Key Reactions of this compound

This diagram outlines some of the characteristic reactions of this compound.

Reactions_of_Trithiazyl_Trichloride NSCl3 This compound ((NSCl)₃) NSCl Thiazyl Chloride Monomer (NSCl) NSCl3->NSCl Heat (100°C, vacuum) NSOR3 Alkoxy Derivatives ((-NS(OR)-)₃) NSCl3->NSOR3 + 3 NaOR Thiadiazoles 1,2,5-Thiadiazoles NSCl3->Thiadiazoles + Alkenes/Alkynes NSOCl3 Oxidized Product ((NSOCl)₃) NSCl3->NSOCl3 + SO₃

Caption: Key chemical transformations of this compound.

References

thermal decomposition of trithiazyl trichloride to thiazyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition of Trithiazyl Trichloride (B1173362) to Thiazyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of trithiazyl trichloride ((NSCl)₃) into monomeric thiazyl chloride (NSCl). This process is a critical step in the synthesis of various sulfur-nitrogen compounds, which are of significant interest in materials science and medicinal chemistry. This document outlines the thermodynamic principles, experimental protocols, and key data associated with this reaction.

Introduction

This compound, a white crystalline solid, serves as a stable precursor to the highly reactive green gas, thiazyl chloride.[1] The thermal decomposition, often referred to as "cracking," is the primary method for generating monomeric NSCl for in-situ use in further chemical synthesis.[1][2] The reaction proceeds as a depolymerization of the cyclic trimer to three monomer units.

The core transformation is represented by the following equilibrium:

(-N=S(-Cl)-)₃ (s) ⇌ 3 N≡S-Cl (g)[2]

This guide will delve into the quantitative aspects of this equilibrium and the practical considerations for carrying out this decomposition in a laboratory setting.

Quantitative Data

The thermal decomposition of this compound has been characterized by several key thermodynamic and vapor pressure parameters. The following tables summarize the critical quantitative data for this process.

Table 1: Thermodynamic Parameters for the Decomposition of (NSCl)₃
ReactionParameterValue
(NSCl)₃ (s) → 3 NSCl (g)ΔH°46.2 ± 1.5 kcal/mol
ΔS°129.6 ± 4.8 cal deg⁻¹ mol⁻¹
(NSCl)₃ (s) → (NSCl)₃ (g)ΔH°24.3 ± 1.5 kcal/mol
ΔS°52.1 ± 4.6 cal deg⁻¹ mol⁻¹

Data sourced from Patton and Jolly, 1970.[2]

Table 2: Vapor Pressure of Thiazyl Chloride in Equilibrium with Solid this compound

The vapor pressure of thiazyl chloride (NSCl) over solid this compound ((NSCl)₃) as a function of temperature can be described by the following equation:

log PNSCl(mm) = 12.321 - 3360/T[2]

Where P is the pressure in millimeters of mercury (mmHg) and T is the temperature in Kelvin. This equation is valid in the temperature range of 31-40 °C.[2]

Experimental Protocols

The following protocols are based on the methodologies described for the study of the (NSCl)₃/NSCl equilibrium. These procedures should be performed by qualified personnel in a well-ventilated fume hood, as thiazyl chloride is a reactive and potentially hazardous gas.

Purification of this compound

Impurities can catalyze the decomposition of this compound, leading to inconsistent results.[2] A recommended purification procedure is as follows:

  • Dissolve the crude this compound in hot carbon tetrachloride (CCl₄).

  • Heat the solution to approximately 65 °C.

  • Bubble a stream of chlorine gas through the stirred solution. The green color, indicative of the monomer, should disappear, leaving a yellow solution.[2]

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

  • Dry the crystals under vacuum.

Thermal Decomposition and Generation of Thiazyl Chloride

This procedure describes the generation of gaseous thiazyl chloride from purified this compound.

Apparatus:

  • A vacuum line apparatus equipped with a manometer.

  • A reaction vessel (e.g., a flask or a specialized glass cell) connected to the vacuum line.

  • A heating mantle or oil bath for controlled heating of the reaction vessel.

  • A cold trap (e.g., liquid nitrogen) to condense any volatile byproducts.

Procedure:

  • Place a weighed sample of purified this compound into the reaction vessel.

  • Assemble the apparatus, ensuring all connections are secure and leak-free. Due to the moisture sensitivity of the materials, manipulations should be carried out in a vacuum line or a glove bag flushed with dry nitrogen or argon.[2]

  • Evacuate the system to a high vacuum.

  • Slowly heat the reaction vessel containing the this compound to 100 °C.[1]

  • The white solid will begin to sublime and decompose, and the apparatus will fill with the green-colored gaseous thiazyl chloride.[1][2]

  • The pressure of the generated thiazyl chloride can be monitored using the manometer.

  • The gaseous thiazyl chloride can then be used in subsequent reactions by introducing other reagents into the reaction system or by transferring the gas to another reaction vessel.

Visualizations

Thermal Decomposition Equilibrium

The following diagram illustrates the equilibrium between the solid trimer and the gaseous monomer.

G Trimer (NSCl)₃ (solid) This compound Monomer 3 NSCl (gas) Thiazyl Chloride Trimer->Monomer Decomposition (100 °C, vacuum) Monomer->Trimer Polymerization

Caption: Equilibrium between this compound and thiazyl chloride.

Experimental Workflow for Thiazyl Chloride Generation

This diagram outlines the key steps in the experimental procedure for generating thiazyl chloride.

G cluster_prep Preparation cluster_decomp Decomposition cluster_use Utilization Purify Purify (NSCl)₃ Load Load (NSCl)₃ into Reactor Purify->Load Evacuate Evacuate System Load->Evacuate Heat Heat to 100 °C Evacuate->Heat Generate Generate Gaseous NSCl Heat->Generate Use In-situ Reaction Generate->Use

Caption: Experimental workflow for thiazyl chloride generation.

References

The Enduring Intrigue of the Sulfur-Nitrogen Bond: A Technical Guide to its History, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and chemical intricacies of sulfur-nitrogen (S-N) compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core chemistry of these fascinating compounds, from their earliest discoveries to their modern applications, supported by detailed experimental protocols, extensive quantitative data, and novel visualizations of their chemical pathways.

The chemistry of sulfur-nitrogen compounds represents a rich and often dramatic field of inorganic chemistry. The quintessential S-N compound, tetrasulfur tetranitride (S₄N₄), was first identified in 1835.[1] Its unusual cage-like structure, however, remained a puzzle for over a century until elucidated by diffraction techniques. A pivotal moment in the field came in 1910 with the discovery of polythiazyl, (SN)x, a polymeric material with metallic properties.[1][2][3] The subsequent discovery in 1973 that this polymer, composed solely of non-metallic elements, exhibits superconductivity at low temperatures ignited widespread interest in S-N chemistry that continues to this day.[1]

This guide provides a chronological account of the key milestones in the history of S-N chemistry, highlighting the seminal discoveries that have shaped our understanding of these compounds. It further delves into the crucial role of S-N compounds in contemporary science, including their emerging significance in biological signaling pathways at the intersection of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) chemistry.[3][4][5]

Core Experimental Protocols

A central feature of this technical guide is the detailed presentation of experimental protocols for the synthesis of key sulfur-nitrogen compounds. These methodologies are presented with the clarity and precision required for replication in a laboratory setting.

Synthesis of Tetrasulfur Tetranitride (S₄N₄)

One of the most common methods for the preparation of tetrasulfur tetranitride involves the reaction of disulfur (B1233692) dichloride with ammonia (B1221849) in an inert solvent such as carbon tetrachloride.[5][6]

Reaction: 6 S₂Cl₂ + 16 NH₃ → S₄N₄ + S₈ + 12 NH₄Cl

Procedure: A solution of disulfur dichloride in carbon tetrachloride is treated with a stream of dry ammonia gas. The reaction is exothermic and requires careful temperature control. The resulting mixture contains the orange-red crystals of S₄N₄, elemental sulfur, and ammonium (B1175870) chloride. Purification is typically achieved by recrystallization from a suitable solvent like benzene (B151609) or dioxane.[7][8]

An alternative and often more convenient laboratory-scale synthesis involves the reaction of disulfur dichloride with ammonium chloride.[5][6][8]

Reaction: 4 NH₄Cl + 6 S₂Cl₂ → S₄N₄ + 16 HCl + S₈

Synthesis of Polythiazyl ((SN)x)

The synthesis of the conducting polymer polythiazyl is a cornerstone of S-N chemistry. The most established method involves the solid-state polymerization of disulfur dinitride (S₂N₂), which is itself generated from tetrasulfur tetranitride.[1][3]

Workflow for the Synthesis of Polythiazyl ((SN)x)

G S4N4 Tetrasulfur Tetranitride (S₄N₄) Ag_wool Silver Wool Catalyst (250-300 °C, low pressure) S4N4->Ag_wool Vaporization S2N2_gas Disulfur Dinitride (S₂N₂) Gas Ag_wool->S2N2_gas Catalytic Conversion cold_finger Cold Finger (0 °C) S2N2_gas->cold_finger Deposition S2N2_crystals S₂N₂ Crystals cold_finger->S2N2_crystals polymerization Solid-State Polymerization (Room Temperature) S2N2_crystals->polymerization SNx Polythiazyl ((SN)x) polymerization->SNx

A schematic representation of the synthesis of polythiazyl.

Procedure: The synthesis begins with the sublimation of S₄N₄ in a vacuum over heated silver wool, which catalyzes its conversion to gaseous S₂N₂. The S₂N₂ is then collected as colorless crystals on a cold surface, typically a cold finger maintained at 0 °C. These crystals are subsequently allowed to polymerize at room temperature in the solid state over a period of several days to yield the characteristic golden, fibrous crystals of (SN)x.[9]

Quantitative Data on Sulfur-Nitrogen Compounds

For ease of comparison and reference, key quantitative data for prominent sulfur-nitrogen compounds are summarized in the tables below.

Table 1: Structural Data of Key Sulfur-Nitrogen Compounds

CompoundFormulaS-N Bond Length (Å)Bond Angles (°)
Tetrasulfur Tetranitride (gas phase)S₄N₄1.623∠NSN = 105.3, ∠SNS = 114.2
Disulfur DinitrideS₂N₂1.651, 1.657∠NSN ≈ 90, ∠SNS ≈ 90
Polythiazyl(SN)x1.59 (alternating with 1.63)∠SNS = 120, ∠NSN = 106

Data for S₄N₄ from gas-phase electron diffraction.[2][4] Data for S₂N₂ and (SN)x from X-ray diffraction.[7][10]

Table 2: Physical and Thermodynamic Properties

CompoundFormulaAppearanceMelting Point (°C)Enthalpy of Formation (kJ/mol)
Tetrasulfur TetranitrideS₄N₄Orange-yellow solid178 (decomposes)+460
Polythiazyl(SN)xGolden, fibrous solidDecomposes >240 °C-

Note: S₄N₄ is explosive and sensitive to shock and friction.[10][11]

Logical Relationships in S-N Chemistry

The reactivity of sulfur-nitrogen compounds often involves intricate reaction pathways and catalytic cycles. The following diagram illustrates a general catalytic cycle for the cross-dehydrogenative coupling of thiols and N-H compounds, a modern method for the formation of S-N bonds.

Catalytic Cycle for S-N Bond Formation

G catalyst Metal Catalyst (e.g., Cu) intermediate_A Catalyst-Thiol Complex catalyst->intermediate_A + R-SH thiol R-SH (Thiol) amine R'-NH₂ (Amine) intermediate_B Oxidized Intermediate intermediate_A->intermediate_B + Oxidant oxidant Oxidant (e.g., O₂) product R-S-NH-R' (Sulfenamide) intermediate_B->product + R'-NH₂ byproduct Reduced Oxidant intermediate_B->byproduct product->catalyst - R-S-NH-R'

A generalized catalytic cycle for S-N bond formation.

Biological Significance and Future Outlook

The field of sulfur-nitrogen chemistry is experiencing a renaissance with the discovery of the interplay between the signaling molecules nitric oxide (NO) and hydrogen sulfide (H₂S). The chemical reactions between these two species can lead to the formation of S-N compounds that may act as novel signaling molecules in biological systems.[3][4][5] This intersection of inorganic chemistry and biology opens up new avenues for drug discovery and development, where S-N containing molecules could be designed to modulate these critical physiological pathways. Furthermore, the unique electronic properties of materials like polythiazyl continue to inspire the design of novel conductive polymers and electronic devices.

This technical guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the rich history, practical synthesis, and fundamental properties of sulfur-nitrogen compounds, while also highlighting the exciting future directions of this dynamic field.

References

Spectroscopic Characterization of Trithiazyl Trichloride ((NSCl)₃): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trithiazyl trichloride (B1173362), with the chemical formula (NSCl)₃, is a key inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom.[1][2] This white, crystalline solid serves as a vital precursor in the synthesis of a diverse range of sulfur-nitrogen compounds and polymers.[2]

Structurally, the (NSCl)₃ molecule possesses C₃v symmetry, with the S₃N₃ ring adopting a slightly puckered "chair-like" conformation.[1][2] The sulfur-nitrogen bonds within the ring have significant double-bond character due to π-delocalization, with an approximate bond length of 160.5 pm.[1][2] The sulfur-chlorine bonds are exocyclic, with a length of about 208 pm.[1][2]

An unambiguous structural confirmation and purity assessment of trithiazyl trichloride is paramount for its application in further chemical synthesis. This technical guide provides a comprehensive overview of the principal spectroscopic techniques used for its characterization: Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes detailed experimental protocols, tabulated spectral data, and logical workflows to aid researchers in their analytical endeavors.

Synthesis of this compound

The most common and reliable synthesis of this compound involves the chlorination of tetrasulfur tetranitride (S₄N₄).[1][2][3] The choice of chlorinating agent can influence reaction efficiency and product purity.[3] The protocol detailed below utilizes gaseous chlorine.

Experimental Protocol: Synthesis via Chlorination of S₄N₄

Objective: To synthesize this compound ((NSCl)₃) from tetrasulfur tetranitride (S₄N₄) and chlorine (Cl₂).

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Chlorine gas (Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line and glassware

  • Ice bath

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare a suspension of tetrasulfur tetranitride (S₄N₄) in anhydrous carbon tetrachloride (CCl₄).

  • Cool the suspension to 0–5°C using an ice bath.

  • Bubble dry chlorine gas (Cl₂) slowly through the stirred suspension. The reaction progress is monitored by the color change, as the orange-red S₄N₄ is consumed and the solution turns pale yellow.

  • Precise stoichiometric control is crucial to minimize the formation of byproducts. The balanced reaction is: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃.[1][2]

  • Once the reaction is complete (typically indicated by the disappearance of the S₄N₄ solid), filter the solution under inert conditions to remove any insoluble impurities.

  • Reduce the volume of the solvent in a vacuum to induce crystallization of the pale-yellow this compound product.

  • The crude product can be further purified by recrystallization from hot CCl₄ or by sublimation under vacuum.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product S4N4 S₄N₄ in CCl₄ Reaction Reaction at 0-5°C S4N4->Reaction Cl2 Chlorine Gas (Cl₂) Cl2->Reaction Filtration Filtration Reaction->Filtration Remove Impurities Crystallization Crystallization Filtration->Crystallization Reduce Solvent Product Pure (NSCl)₃ Crystallization->Product Purification

Caption: Workflow for the synthesis and purification of this compound.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of (NSCl)₃. Due to its C₃v symmetry, some vibrational modes are active in IR, some in Raman, and some in both, providing complementary information.

Experimental Protocols

Infrared (IR) Spectroscopy:

  • Prepare a solid sample for analysis. For the KBr pellet method, mix approximately 1-2 mg of (NSCl)₃ with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of an FT-IR spectrometer.

  • Record the spectrum, typically in the mid-IR range (4000–400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted.

Raman Spectroscopy:

  • Place a small amount of the crystalline (NSCl)₃ sample into a glass capillary tube or onto a microscope slide.

  • Position the sample in the spectrometer's sample compartment.

  • Focus the laser beam (e.g., a 532 nm or 785 nm laser) onto the sample.

  • Acquire the Raman spectrum by collecting the scattered light. Adjust acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Presentation and Interpretation

The primary vibrational modes of interest for (NSCl)₃ are the S-N and S-Cl stretching frequencies and the ring deformation modes. The table below summarizes the key reported vibrational frequencies.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference(s)
S=N Asymmetric Stretch650–680Not specified[1]
S-Cl Stretch420–440Not specified[1]
S₃N₃ Ring Breathing/Deformation350–370385, 295[1][4]
S=N Stretch1245Not specified[4]
S-N Stretch810Not specified[4]
S-Cl Stretch*525Not specified[4]

*Note: Discrepancies exist in the literature regarding the precise assignment and values of S-N stretching frequencies, which may be due to different measurement conditions, theoretical models, or sample phases.

The presence of strong absorption bands in these regions provides compelling evidence for the S₃N₃Cl₃ structure. The number of observed bands is consistent with the C₃v symmetry of the molecule.

G Sample (NSCl)₃ Sample IR FT-IR Spectrometer Sample->IR Raman Raman Spectrometer Sample->Raman IR_Data IR Spectrum (Absorbance vs. Wavenumber) IR->IR_Data Raman_Data Raman Spectrum (Intensity vs. Raman Shift) Raman->Raman_Data Analysis Correlate Bands with Molecular Vibrations IR_Data->Analysis Raman_Data->Analysis

Caption: Logical workflow for the vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of specific nuclei. For (NSCl)₃, which lacks protons, NMR of other active nuclei is required. Nitrogen NMR (¹⁴N or ¹⁵N) is the most informative technique for probing the S₃N₃ ring structure.

Theoretical Considerations
  • ¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus, which yields sharp NMR signals, but its very low natural abundance (0.37%) often necessitates isotopic enrichment or long acquisition times.

  • ¹⁴N NMR: ¹⁴N is the major isotope (99.63%) and is a quadrupolar nucleus (spin I=1). This results in broader signals, but its high abundance makes it a viable option for characterizing small, symmetric molecules like (NSCl)₃.[5]

  • Symmetry: Due to the C₃v symmetry of the (NSCl)₃ molecule, all three nitrogen atoms are chemically equivalent. Therefore, the nitrogen NMR spectrum is expected to show a single resonance, confirming the high symmetry of the molecule.

Experimental Protocol: ¹⁵N NMR Spectroscopy
  • Dissolve a sufficient amount of (NSCl)₃ in a suitable deuterated solvent (e.g., CDCl₃, CCl₄ can also be used with an external lock). The compound should be soluble and stable in the chosen solvent.

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹⁵N NMR spectrum on a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁵N frequency.

  • Use an appropriate reference standard, such as neat nitromethane (B149229) (CH₃NO₂), for chemical shift referencing.

  • Due to the low sensitivity and potentially long relaxation times of ¹⁵N, a large number of scans may be required to achieve an adequate signal-to-noise ratio. The use of relaxation agents or advanced pulse sequences (e.g., DEPT) is generally not applicable here but long recycle delays are recommended.

Data Presentation and Interpretation

The key parameter obtained from the NMR spectrum is the chemical shift (δ), which is indicative of the electronic environment of the nitrogen atoms.

NucleusExpected SignalChemical Shift (δ) ppmReference(s)
¹⁵N / ¹⁴NSingletData not available*[1][5]

*While literature indicates that ¹⁴N and ¹⁵N NMR spectroscopy are used for the characterization of (NSCl)₃, specific chemical shift values were not available in the searched databases.[1][5] The observation of a single peak would strongly support the symmetrical C₃v structure.

Summary

The comprehensive characterization of this compound is effectively achieved through a combination of spectroscopic methods. Vibrational spectroscopy (IR and Raman) confirms the presence of S-N and S-Cl bonds and provides insight into the S₃N₃ ring structure. Nitrogen NMR spectroscopy serves as an excellent tool to confirm the high symmetry of the molecule. Together, these techniques provide an unambiguous analytical profile, ensuring the identity and purity of (NSCl)₃ for its use in research and development.

References

An In-depth Technical Guide to the Electronic Structure and Frontier Orbitals of Trithiazyl Trichloride (NSCl)₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure and frontier molecular orbitals of trithiazyl trichloride (B1173362), (NSCl)₃, a key inorganic heterocycle. The content presented herein is curated for an audience with a strong background in chemistry and materials science, aiming to facilitate a deeper understanding of this compound's reactivity and potential applications.

Core Electronic and Structural Properties

Trithiazyl trichloride is a six-membered inorganic ring compound with alternating sulfur and nitrogen atoms, each sulfur atom being bonded to a chlorine atom. The molecule adopts a C₃v symmetry.[1] The S₃N₃ ring is characterized by a slightly ruffled conformation with alternating single and double bonds, although significant π-delocalization occurs across the entire ring system.[1]

Molecular Geometry

Experimental and computational studies have established the key structural parameters of (NSCl)₃. These are summarized in the table below.

ParameterValueMethod
S-N Bond Length160.5 pmX-ray Diffraction[1]
S-Cl Bond Length208 pmElectron Diffraction[1]
N-S-N Bond Angle117°Computational
S-N-S Bond Angle123°Computational
Frontier Molecular Orbitals: HOMO & LUMO

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. In (NSCl)₃, the electronic structure is characterized by a distinct localization of these orbitals.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily localized on the more electronegative nitrogen atoms of the S₃N₃ ring. This region of high electron density is susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Conversely, the LUMO is predominantly centered on the sulfur atoms. These electron-deficient sites are the primary points of nucleophilic attack.

Experimental Protocols

Synthesis of this compound from Tetrasulfur Tetranitride

A common and effective method for the synthesis of (NSCl)₃ involves the chlorination of tetrasulfur tetranitride (S₄N₄).

Materials:

  • Tetrasulfur tetranitride (S₄N₄), powdered

  • Carbon tetrachloride (CCl₄), dry

  • Chlorine gas (Cl₂), dry

  • Nitrogen gas (N₂), dry

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (e.g., filled with CaCl₂)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend powdered S₄N₄ in dry CCl₄.

  • Purge the reaction mixture with dry nitrogen gas to ensure an inert atmosphere.

  • While stirring the suspension vigorously, introduce a stream of dry chlorine gas through the gas inlet tube, ensuring the outlet is below the surface of the solvent.

  • Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of (NSCl)₃ forms.

  • Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any excess unreacted chlorine.

  • Isolate the crude product by filtration.

  • Wash the collected precipitate with a small amount of dry CCl₄ to remove any soluble impurities.

  • Dry the final product under vacuum to yield this compound.

Reported Yield: Approximately 60-70%.

X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of (NSCl)₃.

Methodology:

  • Crystal Growth: High-quality single crystals of (NSCl)₃ are grown, typically by slow evaporation of a saturated solution in a suitable solvent like carbon tetrachloride.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-precision molecular structure, including bond lengths and angles.

Computational Analysis of Electronic Structure

To gain deeper insight into the electronic properties of (NSCl)₃, computational methods such as Density Functional Theory (DFT) are employed.

Protocol for DFT Calculations:

  • Geometry Optimization: The molecular geometry of (NSCl)₃ is optimized to find the lowest energy conformation. A common approach is to use the B3LYP functional with a basis set such as 6-311G(d,p).

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, including the HOMO and LUMO, are calculated. This analysis provides the HOMO-LUMO gap and the percentage contributions of the atomic orbitals of sulfur, nitrogen, and chlorine to these frontier orbitals.

  • Population Analysis: A population analysis (e.g., Mulliken or Natural Bond Orbital) can be carried out to determine the partial atomic charges on each atom in the molecule, providing further insight into its reactivity.

Logical Workflow and Relationships

The following diagram illustrates the interconnectedness of the synthesis, characterization, and computational analysis in elucidating the electronic structure and properties of (NSCl)₃.

G Workflow for (NSCl)3 Analysis cluster_synthesis Synthesis cluster_characterization Experimental Characterization cluster_computational Computational Analysis S4N4 S4N4 + Cl2 Reaction Chlorination Reaction in CCl4 S4N4->Reaction NSCl3_crude Crude (NSCl)3 Reaction->NSCl3_crude Purification Purification (Filtration, Washing) NSCl3_crude->Purification NSCl3_pure Pure (NSCl)3 Purification->NSCl3_pure XRD Single-Crystal X-ray Diffraction NSCl3_pure->XRD Spectroscopy Spectroscopic Methods (IR, Raman) NSCl3_pure->Spectroscopy DFT Density Functional Theory (DFT) NSCl3_pure->DFT Structure Molecular Structure (Bond Lengths, Angles) XRD->Structure Electronic_Props Electronic Properties (HOMO, LUMO, Charges) Structure->Electronic_Props Validation Reactivity Understanding of Chemical Reactivity Structure->Reactivity GeomOpt Geometry Optimization DFT->GeomOpt MO_Calc Molecular Orbital Calculation GeomOpt->MO_Calc MO_Calc->Electronic_Props Electronic_Props->Reactivity

Caption: Workflow for the analysis of (NSCl)₃.

References

Solubility of Trithiazyl Trichloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trithiazyl Trichloride (B1173362)

Trithiazyl trichloride is a white, crystalline solid with the chemical formula S₃N₃Cl₃. It consists of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom. The molecule possesses C₃ᵥ symmetry and is a notable example of a sulfur-nitrogen halide. Its importance lies in its role as a versatile building block for the synthesis of more complex sulfur-nitrogen heterocycles and other inorganic and organic derivatives.

Solubility Profile of this compound

While precise quantitative data is not available, the qualitative solubility of this compound in various organic solvents has been reported in the context of its synthesis and reactivity studies.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventChemical FormulaQualitative Solubility
DichloromethaneCH₂Cl₂Soluble
ChloroformCHCl₃Soluble
Carbon TetrachlorideCCl₄Soluble
WaterH₂OInsoluble

This information is derived from various sources that describe the use of these solvents in reactions involving this compound. The term "soluble" in this context generally implies that the compound dissolves to a sufficient extent to be useful for synthetic purposes, such as for conducting reactions in a homogeneous phase or for recrystallization. However, without quantitative data, the precise concentration limits are unknown.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a moderately polar molecule, it tends to dissolve in solvents with similar polarity.

  • Dichloromethane, Chloroform, and Carbon Tetrachloride: These chlorinated solvents are effective at dissolving this compound due to favorable intermolecular interactions.

  • Water: this compound is insoluble in water, a highly polar solvent, due to the significant difference in polarity and the lack of strong hydrogen bonding interactions.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be adapted to determine the solubility of this compound in a specific organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample using a syringe filter to remove any suspended solid particles. This step is crucial to prevent overestimation of the solubility.

  • Concentration Analysis:

    • Dilute the filtered, saturated solution to a known volume with the same solvent.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry can be a viable method, provided a distinct absorption peak for this compound is identified and a calibration curve is established.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Concentration Analysis cluster_calc Solubility Calculation prep1 Add excess (SNCl)₃ to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h with agitation) prep1->prep2 samp1 Withdraw known volume of supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 ana1 Dilute filtered sample samp2->ana1 ana2 Measure concentration (e.g., UV-Vis Spectrophotometry) ana1->ana2 calc1 Calculate concentration of saturated solution ana2->calc1 calc2 Express solubility in desired units (g/100mL or mol/L) calc1->calc2

Caption: Workflow for determining the solubility of this compound.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the chlorination of tetrasulfur tetranitride (S₄N₄).

Reaction Scheme

3 S₄N₄ + 6 Cl₂ → 4 (SNCl)₃

Synthetic Pathway Diagram

G S4N4 Tetrasulfur Tetranitride (S₄N₄) Reaction Chlorination Reaction S4N4->Reaction Cl2 Chlorine (Cl₂) Cl2->Reaction Solvent Carbon Tetrachloride (CCl₄) Solvent->Reaction Solvent SNCl3 This compound ((SNCl)₃) Reaction->SNCl3

Caption: Synthesis of this compound from tetrasulfur tetranitride.

Conclusion

This compound is a valuable reagent in sulfur-nitrogen chemistry, and its solubility in organic solvents is a key practical consideration. While it is known to be soluble in common chlorinated solvents such as dichloromethane, chloroform, and carbon tetrachloride, and insoluble in water, the absence of publicly available quantitative solubility data presents a challenge for precise experimental design. The general experimental protocol provided in this guide offers a pathway for researchers to determine these values in their own laboratories. Further research to quantify the solubility of this compound in a range of organic solvents at various temperatures would be a valuable contribution to the field.

A Technical Guide to Trithiazyl Trichloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiazyl trichloride (B1173362), with the formula (NSCl)₃, is a key inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur.[1] This white, crystalline solid serves as a stable precursor to the highly reactive monomer, thiazyl chloride (NSCl), and is a fundamental building block in sulfur-nitrogen chemistry.[2][3] While it currently has no large-scale commercial applications, its utility as a versatile reagent for synthesizing novel sulfur-nitrogen heterocycles makes it a compound of significant interest in materials science and potentially as a scaffold in medicinal chemistry.[2][4] This guide provides an in-depth overview of its chemical identifiers, properties, synthesis protocols, and key reaction pathways.

Chemical Identification and Properties

The trimer of thiazyl chloride is the most stable and commonly handled form of the compound.

IUPAC Name: 1,3,5-trichloro-1λ⁴,3λ⁴,5λ⁴-trithia-2,4,6-triazacyclohexa-1,3,5-triene CAS Number: 5964-00-1 (for the trimer)[1]

Table 1: Physicochemical and Structural Data for Trithiazyl Trichloride
PropertyValueReference(s)
Molecular Formula Cl₃N₃S₃[1]
Molecular Weight 244.55 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 168 °C (decomposes)[1]
Symmetry C₃v[1]
S-N Bond Length 160.5 pm[1]
S-Cl Bond Length 208 pm[1]
Table 2: Spectroscopic Data for this compound
SpectroscopyWavenumber (cm⁻¹)AssignmentReference(s)
Infrared (IR) 1017S=N stretch[5]
Infrared (IR) 701S-N stretch[5]
Infrared (IR) 514S-Cl stretch[5]
Infrared (IR) 621Ring vibration[5]

Synthesis of this compound

The most common and reliable synthesis of this compound involves the chlorination of tetrasulfur tetranitride (S₄N₄). Different chlorinating agents can be employed, each with specific advantages regarding convenience and product purity.[2][6]

Experimental Protocol 1: Synthesis via Chlorination with Chlorine Gas (Cl₂)

This is the traditional and widely cited method for preparing (NSCl)₃.

Reaction: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃

Materials:

  • Tetrasulfur tetranitride (S₄N₄), powdered

  • Carbon tetrachloride (CCl₄), anhydrous

  • Chlorine (Cl₂) gas, anhydrous

  • Nitrogen (N₂) gas, anhydrous

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet, suspend the powdered S₄N₄ in anhydrous CCl₄.[2]

  • Purge the apparatus with dry nitrogen gas to ensure an inert atmosphere.[2]

  • While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the inlet tube.[2]

  • Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of this compound forms.[2]

  • Cease the chlorine flow and purge the system with nitrogen gas to expel any excess unreacted chlorine.[2]

  • Isolate the crude product by filtration in an inert atmosphere. Wash the precipitate with a small amount of anhydrous CCl₄ and dry under vacuum.[2]

  • For further purification, the product can be recrystallized from hot CCl₄. Caution: The solution should not be heated above 60°C to prevent decomposition into the monomer and other side products.[2][6]

Experimental Protocol 2: Synthesis via Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This method is often considered more convenient and can yield a purer product.[6]

Reaction: 3 S₄N₄ + 6 SO₂Cl₂ → 4 (NSCl)₃ + 6 SO₂

Materials:

  • Tetrasulfur tetranitride (S₄N₄), powdered

  • Sulfuryl chloride (SO₂Cl₂), excess

  • Carbon tetrachloride (CCl₄), anhydrous (for recrystallization)

  • Nitrogen (N₂) gas, anhydrous

Procedure:

  • In a flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add powdered S₄N₄ to an excess of sulfuryl chloride.[6]

  • Stir the reaction mixture at room temperature for approximately 24 hours.[2]

  • After the reaction is complete, remove the excess SO₂Cl₂ and any solvent under reduced pressure to yield the crude yellow product.[2]

  • Purify the product by recrystallization from anhydrous CCl₄ to obtain pale yellow needles of (NSCl)₃.[2]

Key Reaction Pathways and Applications

This compound is primarily used as a synthon for other sulfur-nitrogen compounds. Its most significant reaction involves its thermal decomposition to the monomeric thiazyl chloride (NSCl), which is a highly reactive green gas.[3] This monomer is typically generated in situ for subsequent reactions.[2]

Synthesis_Workflow Diagram 1: Synthesis of this compound S4N4 Tetrasulfur Tetranitride (S₄N₄) Reaction Chlorination Reaction (Stirring, Room Temp.) S4N4->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Cl₂ or SO₂Cl₂) Chlorinating_Agent->Reaction Solvent Anhydrous Solvent (e.g., CCl₄) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Crude_Product Crude (NSCl)₃ (Pale-yellow solid) Filtration->Crude_Product Purification Recrystallization (Hot CCl₄, <60°C) Crude_Product->Purification Final_Product Pure this compound ((NSCl)₃) Purification->Final_Product

Diagram 1: Synthesis of this compound.
Precursor to Sulfur-Nitrogen Radicals

A major application of (NSCl)₃ in research is the synthesis of stable 1,2,3,5-dithiadiazolyl radicals. These radicals are of great interest for developing molecular conductors, magnets, and other advanced materials.[4] The synthesis proceeds via a [3+2] cycloaddition reaction between the monomeric NSCl and a nitrile sulfide (B99878), which is itself generated in situ.[4]

The general pathway involves:

  • Depolymerization: Gentle heating of (NSCl)₃ in solution generates the monomeric NSCl in equilibrium.

  • Cycloaddition: The NSCl monomer reacts with a nitrile sulfide (R-C≡N⁺-S⁻) to form a five-membered 1,2,3,5-dithiadiazolium chloride salt.[4]

  • Reduction: A subsequent one-electron reduction of the salt yields the stable, neutral 7π dithiadiazolyl radical.[4]

Radical_Synthesis_Pathway Diagram 2: Pathway to Dithiadiazolyl Radicals Trimer This compound ((NSCl)₃) Monomer Thiazyl Chloride Monomer (NSCl) Trimer->Monomer Heat (Equilibrium) Cycloaddition [3+2] Cycloaddition Monomer->Cycloaddition Nitrile_Sulfide Nitrile Sulfide (R-C≡N⁺-S⁻) (Generated in situ) Nitrile_Sulfide->Cycloaddition Salt Dithiadiazolium Salt ([RCN₂S₂]⁺Cl⁻) Cycloaddition->Salt Reduction One-Electron Reduction Salt->Reduction Radical Stable Dithiadiazolyl Radical ([RCN₂S₂]•) Reduction->Radical

Diagram 2: Pathway to Dithiadiazolyl Radicals.
Reactions with Active Methylene (B1212753) Compounds

This compound reacts with active methylene compounds, such as 1,3-diketones and activated allylic compounds, to form various heterocyclic products like 1,2,5-thiadiazoles and isothiazoles.[7] These reactions provide efficient, often one-step, routes to substituted heterocycles. For instance, reaction with 1,4-diketones such as 1,2-dibenzoylethane (B30557) yields 3,4-dibenzoyl-1,2,5-thiadiazole in 40-44% yield.[7] The regioselectivity of these reactions often depends on the relative reactivity of the functional groups in the methylene compound.[7]

Conclusion

This compound is a cornerstone reagent in modern sulfur-nitrogen chemistry. Its straightforward synthesis and its role as a stable precursor to the reactive NSCl monomer provide researchers with a versatile tool for the construction of complex S-N heterocycles. The continued exploration of its reactivity, particularly in the synthesis of radical species for materials science and complex scaffolds for biological evaluation, ensures that (NSCl)₃ will remain a compound of high academic and research interest.

References

Methodological & Application

Application Notes and Protocols: Trithiazyl Trichloride as a Versatile Precursor for Sulfur-Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiazyl trichloride (B1173362), (NSCl)₃, is a valuable and reactive inorganic heterocycle that serves as a key building block in the synthesis of a diverse array of sulfur-nitrogen (S-N) containing ring systems. Its utility stems from its ability to act as a source of the NSN fragment or other reactive sulfur-nitrogen species. This document provides detailed application notes and experimental protocols for the synthesis of prominent S-N heterocycles, including 1,2,5-thiadiazoles and 1,2,3,5-dithiadiazolyl radicals, using trithiazyl trichloride as a precursor. These classes of compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and diverse biological activities. The pharmacological relevance of these heterocycles underscores their potential in drug discovery and development, with demonstrated activities including anticancer, antifungal, and antibacterial properties.[1][2]

I. Synthesis of 1,2,5-Thiadiazoles

The 1,2,5-thiadiazole (B1195012) core is a prevalent scaffold in a number of pharmacologically active compounds.[1] this compound offers a direct and efficient route to this heterocycle through reactions with various organic substrates, including enamines and active methylene (B1212753) compounds such as 1,3-diketones.

A. From Enamines and this compound

The reaction of enamines with this compound provides a mild, one-pot synthesis of substituted 1,2,5-thiadiazoles in moderate to good yields. The this compound acts as a 1,2-bis-electrophile, adding an N-S unit across the C=C-N system of the enamine.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve enamine in CCl4 reagent Add (NSCl)3 solution start->reagent Slowly react Stir at room temperature reagent->react Maintain inert atmosphere filter Filter off solid byproducts react->filter evap Evaporate solvent filter->evap chrom Purify by chromatography evap->chrom product Isolate 1,2,5-thiadiazole chrom->product

General workflow for the synthesis of 1,2,5-thiadiazoles from enamines.

Protocol 1: Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazoles from Enamines

Materials:

  • Appropriate enamine

  • This compound ((NSCl)₃)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve the enamine (1.0 eq) in anhydrous carbon tetrachloride.

  • In a separate flask, prepare a solution of this compound (0.34 eq) in anhydrous carbon tetrachloride.

  • Slowly add the this compound solution to the stirred enamine solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated ammonium (B1175870) chloride.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) to afford the pure 1,2,5-thiadiazole derivative.

Quantitative Data:

Enamine SubstrateProductReaction Time (h)Yield (%)
1-Phenyl-2-morpholinoethene3-Phenyl-1,2,5-thiadiazole365
1-(Cyclohexen-1-yl)pyrrolidine4,5,6,7-Tetrahydrobenzo[c][1][2][3]thiadiazole472
2-(Propen-1-yl)piperidine3-Methyl-4-propyl-1,2,5-thiadiazole2.558

*Yields are representative and may vary based on substrate and reaction scale.

B. From 1,3-Diketones and this compound

1,3-Diketones react with this compound to furnish 3-acyl-1,2,5-thiadiazoles. This reaction proceeds via the formation of an intermediate that cyclizes onto one of the carbonyl groups.

Protocol 2: Synthesis of 3-Acyl-1,2,5-Thiadiazoles from 1,3-Diketones

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • This compound ((NSCl)₃)

  • Toluene (B28343), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the 1,3-diketone (1.0 eq) in anhydrous toluene under an inert atmosphere, add a solution of this compound (0.34 eq) in anhydrous toluene dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the 3-acyl-1,2,5-thiadiazole.

Quantitative Data:

1,3-Diketone SubstrateProductReaction Time (h)Yield (%)
Acetylacetone1-(1,2,5-Thiadiazol-3-yl)ethan-1-one1675
DibenzoylmethanePhenyl(1,2,5-thiadiazol-3-yl)methanone1882
1-Phenylbutane-1,3-dione1-(4-Phenyl-1,2,5-thiadiazol-3-yl)ethan-1-one1668

*Yields are representative and may vary based on substrate and reaction scale.

II. Synthesis of 1,2,3,5-Dithiadiazolyl Radicals

Stable 1,2,3,5-dithiadiazolyl radicals are of interest for their potential applications in molecular conductors and magnetic materials. A common synthetic route involves the [3+2] cycloaddition of a nitrile sulfide (B99878) with thiazyl chloride (in equilibrium with this compound) to form a 1,2,3,5-dithiadiazolium salt, which is subsequently reduced.

Synthetic Pathway:

cluster_step1 Step 1: Dithiadiazolium Salt Formation cluster_step2 Step 2: Reduction nitrile Nitrile cycloadd [3+2] Cycloaddition nitrile->cycloadd nscle (NSCl)3 nscle->cycloadd salt 1,2,3,5-Dithiadiazolium Chloride cycloadd->salt reduction One-electron Reduction salt->reduction reducing_agent Reducing Agent (e.g., Ph3Sb) reducing_agent->reduction radical 1,2,3,5-Dithiadiazolyl Radical reduction->radical

Two-step synthesis of 1,2,3,5-dithiadiazolyl radicals.

Protocol 3: Synthesis of 4-Aryl-1,2,3,5-dithiadiazolium Chlorides

Materials:

  • Aryl nitrile (e.g., benzonitrile)

  • This compound ((NSCl)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl nitrile (3.0 eq) in anhydrous dichloromethane.

  • Add solid this compound (1.0 eq) to the solution in one portion.

  • Stir the resulting suspension at room temperature for 24-48 hours. The reaction mixture will typically become homogeneous and change color.

  • Monitor the reaction by observing the consumption of the starting materials.

  • Upon completion, remove the solvent under reduced pressure to yield the crude 1,2,3,5-dithiadiazolium chloride salt.

  • The salt can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/diethyl ether).

Protocol 4: Reduction to 4-Aryl-1,2,3,5-dithiadiazolyl Radicals

Materials:

  • 4-Aryl-1,2,3,5-dithiadiazolium chloride

  • Triphenylantimony (B1630391) (Ph₃Sb)

  • Acetonitrile, anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 4-aryl-1,2,3,5-dithiadiazolium chloride (1.0 eq) in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of triphenylantimony (0.5 eq) in anhydrous acetonitrile.

  • Slowly add the triphenylantimony solution to the stirred solution of the dithiadiazolium salt at room temperature. A color change is typically observed.

  • Stir the reaction mixture for 1-2 hours.

  • Remove the solvent in vacuo.

  • The crude radical can be purified by sublimation under high vacuum or by recrystallization from a suitable solvent (e.g., hexane or acetonitrile) to afford the crystalline radical.

Quantitative and Spectroscopic Data:

Aryl NitrileDithiadiazolium Salt Yield (%)Dithiadiazolyl Radical Yield (%)Radical ColorEPR g-value
Benzonitrile8590Dark green2.0058
4-Cyanobenzonitrile8288Black2.0061
4-Fluorobenzonitrile8892Dark green2.0057

*Yields are representative. EPR g-values are for the radical in solution.

III. Applications in Drug Development

Sulfur-nitrogen heterocycles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The unique electronic distribution and structural features of S-N heterocycles allow for diverse intermolecular interactions, making them attractive cores for the design of novel therapeutic agents.

  • 1,2,5-Thiadiazole Derivatives: This class of compounds has been investigated for a variety of biological activities, including as muscarinic receptor agonists, for the treatment of Alzheimer's disease, and as nitric oxide donors. Their metabolic stability and ability to modulate physicochemical properties make them valuable in drug design.

  • Dithiadiazole Derivatives: While less explored in drug development, the redox activity of dithiadiazolyl radicals and their precursors suggests potential applications in areas such as anticancer therapy, where redox modulation is a key strategy. The ability of these compounds to engage in single-electron transfer processes could be harnessed for targeted drug delivery or activation.

The synthetic routes described herein, utilizing the versatile precursor this compound, provide researchers and drug development professionals with robust methods to access a library of novel sulfur-nitrogen heterocycles for biological screening and lead optimization.

Disclaimer

These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, should be strictly followed. This compound is a moisture-sensitive and reactive compound and should be handled with care.

References

Application Notes and Protocols for the Synthesis of Dithiadiazolium Salts Using Trithiazyl Trichloride, (NSCl)₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiadiazolium salts are a class of sulfur-nitrogen heterocyclic compounds that have garnered significant interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. One effective method for the synthesis of 1,2,3,5-dithiadiazolium salts involves the reaction of trithiazyl trichloride, (NSCl)₃, with various organic substrates, most notably organic nitriles. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

The synthesis proceeds through a cycloaddition reaction between (NSCl)₃ and an organic nitrile (RCN) to form a six-membered ring intermediate, which upon thermolysis, rearranges to the desired five-membered dithiadiazolium salt. The reaction conditions can be tuned to optimize the yield of either the intermediate or the final product.

Reaction Mechanism and Experimental Workflow

The overall synthetic strategy involves a two-step process. Initially, a cycloaddition reaction forms a six-membered dithiatriazine ring. Subsequent heating of this intermediate leads to the formation of the thermodynamically more stable five-membered dithiadiazolium salt.

Reaction_Mechanism Reaction Mechanism for Dithiadiazolium Salt Formation RCN Organic Nitrile (R-C≡N) Intermediate Six-membered Ring Intermediate (RCN(NSCl)₂) RCN->Intermediate Cycloaddition (Room Temp.) NSCl3 This compound ((NSCl)₃) NSCl3->Intermediate Product Five-membered Dithiadiazolium Salt (RCN₂S₂⁺Cl⁻) Intermediate->Product Thermolysis (Heating)

Caption: Reaction pathway from nitriles and (NSCl)₃ to dithiadiazolium salts.

The general workflow for this synthesis is outlined below, from starting materials to the final, purified product.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Reactants Combine Organic Nitrile and (NSCl)₃ Reaction Stir at Room Temperature (Formation of Intermediate) Reactants->Reaction Thermolysis Heat the reaction mixture (Conversion to Dithiadiazolium Salt) Reaction->Thermolysis Solvent_Removal Remove excess nitrile/solvent Thermolysis->Solvent_Removal Recrystallization Recrystallize the solid product Solvent_Removal->Recrystallization Isolation Isolate crystals by filtration Recrystallization->Isolation Final_Product Pure Dithiadiazolium Salt Isolation->Final_Product Dry under vacuum

Caption: Workflow for dithiadiazolium salt synthesis and purification.

Quantitative Data Summary

The reaction of (NSCl)₃ with various organic nitriles affords the corresponding dithiadiazolium salts in moderate to good yields. The reaction conditions, particularly temperature and reaction time, are crucial for optimizing the yield of the desired product. A summary of representative quantitative data is presented in the table below.

Substituent (R)Intermediate Yield (%)Dithiadiazolium Salt Yield (%)Reaction Time (Intermediate)Thermolysis ConditionsReference
t-Butyl (tBu)42-5 weeks~40 °C[1]
Trichloromethyl (CCl₃)7187-80 °C[1]
Dimethylamino (Me₂N)High-12 hours-[1]
Diethylamino (Et₂N)High-48 hours-[1]
Diisopropylamino (iPr₂N)High-1 week-[1]

Experimental Protocols

Caution: this compound, (NSCl)₃, is a moisture-sensitive and potentially hazardous substance. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Synthesis of the Six-Membered Ring Intermediate (R = CCl₃)

This protocol describes the synthesis of the six-membered ring intermediate, a precursor to the dithiadiazolium salt.

Materials:

  • This compound, (NSCl)₃

  • Trichloroacetonitrile, CCl₃CN

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Hexane (B92381), anhydrous

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon line)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, (NSCl)₃, in a minimal amount of anhydrous dichloromethane.

  • Add an excess of trichloroacetonitrile, CCl₃CN, to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by appropriate spectroscopic techniques (e.g., NMR, if solubility allows).

  • Upon completion of the reaction, remove the excess nitrile and solvent under reduced pressure to obtain the crude solid product.

  • Recrystallize the solid from a 1:3 mixture of dichloromethane and hexane to yield yellow needles of the six-membered ring intermediate.[1]

  • Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Thermolysis to the Five-Membered Dithiadiazolium Salt (R = CCl₃)

This protocol details the conversion of the six-membered ring intermediate to the final dithiadiazolium salt.

Materials:

  • Six-membered ring intermediate (from Protocol 1)

  • High-boiling, inert solvent (e.g., tetrachloroethane)

  • Reaction vessel equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup

Procedure:

  • Place the purified six-membered ring intermediate into a reaction vessel under an inert atmosphere.

  • Add an appropriate high-boiling, inert solvent.

  • Heat the mixture to the required thermolysis temperature (e.g., 80 °C for the CCl₃ derivative) and maintain this temperature with stirring.[1]

  • Monitor the reaction for the conversion of the six-membered ring to the five-membered dithiadiazolium salt.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The dithiadiazolium salt may precipitate upon cooling. If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Applications and Future Directions

The synthesized dithiadiazolium salts serve as versatile building blocks in heterocyclic chemistry and have been investigated for their conductive and magnetic properties. Their potential as precursors for novel pharmaceuticals is an active area of research. Further exploration of the reactivity of these salts with various nucleophiles could lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules. The protocols described herein provide a solid foundation for researchers to access these intriguing heterocyclic systems.

References

Application Notes and Protocols: Reactions of Trithiazyl Trichloride with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactions between trithiazyl trichloride (B1173362) ((NSCl)₃) and active methylene (B1212753) compounds, offering a valuable synthetic route to functionalized 1,2,5-thiadiazole (B1195012) heterocycles. The protocols detailed below are based on established reactions with analogous compounds and provide a framework for further exploration and optimization in a research and development setting.

Introduction

Trithiazyl trichloride is a reactive inorganic heterocycle that serves as a precursor for the synthesis of various sulfur-nitrogen compounds.[1] Its reaction with organic substrates, particularly those with activated C-H bonds, provides a direct pathway to complex heterocyclic systems. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are key synthons in organic chemistry. Their reaction with this compound offers an efficient one-step method for the synthesis of substituted 1,2,5-thiadiazoles, which are of interest in medicinal chemistry and materials science.[2][3]

General Reaction Scheme

The reaction of this compound with active methylene compounds is believed to proceed via the enol or enolate form of the methylene compound. The reaction with 1,3- and 1,4-diketones, which are structurally related to the enol forms of active methylene compounds, has been shown to produce 3-acyl- and 3,4-diacyl-1,2,5-thiadiazoles, respectively.[2][3] This suggests a general pathway where the active methylene compound provides a two-carbon unit that reacts with the "S₂N₂" fragment from this compound to form the thiadiazole ring.

A proposed general reaction is as follows:

(NSCl)₃ + R¹(CO)CH₂(CO)R² → 3,4-disubstituted-1,2,5-thiadiazole

where R¹ and R² are electron-withdrawing groups such as esters, ketones, or nitriles.

Quantitative Data Summary

The following table summarizes the reported yields for the reaction of this compound with various diketones, which serve as representative examples of active methylene compounds.

ReactantProductYield (%)Reference
1,2-Dibenzoylethane3,4-Dibenzoyl-1,2,5-thiadiazole40-44[2][3]
1,2-Dibenzoylethene3,4-Dibenzoyl-1,2,5-thiadiazole40-44[2][3]
1,2-Dibenzoylethyne3,4-Dibenzoyl-1,2,5-thiadiazole40-44[2][3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent reaction with an active methylene compound, exemplified by a generic 1,3-dicarbonyl compound.

Protocol 1: Synthesis of this compound ((NSCl)₃)

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Chlorine (Cl₂) gas

  • Tetrachloromethane (CCl₄), dry

  • Nitrogen (N₂) gas

  • Schlenk line apparatus

  • Reaction flask with a condenser and gas inlet

Procedure:

  • In a fume hood, set up a Schlenk line apparatus with a reaction flask charged with a solution of tetrasulfur tetranitride in dry tetrachloromethane.

  • Ensure the apparatus is under a nitrogen atmosphere to exclude moisture.[4]

  • Slowly bubble dry chlorine gas through the solution.

  • The reaction progress can be monitored by the disappearance of the orange color of the S₄N₄ solution.

  • After the reaction is complete, the solution is typically stored for 12 hours to allow for precipitation of the product.[4]

  • The precipitated this compound is collected by filtration under a nitrogen atmosphere.

  • The crude product can be recrystallized from hot tetrachloromethane to yield a white crystalline solid.[4]

Safety Precautions: this compound is a moisture-sensitive and corrosive solid. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Tetrasulfur tetranitride is explosive and should be handled with extreme care.

Protocol 2: General Procedure for the Reaction of this compound with an Active Methylene Compound

This protocol is based on the successful reactions with 1,4-diketones.[2][3]

Materials:

  • This compound ((NSCl)₃)

  • Active methylene compound (e.g., diethyl malonate, malononitrile, acetylacetone)

  • Benzene (B151609) or tetrachloromethane, dry

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the active methylene compound (1.0 mmol) in dry benzene (20 mL).

  • Add this compound (0.33 mmol, assuming a 3:1 molar ratio of active methylene compound to (NSCl)₃ trimer) to the solution under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired substituted 1,2,5-thiadiazole.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Visualizations

Reaction Pathway

ReactionPathway Proposed Reaction of this compound with an Active Methylene Compound reactant1 This compound ((NSCl)₃) intermediate Reaction Intermediate reactant1->intermediate + reactant2 Active Methylene Compound (Enol Form) reactant2->intermediate product Substituted 1,2,5-Thiadiazole intermediate->product Cyclization & Elimination byproduct HCl + Other Products intermediate->byproduct

Caption: Proposed reaction of this compound.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for Thiadiazole Synthesis start Start step1 Dissolve Active Methylene Compound in Dry Solvent start->step1 step2 Add this compound under N₂ step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Cool to Room Temperature & Remove Solvent step3->step4 step5 Purify by Column Chromatography step4->step5 step6 Characterize Product step5->step6 end End step6->end

Caption: Experimental workflow for thiadiazole synthesis.

Applications in Drug Development

The 1,2,5-thiadiazole scaffold is a known bioisostere for various functional groups and is present in a number of biologically active compounds. The ability to synthesize substituted 1,2,5-thiadiazoles from readily available active methylene compounds and this compound opens up avenues for the creation of novel compound libraries for drug discovery. These libraries can be screened for a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The functional groups introduced from the active methylene precursor can be further modified to optimize pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for the Preparation of Polythiazyl ((SN)x) from Trithiazyl Trichloride ((NSCl)3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiazyl, or poly(sulfur nitride), denoted as (SN)x, is an inorganic polymer composed of alternating sulfur and nitrogen atoms.[1] This material has garnered significant interest due to its unique properties, including its metallic luster, electrical conductivity, and superconductivity at low temperatures.[1] While the most common synthetic route to polythiazyl involves the solid-state polymerization of disulfur (B1233692) dinitride (S₂N₂), an alternative pathway utilizes the azide (B81097) reduction of trithiazyl trichloride (B1173362) ((NSCl)₃). This method offers a direct route to the polymer without the need to isolate the unstable S₂N₂ intermediate.[2] These application notes provide a detailed protocol for the synthesis of polythiazyl from trithiazyl trichloride, targeting professionals in research and development.

Principle of the Method

The synthesis of polythiazyl from this compound is based on the reaction of (NSCl)₃ with an azide source, typically sodium azide (NaN₃). The reaction proceeds via the displacement of chloride ions by azide ions, followed by the elimination of nitrogen gas to form the sulfur-nitrogen backbone, which then polymerizes. The overall reaction can be represented as:

(NSCl)₃ + 3NaN₃ → (SN)₃ + 3NaCl + 3N₂ n(SN)₃ → 3(SN)x

This method is advantageous as it avoids the handling of the explosive tetrasulfur tetranitride (S₄N₄) and the thermally sensitive disulfur dinitride (S₂N₂), which are part of the more traditional synthetic route.[1][2]

Data Presentation

ParameterValueReference
Starting Material This compound ((NSCl)₃)[1]
Reagent Sodium Azide (NaN₃)[2]
Solvent Acetonitrile (B52724) (CH₃CN)[2]
Product Polythiazyl ((SN)x)[1]
Appearance Gold- or bronze-colored crystalline solid[1]
Solubility Insoluble in all common solvents[1]
Electrical Conductivity Anisotropic, metallic conductivity along the polymer chains[1]
Superconductivity Below 0.26 K[1]

Experimental Protocol

Materials:

  • This compound ((NSCl)₃)

  • Sodium azide (NaN₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line equipment

  • Glassware (Schlenk flask, condenser, dropping funnel)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel or cannula)

  • Vacuum oven

Safety Precautions:

  • This compound is a moisture-sensitive and corrosive solid. Handle in a glovebox or under an inert atmosphere.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids and metals. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction evolves nitrogen gas, which can lead to a pressure build-up. Ensure the reaction vessel is equipped with a pressure-relief device (e.g., a bubbler).

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of argon or nitrogen.

    • Ensure all glassware is thoroughly dried before use.

  • Reagent Preparation:

    • In the Schlenk flask, suspend this compound in anhydrous acetonitrile.

    • In a separate flask, prepare a solution of sodium azide in anhydrous acetonitrile. A slight excess of sodium azide (e.g., 3.3 equivalents) is recommended to ensure complete reaction.

  • Reaction:

    • With vigorous stirring, slowly add the sodium azide solution to the this compound suspension at room temperature via the dropping funnel.

    • A color change and gas evolution (N₂) should be observed.

    • After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours until the reaction is complete. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The solid product, consisting of polythiazyl and sodium chloride, can be isolated by filtration under an inert atmosphere.

    • Wash the solid product copiously with anhydrous acetonitrile to remove any unreacted starting materials and soluble byproducts.

    • To remove the sodium chloride byproduct, wash the solid with deionized water. Polythiazyl is insoluble in water.

    • Finally, wash the purified polythiazyl with ethanol (B145695) or diethyl ether to facilitate drying.

  • Drying:

    • Dry the final product under vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to obtain a fine, lustrous powder.

Visualization of the Experimental Workflow

experimental_workflow Workflow for the Synthesis of Polythiazyl ((SN)x) start Start setup Assemble Schlenk apparatus under inert atmosphere start->setup reagents Prepare (NSCl)₃ suspension and NaN₃ solution in anhydrous acetonitrile setup->reagents reaction Slowly add NaN₃ solution to (NSCl)₃ suspension at room temperature reagents->reaction heating Heat the mixture to 40-50 °C and stir for several hours reaction->heating cooling Cool the reaction mixture to room temperature heating->cooling filtration Isolate the solid product by filtration cooling->filtration washing_organic Wash with anhydrous acetonitrile filtration->washing_organic washing_aqueous Wash with deionized water to remove NaCl washing_organic->washing_aqueous washing_final Wash with ethanol/ether washing_aqueous->washing_final drying Dry the product under vacuum washing_final->drying end Obtain pure (SN)x drying->end

Caption: Experimental workflow for the synthesis of polythiazyl.

References

One-Step Synthesis of 1,2,5-Thiadiazoles with Trithiazyl Trichloride ((NSCl)₃): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,5-thiadiazole (B1195012) scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties. The one-step synthesis of substituted and fused 1,2,5-thiadiazoles using trithiazyl trichloride (B1173362) ((NSCl)₃) offers a mild and efficient route to this important class of compounds. This protocol details the synthesis from various starting materials, including enamines, enamides, 1,2,3-triazoles, and cyclic ketone oximes, providing a versatile methodology for the generation of diverse 1,2,5-thiadiazole derivatives.

Trithiazyl trichloride acts as a bis-electrophile, delivering an "N-S-N" or "N-S" fragment to a suitable organic substrate, leading to the formation of the thiadiazole ring in a single step. These reactions are typically performed under mild conditions and offer moderate to good yields for a variety of substrates.

Data Presentation

The following tables summarize the quantitative data for the one-step synthesis of 1,2,5-thiadiazoles from various substrates using this compound.

Table 1: Synthesis of 1,2,5-Thiadiazoles from Enamines

SolventTime (h)Yield (%)Reference
MeCNCCl₄1628[1]
MeCO₂MeCCl₄1662[1]
MeCO₂EtCCl₄1640[1]
MeCO₂CH₂C₆H₄-4-NO₂CCl₄1656[1]

Table 2: Synthesis of Fused 1,2,5-Thiadiazoles from Cyclic Ketone Oximes

Starting MaterialProductYield (%)Reference
Indan-1-one oximeIndeno[1,2-c][1][2][3]thiadiazole63[4]
Cyclopentanone oximeCyclopenta[d][2][3]thiazin-3-one20[4]
α-Tetralone oximeNaphtho[1,2-c][1][2][3]thiadiazole20 (complex reaction)[4]
Benzosuberone oxime6,7-Dihydro-5H-benzo[b]thieno[3,2-e][2][3]thiazine30[4]

Experimental Protocols

Caution: this compound ((NSCl)₃) is a moisture-sensitive and reactive inorganic compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Synthesis of 1,2,5-Thiadiazoles from Enamines

This protocol is based on the reaction of enamines with (NSCl)₃ in a suitable solvent at room temperature.[1]

Materials:

  • Substituted enamine

  • This compound ((NSCl)₃)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, magnetic stirrer)

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • In a flame-dried Schlenk flask under a positive pressure of inert gas, dissolve the enamine (1.0 mmol) in anhydrous CCl₄ (10-20 mL).

  • To the stirred solution, add this compound (0.33 mmol, 1.0 equivalent of 'NSCl') portionwise at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired 1,2,5-thiadiazole.

Protocol 2: General Procedure for the Synthesis of Fused 1,2,5-Thiadiazoles from Cyclic Ketone Oximes

This protocol describes the synthesis of fused 1,2,5-thiadiazoles from the oximes of cyclic ketones.[4]

Materials:

  • Cyclic ketone oxime (e.g., Indan-1-one oxime)

  • This compound ((NSCl)₃)

  • Anhydrous toluene (B28343) or other suitable high-boiling anhydrous solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions with reflux condenser

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • To a flame-dried Schlenk flask equipped with a reflux condenser under an inert atmosphere, add the cyclic ketone oxime (1.0 mmol) and anhydrous toluene (20 mL).

  • Add this compound (0.67 mmol, 2.0 equivalents of 'NSCl') to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the mixture and wash the solid with toluene.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the fused 1,2,5-thiadiazole.

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for One-Step 1,2,5-Thiadiazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in Anhydrous Solvent add_reagent Add (NSCl)₃ under Inert Atmosphere start->add_reagent react Stir at RT or Reflux (Monitor by TLC) add_reagent->react filter Filter Reaction Mixture react->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated 1,2,5-Thiadiazole chromatography->product

Caption: General workflow for the synthesis of 1,2,5-thiadiazoles using (NSCl)₃.

Proposed Reaction Pathways

reaction_pathways Proposed Reaction Pathways for 1,2,5-Thiadiazole Formation cluster_enamine From Enamines cluster_oxime From Cyclic Ketone Oximes cluster_triazole From 1,2,3-Triazoles enamine Enamine intermediate1 Cycloadduct Intermediate enamine->intermediate1 + (NSCl)₃ thiadiazole1 1,2,5-Thiadiazole intermediate1->thiadiazole1 - Elimination oxime Cyclic Ketone Oxime intermediate2 Intermediate oxime->intermediate2 + (NSCl)₃ fused_thiadiazole Fused 1,2,5-Thiadiazole intermediate2->fused_thiadiazole - Elimination triazole 1,2,3-Triazole intermediate3 Ring-Opened Intermediate triazole->intermediate3 + (NSCl)₃ - N₂ thiadiazole2 1,2,5-Thiadiazole intermediate3->thiadiazole2 Cyclization

Caption: Simplified proposed pathways for the formation of 1,2,5-thiadiazoles.

References

Application Notes and Protocols: Experimental Setup for the Pyrolysis of Trithiazyl Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and protocol for the pyrolysis of trithiazyl trichloride (B1173362) ((NSCl)₃) to produce monomeric thiazyl chloride (NSCl). The information is intended for use in a controlled laboratory setting by trained professionals.

Introduction

Trithiazyl trichloride, a white solid, serves as a stable precursor to the highly reactive thiazyl chloride monomer. The pyrolysis of the trimer at elevated temperatures under vacuum facilitates a cracking reaction, yielding the gaseous monomer.[1] This monomer is a valuable intermediate in the synthesis of various sulfur-nitrogen compounds. The following protocols and data are provided to ensure the safe and efficient execution of this procedure.

Safety Precautions

Extreme caution must be exercised when handling this compound and its pyrolysis products.

  • Handling: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood or a glove box.[2] Personal protective equipment (PPE), including safety goggles, a face shield, lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Moisture Sensitivity: this compound and related compounds react violently with water, potentially liberating toxic gases.[2] All glassware and equipment must be scrupulously dried before use, and the experiment should be conducted under an inert atmosphere or vacuum.

  • Toxicity: The pyrolysis products, including thiazyl chloride, are toxic and should not be inhaled.[2][3] Ensure the experimental setup is contained and any vented gases are passed through an appropriate scrubbing system.

  • Thermal Hazards: The procedure involves heating to 100 °C. Appropriate shielding and care should be taken to avoid thermal burns.

  • Disposal: All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Workflow

The overall workflow for the pyrolysis of this compound involves the preparation of the starting material, assembly of the pyrolysis apparatus, execution of the thermal decomposition under vacuum, and subsequent collection or in-situ use of the gaseous product.

G cluster_prep Preparation cluster_setup Apparatus Setup cluster_reaction Pyrolysis cluster_product Product Handling A Dry Glassware B Weigh (NSCl)₃ A->B C Assemble Pyrolysis Apparatus B->C D Attach to Vacuum Line C->D E Evacuate System D->E F Heat to 100 °C E->F G Monitor Pressure F->G H Collect Gaseous NSCl G->H I In-situ Reaction H->I G cluster_furnace Heating Bath (100 °C) cluster_vacuum Vacuum System cluster_measurement Measurement & Collection pyrolysis_tube (NSCl)₃ Sample manometer Glass Spiral Manometer pyrolysis_tube->manometer Gaseous NSCl vacuum_pump High Vacuum Pump cold_trap Cold Trap (-196 °C) vacuum_pump->cold_trap collection_flask Collection Flask / Reaction Vessel manometer->collection_flask collection_flask->cold_trap G Trimer This compound ((NSCl)₃) Solid Monomer Thiazyl Chloride (NSCl) Gas Trimer->Monomer  Δ (100 °C) Vacuum Monomer->Trimer Cooling

References

safe handling and storage procedures for trithiazyl trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiazyl trichloride (B1173362), with the chemical formula (NSCl)₃, is a white, crystalline inorganic compound.[1] It serves as a significant precursor in the synthesis of a variety of sulfur-nitrogen compounds.[1][2] This document provides detailed protocols and safety guidelines for the handling, storage, and use of trithiazyl trichloride in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling to prevent exposure and ensure laboratory safety.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Inhalation (Category 3)

  • Skin Corrosion/Irritation (Category 1A)

  • Serious Eye Damage/Eye Irritation (Category 1)

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data

The following tables summarize key quantitative data for this compound.

PropertyValue
Molecular Formula Cl₃N₃S₃
Molecular Weight 244.55 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 168 °C (decomposes)[2]
S-N bond length 160.5 pm[1]
S-Cl bond length 208 pm[1]
Stability and ReactivityData
Thermal Decomposition Decomposes at 100 °C under vacuum to monomeric thiazyl chloride (NSCl).[1] The thermal decomposition follows first-order kinetics with an activation energy of 105 kJ/mol.[2]
Hydrolysis Reacts violently with water, hydrolyzing to sulfur, ammonia, and hydrochloric acid.[2]
Incompatibilities Water, strong acids, strong bases, alcohols, amines, and metals.[3]

Experimental Protocols

General Handling Procedures

All manipulations of this compound should be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Butyl rubber or neoprene gloves are recommended. Standard nitrile or latex gloves offer limited protection and should be avoided.[4][5]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: For situations with a risk of aerosol generation or spills, a full-face respirator with a cartridge suitable for acid gases and inorganic compounds should be used.

Synthesis of 1,2,3,5-Dithiadiazolium Chlorides

This protocol describes a general procedure for the synthesis of 1,2,3,5-dithiadiazolium chlorides from nitrile sulfides and this compound.[6][7]

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted 1,3,4-oxathiazol-2-one in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of this compound in anhydrous dichloromethane.

  • Slowly add the this compound solution to the oxathiazolone solution at room temperature with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting dithiadiazolium chloride salt often precipitates from the solution.

  • The precipitate can be collected by filtration under an inert atmosphere, washed with a small amount of anhydrous dichloromethane, and dried under vacuum.

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don Appropriate PPE (Butyl/Neoprene Gloves, Goggles, Face Shield, Lab Coat) Assess_Hazards->Don_PPE Work_in_Hood Work in a certified Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Transfer Weigh and Transfer (Use inert atmosphere if necessary) Work_in_Hood->Weigh_and_Transfer Perform_Reaction Perform Reaction Weigh_and_Transfer->Perform_Reaction Store_Inert Store under Inert Gas (e.g., Argon) Weigh_and_Transfer->Store_Inert Unused Material Collect_Waste Collect Waste in a Designated, Labeled Container Perform_Reaction->Collect_Waste Store_Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Store_Inert->Store_Cool_Dry Store_Away Store away from Incompatible Materials Store_Cool_Dry->Store_Away Dispose_Hazardous Dispose as Hazardous Waste (Follow Institutional Guidelines) Collect_Waste->Dispose_Hazardous

Caption: Workflow for the safe handling and storage of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Evacuate_Area Evacuate Immediate Area Alert_Others Alert Others Evacuate_Area->Alert_Others Don_Full_PPE Don Full PPE (including respirator) Alert_Others->Don_Full_PPE Contain_Spill Contain Spill with Inert Absorbent Don_Full_PPE->Contain_Spill Neutralize Neutralize with Sodium Bicarbonate (for small spills, with caution) Contain_Spill->Neutralize Collect_Residue Collect Residue into a Hazardous Waste Container Neutralize->Collect_Residue Decontaminate Decontaminate Area Collect_Residue->Decontaminate Move_to_Fresh_Air Inhalation: Move to Fresh Air Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Skin Skin Contact: Rinse with plenty of water for 15 min Rinse_Skin->Seek_Medical_Attention Rinse_Eyes Eye Contact: Rinse with eyewash for 15 min Rinse_Eyes->Seek_Medical_Attention Spill Spill Spill->Evacuate_Area Exposure Exposure Exposure->Move_to_Fresh_Air Exposure->Rinse_Skin Exposure->Rinse_Eyes

Caption: Emergency response procedures for this compound incidents.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon).

  • The storage area should be cool, dry, and well-ventilated.

  • Store away from incompatible materials such as water, acids, bases, and alcohols.[3]

Disposal:

  • All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE, including a respirator.

  • Contain the spill using an inert absorbent material (e.g., sand or vermiculite).

  • For small spills, cautiously neutralize with sodium bicarbonate or soda ash.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

Application Notes and Protocols: Synthesis of Conductive Poly(sulfur nitride) from Trithiazyl Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(sulfur nitride), denoted as (SN)x, is a unique inorganic polymer that exhibits metallic conductivity and superconductivity at low temperatures. Its chain-like structure of alternating sulfur and nitrogen atoms facilitates the delocalization of electrons, leading to its remarkable electronic properties. Trithiazyl trichloride (B1173362), (NSCl)3, a cyclic sulfur-nitrogen compound, serves as a key precursor for the synthesis of poly(sulfur nitride). This document provides detailed application notes and experimental protocols for the synthesis of conductive poly(sulfur nitride) from trithiazyl trichloride, offering a valuable resource for researchers in materials science and conductive polymers.

Synthesis of this compound ((NSCl)3)

The primary route to this compound involves the chlorination of tetrasulfur tetranitride (S₄N₄).

Experimental Protocol: Chlorination of Tetrasulfur Tetranitride

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Dry Chlorine (Cl₂) gas

  • Dry Carbon tetrachloride (CCl₄)

  • Dry Nitrogen (N₂) gas

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend powdered S₄N₄ in dry CCl₄.

  • Purge the reaction mixture with dry nitrogen gas.

  • While stirring vigorously, introduce a stream of dry chlorine gas through the gas inlet tube below the surface of the solvent.

  • Continue the chlorination until the orange-red color of S₄N₄ disappears and a pale-yellow precipitate of (NSCl)₃ forms.

  • Filter the precipitate, wash with dry CCl₄, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Reactants Tetrasulfur tetranitride (S₄N₄), Chlorine (Cl₂)
Solvent Carbon tetrachloride (CCl₄)
Product This compound ((NSCl)₃)
Yield Approximately 66%

Synthesis of Poly(sulfur nitride) ((SN)x) from this compound

A direct and efficient method for the synthesis of poly(sulfur nitride) from this compound involves its reaction with an azide (B81097), such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (Me₃SiN₃), in an appropriate solvent.

Experimental Protocol: Azide-Mediated Synthesis of Poly(sulfur nitride)

This protocol is based on the first reported direct chemical synthesis of (SN)x from solution.[1]

Materials:

  • This compound ((NSCl)₃)

  • Sodium azide (NaN₃) or Trimethylsilyl azide (Me₃SiN₃)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Dry Nitrogen (N₂) or Argon (Ar) gas

Equipment:

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer

  • Filtration apparatus (e.g., cannula filtration or Schlenk filter)

  • Vacuum line

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous acetonitrile.

  • In a separate flask, prepare a solution or suspension of either sodium azide or trimethylsilyl azide in anhydrous acetonitrile.

  • Slowly add the azide solution/suspension to the stirred solution of this compound at room temperature.

  • A color change and the formation of a precipitate should be observed as the reaction proceeds.

  • Stir the reaction mixture for a specified period (e.g., several hours to overnight) to ensure complete reaction.

  • The resulting poly(sulfur nitride) product, which is typically a bronze-colored, lustrous solid, is collected by filtration.

  • Wash the product with anhydrous acetonitrile to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum.

Quantitative Data:

ParameterValueReference
Reactants This compound ((NSCl)₃), Sodium azide (NaN₃) or Trimethylsilyl azide (Me₃SiN₃)[1]
Solvent Acetonitrile (CH₃CN)[1]
Product Poly(sulfur nitride) ((SN)x)[1]
Reported Yield Good[1]

Characterization of Poly(sulfur nitride)

The synthesized poly(sulfur nitride) should be characterized to confirm its identity and properties.

  • Appearance: A gold- or bronze-colored crystalline solid with a metallic luster.

  • Solubility: Insoluble in all common solvents.

  • Electrical Conductivity: Exhibits anisotropic electrical conductivity, with higher conductivity along the polymer chain axis. Room temperature conductivities can be on the order of 10³ S/cm.

  • Spectroscopic Analysis: Infrared (IR) spectroscopy can be used to identify the characteristic S-N vibrational modes.

Visualizing the Synthesis Pathway

The synthesis of poly(sulfur nitride) from this compound can be visualized as a two-step process: the formation of the this compound precursor and its subsequent conversion to the conductive polymer.

Synthesis_Pathway S4N4 Tetrasulfur Tetranitride (S4N4) NSCl3 This compound ((NSCl)3) S4N4->NSCl3 Chlorination (e.g., with Cl2) SNx Poly(sulfur nitride) ((SN)x) NSCl3->SNx Azide Reaction (e.g., with NaN3)

Caption: Synthesis pathway of poly(sulfur nitride) from tetrasulfur tetranitride via this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the laboratory synthesis of poly(sulfur nitride) from this compound.

Experimental_Workflow cluster_synthesis Synthesis of (SN)x cluster_characterization Characterization Reactant_Preparation Prepare solutions of (NSCl)3 and azide in anhydrous acetonitrile under inert atmosphere Reaction Mix reactant solutions and stir at room temperature Reactant_Preparation->Reaction Isolation Collect the solid product by filtration Reaction->Isolation Purification Wash the product with anhydrous acetonitrile Isolation->Purification Drying Dry the final (SN)x polymer under vacuum Purification->Drying Visual_Inspection Observe color and metallic luster Drying->Visual_Inspection Conductivity_Measurement Measure electrical conductivity (e.g., four-probe method) Visual_Inspection->Conductivity_Measurement Spectroscopy Perform IR spectroscopy Conductivity_Measurement->Spectroscopy

Caption: Experimental workflow for the synthesis and characterization of poly(sulfur nitride).

Safety Precautions

  • This compound and its precursors can be hazardous. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azide compounds are toxic and potentially explosive. Handle sodium azide and trimethylsilyl azide with extreme care and follow all safety guidelines for their use.

  • Inert atmosphere techniques are crucial for these syntheses to prevent side reactions with moisture and oxygen.

Conclusion

The synthesis of the conductive polymer poly(sulfur nitride) from this compound offers a direct route to this fascinating material. The provided protocols and data serve as a foundational guide for researchers interested in exploring the synthesis and properties of sulfur-nitrogen-based conductive polymers. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.

References

Application Notes and Protocols: Cycloaddition Reactions Involving Trithiazyl Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiazyl trichloride (B1173362), (NSCl)₃, is a versatile reagent in inorganic and organic synthesis, primarily utilized as a precursor for a variety of sulfur-nitrogen heterocycles.[1] This white, crystalline solid exists in equilibrium with its highly reactive monomer, thiazyl chloride (NSCl), particularly at elevated temperatures.[1] This monomeric species is a key intermediate in cycloaddition reactions with unsaturated organic molecules, providing a direct and efficient route to valuable heterocyclic scaffolds.

This document provides detailed application notes and experimental protocols for cycloaddition reactions of trithiazyl trichloride with alkenes, alkynes, and dienes. The resulting 1,2,5-thiadiazole (B1195012) and other heterocyclic products are of significant interest to the medicinal chemistry and drug development fields due to their diverse pharmacological activities.[2][3][4]

Cycloaddition Reactions with Alkenes and Alkynes

This compound readily reacts with a variety of alkenes and alkynes to yield substituted 1,2,5-thiadiazoles in a single step.[5] The reaction is believed to proceed through the thermal cracking of the (NSCl)₃ trimer to the monomeric NSCl, which then undergoes a cycloaddition with the unsaturated substrate.

General Reaction Scheme

The general transformation involves the addition of an "N-S-N" fragment across the double or triple bond, followed by elimination of HCl and other sulfur-containing species to yield the aromatic 1,2,5-thiadiazole ring.

Caption: General reaction of this compound with alkenes/alkynes.

Experimental Protocols

Safety Precaution: this compound is moisture-sensitive and should be handled in a dry atmosphere (e.g., under nitrogen or argon). Reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazoles from Alkenes

This protocol provides a general procedure for the synthesis of 1,2,5-thiadiazoles from alkenes using this compound.[3]

Materials:

  • This compound ((NSCl)₃)

  • Alkene (e.g., styrene, cyclohexene)

  • Anhydrous solvent (e.g., toluene, carbon tetrachloride)

  • 4Å molecular sieves (optional, to aid in HCl removal)[3]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the alkene (1.0 eq) in the chosen anhydrous solvent, add this compound (0.5-1.0 eq).

  • If desired, add activated 4Å molecular sieves to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.

  • Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazoles from Alkynes

This protocol outlines a general method for the reaction of alkynes with this compound.

Materials:

  • This compound ((NSCl)₃)

  • Alkyne (e.g., diphenylacetylene)

  • Anhydrous solvent (e.g., xylene, chlorobenzene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyne (1.0 eq) in the anhydrous solvent.

  • Add this compound (0.5-1.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,2,5-thiadiazole.

Quantitative Data Summary

The yields of 1,2,5-thiadiazoles from cycloaddition reactions of this compound can vary depending on the substrate, solvent, and reaction conditions.

SubstrateReagentSolventConditionsProductYield (%)Reference
(E,E)-1,4-Diphenylbuta-1,3-diene(NSCl)₃ (1 eq)CCl₄Reflux, 30 minMultiple productsLow yields[6]
(E,E)-1,4-Diphenylbuta-1,3-diene(NSCl)₃ (1 eq)TolueneReflux, 1 hMultiple productsHigher yields[6]
(E,E)-1,4-Diphenylbuta-1,3-diene(NSCl)₃ (3 eq)TolueneReflux, 16 hBi(1,2,5-thiadiazole)60[6]
Alkenes (general)(NSCl)₃TolueneReflux1,2,5-Thiadiazolesup to 69[3]

Cycloaddition Reactions with Dienes

This compound reacts with conjugated dienes to give a variety of products arising from 1,2-, 1,3-, and 1,4-cycloaddition pathways. The product distribution is highly dependent on the reaction conditions.

Reaction with 1,4-Diphenylbuta-1,3-diene

The reaction of (E,E)-1,4-diphenylbuta-1,3-diene with this compound is a well-studied example that illustrates the complexity of these reactions. Depending on the stoichiometry and reaction time, different heterocyclic systems can be obtained.[6]

Caption: Product distribution from the reaction of a diene with (NSCl)₃.

Applications in Drug Development

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are prevalent scaffolds in many approved drugs.[7][8] The 1,2,5-thiadiazole and 1,3,4-thiadiazole (B1197879) cores, which can be synthesized from this compound and its derivatives, have been identified as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[9]

Pharmacological Activities of Thiadiazoles

Thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer: Certain 1,3,4-thiadiazole derivatives have shown potent activity against various human cancer cell lines.[2]

  • Antibacterial and Antifungal: Many thiadiazole-containing compounds display significant antibacterial and antifungal properties.[3][4]

  • Antiparasitic: Some thiadiazoles have been investigated as potential agents against leishmaniasis and malaria.[4]

  • Enzyme Inhibition: Specific 1,2,5-thiadiazole derivatives have been explored as modulators of muscarinic receptors and inhibitors of other enzymes, indicating their potential in treating neurological and inflammatory disorders.[6][10]

The synthesis of novel thiadiazole libraries via cycloaddition reactions of this compound offers a promising avenue for the discovery of new drug candidates with improved therapeutic profiles.

Drug_Development_Workflow cluster_synthesis Synthesis cluster_screening Screening & Development Start This compound + Unsaturated Substrates Cycloaddition Cycloaddition Reaction Start->Cycloaddition Library Thiadiazole Library Cycloaddition->Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for drug discovery using thiadiazoles from (NSCl)₃.

References

Application Notes and Protocols: Trithiazyl Trichloride in Inorganic Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trithiazyl trichloride (B1173362) ((NSCl)₃) as a key precursor in the synthesis of inorganic polymers, with a primary focus on the conductive polymer, poly(sulfur nitride) ((SN)ₓ). Detailed experimental protocols for the synthesis and characterization of these materials are provided, along with key performance data.

Application: Synthesis of Poly(sulfur nitride) ((SN)ₓ) - A Conductive Inorganic Polymer

Poly(sulfur nitride), often referred to as polythiazyl, is a crystalline inorganic polymer with remarkable metallic and superconducting properties.[1] Trithiazyl trichloride serves as a convenient and efficient precursor for the solution-phase synthesis of (SN)ₓ, offering an alternative to the traditional solid-state polymerization of disulfur (B1233692) dinitride (S₂N₂).

Synthetic Pathways from this compound

This compound can be converted to poly(sulfur nitride) through a reaction with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (Me₃SiN₃), in an appropriate solvent. This method allows for the direct formation of the (SN)ₓ polymer chain from a solution-based reaction.[2]

Reaction Scheme: (SN)ₓ Synthesis from (NSCl)₃

G NSCl3 This compound ((NSCl)₃) SNx Poly(sulfur nitride) ((SN)ₓ) NSCl3->SNx Reaction Azide Azide Source (e.g., Me₃SiN₃ or NaN₃) Azide->SNx Solvent Acetonitrile (B52724) Solvent->SNx Byproducts Byproducts (e.g., Me₃SiCl, N₂, NaCl) SNx->Byproducts Formation of

Caption: Synthetic route to poly(sulfur nitride) from this compound.

Experimental Protocols

Protocol 1: Synthesis of Poly(sulfur nitride) ((SN)ₓ) from this compound and Trimethylsilyl Azide

This protocol details a solution-phase synthesis of powdered poly(sulfur nitride).

Materials:

  • This compound ((NSCl)₃)

  • Trimethylsilyl azide (Me₃SiN₃)

  • Acetonitrile (anhydrous)

  • Liquid sulfur dioxide (for purification)

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.

  • Add trimethylsilyl azide to the solution with a molar ratio of (NSCl)₃ to Me₃SiN₃ of 1:7.5.[3]

  • Stir the reaction mixture at room temperature. The reaction progress is indicated by a color change and the formation of a black precipitate.

  • After the reaction is complete (typically several hours), isolate the black precipitate of crude (SN)ₓ by filtration under an inert atmosphere.

  • Wash the precipitate with anhydrous acetonitrile to remove any unreacted starting materials and soluble byproducts.

  • For purification, extract the crude product with liquid sulfur dioxide to remove impurities.[3]

  • Dry the purified black powder of (SN)ₓ under vacuum.

Protocol 2: Synthesis of this compound ((NSCl)₃) from Tetrasulfur Tetranitride (S₄N₄)

This protocol describes a common method for preparing the this compound precursor.

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Chlorine gas (Cl₂)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Nitrogen gas (N₂)

  • Two-necked flask with a magnetic stirrer, gas inlet, and drying tube

Procedure:

  • In the two-necked flask, suspend powdered S₄N₄ in anhydrous CCl₄.

  • Purge the flask with dry nitrogen gas.

  • While stirring vigorously, bubble dry chlorine gas through the suspension.

  • Continue the chlorination until the orange-red color of S₄N₄ disappears, and a pale-yellow precipitate of (NSCl)₃ forms.

  • Stop the chlorine flow and purge the system with nitrogen to remove excess chlorine.

  • Isolate the crude (NSCl)₃ by filtration, wash with anhydrous CCl₄, and dry under vacuum.

Data Presentation

Table 1: Properties of Poly(sulfur nitride) ((SN)ₓ)

PropertyValueReference
AppearanceGold- or bronze-colored crystalline solid with metallic luster[1]
Electrical ConductivityAnisotropic, metallic conductivity along the polymer chains[1]
SuperconductivityBecomes a superconductor at temperatures below 0.26 K[1]
StabilityAir stable and insoluble in all solvents[1]
DecompositionExplosive decomposition can occur at temperatures above 240 °C[1]

Application: Precursor to Other Sulfur-Nitrogen Inorganic Polymers and Heterocycles

This compound is a versatile building block for a wide range of sulfur-nitrogen heterocycles and polymers beyond (SN)ₓ. The chlorine atoms on the (NSCl)₃ ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Synthetic Pathways to Substituted Thiazyl Rings and Polymers

By reacting (NSCl)₃ with different nucleophiles, a variety of substituted trithiazyl rings can be synthesized. These functionalized rings can then potentially be used as monomers for the synthesis of new inorganic polymers with tailored properties.

Reaction Scheme: Derivatization of (NSCl)₃

G NSCl3 This compound ((NSCl)₃) Substituted_Ring Substituted Trithiazyl Ring ((NSR)₃) NSCl3->Substituted_Ring Nucleophilic Substitution Nucleophiles Nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻) Nucleophiles->Substituted_Ring New_Polymer New S-N Polymer Substituted_Ring->New_Polymer Polymerization Polymerization Polymerization Polymerization->New_Polymer

Caption: General pathway for synthesizing new S-N polymers from (NSCl)₃.

Experimental Protocols

Protocol 3: General Procedure for Nucleophilic Substitution on this compound

This protocol provides a general guideline for the substitution of chlorine atoms on the (NSCl)₃ ring.

Materials:

  • This compound ((NSCl)₃)

  • Desired nucleophile (e.g., primary amine, alkoxide, thiolate)

  • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Slowly add a solution of the nucleophile to the (NSCl)₃ solution, typically at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction stoichiometry will determine the degree of substitution (mono-, di-, or tri-substituted).

  • Monitor the reaction by appropriate analytical techniques (e.g., TLC, NMR).

  • Upon completion, the product can be isolated by filtration to remove any precipitated salts (e.g., NaCl if a sodium salt of the nucleophile is used) followed by removal of the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or chromatography, depending on the properties of the product.

Application: Potential Role in Materials for Energy Storage

The unique electronic properties of sulfur-nitrogen compounds derived from this compound make them potential candidates for applications in energy storage, such as in lithium batteries. While this is an emerging area of research, the synthesis of novel sulfur-nitrogen materials could lead to new types of electrolytes or electrode materials. For instance, nitrogen-doped carbon materials, which have shown promise in lithium-sulfur batteries, share some compositional similarities with sulfur-nitrogen polymers.[4]

Experimental Workflow: Exploring S-N Materials for Battery Applications

G cluster_0 Synthesis & Characterization cluster_1 Electrochemical Evaluation Start This compound ((NSCl)₃) Synthesis Synthesize S-N Polymer or Composite Start->Synthesis Characterization Structural & Physical Characterization (NMR, IR, TGA, etc.) Synthesis->Characterization Electrode_Fab Electrode Fabrication Characterization->Electrode_Fab Material Selection Cell_Assembly Battery Cell Assembly (e.g., with Li anode) Electrode_Fab->Cell_Assembly Testing Electrochemical Testing (CV, EIS, Cycling) Cell_Assembly->Testing

Caption: Workflow for evaluating S-N materials in battery applications.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals, especially this compound and its precursors, which can be hazardous.

References

Troubleshooting & Optimization

preventing trimerization of thiazyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of thiazyl chloride (NSCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of thiazyl chloride, with a particular focus on preventing its trimerization to trithiazyl trichloride (B1173362) ((NSCl)₃).

Frequently Asked Questions (FAQs)

Q1: What are thiazyl chloride (NSCl) and trithiazyl trichloride ((NSCl)₃)?

A1: Thiazyl chloride (NSCl) is a reactive, green gaseous monomer.[1] It is a valuable reagent in sulfur-nitrogen chemistry, serving as a precursor for the synthesis of various heterocyclic compounds.[2] However, it readily trimerizes to form this compound ((NSCl)₃), a more stable, white crystalline solid.[1] The trimer is often the commercially available and stored form of this reagent.

Q2: Why is preventing the trimerization of thiazyl chloride important?

A2: For many synthetic applications, such as cycloaddition reactions, the monomeric form (NSCl) is the desired reactive species.[2] The trimer, (NSCl)₃, is significantly less reactive. Therefore, preventing trimerization is crucial to ensure high yields and purity of the target products. In-situ generation of the monomer is a common strategy to avoid its unwanted conversion to the trimer.

Q3: What are the common methods for synthesizing thiazyl chloride?

A3: Thiazyl chloride is typically not synthesized and isolated as a stable monomer due to its high reactivity. Instead, its more stable trimer, this compound, is synthesized first. The monomer is then generated from the trimer as needed. The most common method for synthesizing this compound is the chlorination of tetrasulfur tetranitride (S₄N₄).[1]

Q4: How can I generate the monomeric thiazyl chloride from the trimer?

A4: The monomeric thiazyl chloride (NSCl) can be generated by the thermal cracking of the trimer ((NSCl)₃). This is typically achieved by heating the trimer to around 100°C under vacuum.[1] The resulting green gas is the monomeric NSCl, which can be used immediately in a subsequent reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of thiazyl chloride.

Issue 1: Low yield of the desired product in reactions involving thiazyl chloride.

  • Possible Cause: Unwanted trimerization of the thiazyl chloride monomer before it can react with the substrate.

  • Troubleshooting Steps:

    • Utilize In-Situ Generation: Instead of pre-generating and transferring the gaseous monomer, consider using an in-situ generation method. This ensures that the reactive monomer is formed in the presence of the substrate, maximizing the chances of the desired reaction.

    • Control Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable trimer. If generating the monomer by cracking, ensure the subsequent reaction is carried out at a temperature that is high enough for the desired reaction to proceed but low enough to minimize the rate of trimerization.

    • Optimize Reactant Concentration: The rate of trimerization is dependent on the concentration of the monomer. Using a lower concentration of the generated monomer by slow addition or by using a dilute solution of the trimer for cracking can help to suppress the trimerization.

Issue 2: The reaction mixture remains colorless or pale yellow instead of turning green when attempting to generate the monomer.

  • Possible Cause: Incomplete cracking of the trimer ((NSCl)₃) or immediate reconversion to the trimer.

  • Troubleshooting Steps:

    • Verify Cracking Temperature and Vacuum: Ensure that the temperature of the solid trimer is maintained at or slightly above 100°C and that a good vacuum is applied. Insufficient heating or a poor vacuum will result in inefficient cracking.

    • Check for Impurities: The presence of certain impurities can catalyze the trimerization of the monomer. Ensure that all glassware is scrupulously clean and dry, and that all solvents and reagents are of high purity.

    • Flow Rate: If passing the generated monomer into a reaction vessel, the flow rate should be optimized. A flow rate that is too slow may allow for trimerization in the transfer line, while a rate that is too fast may not allow for efficient reaction with the substrate.

Issue 3: Difficulty in characterizing the synthesized thiazyl chloride species.

  • Possible Cause: The reactive and transient nature of the monomer makes its characterization challenging. The presence of both monomer and trimer can lead to complex spectroscopic data.

  • Troubleshooting Steps:

    • Spectroscopic Analysis:

      • ¹⁴N NMR Spectroscopy: This technique can be a useful tool to distinguish between the monomer and the trimer in solution.

      • IR and Raman Spectroscopy: The vibrational frequencies of the N-S and S-Cl bonds will differ between the monomer and the cyclic trimer. A comparison of the experimental spectra with literature data can help in identification.

    • Trapping Experiments: Reacting the generated thiazyl chloride with a known trapping agent (e.g., a reactive nitrile) can lead to a stable product that is easier to isolate and characterize, thus confirming the initial presence of the monomer.

Experimental Protocols

Protocol 1: Synthesis of this compound ((NSCl)₃) from Tetrasulfur Tetranitride (S₄N₄)

Reaction: 3S₄N₄ + 6Cl₂ → 4(NSCl)₃

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Dry carbon tetrachloride (CCl₄)

  • Dry chlorine gas (Cl₂)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend finely powdered S₄N₄ in dry CCl₄.

  • Cool the suspension in an ice bath (0°C).

  • Slowly bubble dry chlorine gas through the stirred suspension.

  • Continue the addition of chlorine until the characteristic orange color of S₄N₄ disappears and a pale-yellow precipitate of (NSCl)₃ forms.

  • Stop the chlorine flow and purge the system with an inert gas to remove any excess chlorine.

  • Isolate the solid product by filtration under inert atmosphere.

  • Wash the product with a small amount of dry CCl₄ and dry under vacuum.

  • The crude product can be purified by recrystallization from hot CCl₄.

Protocol 2: In-Situ Generation and Trapping of Thiazyl Chloride (NSCl)

This protocol describes the general principle of in-situ generation. The specific trapping agent and reaction conditions will vary depending on the desired product.

Procedure:

  • In a reaction vessel, dissolve the substrate that will react with thiazyl chloride in a suitable dry, inert solvent.

  • In a separate apparatus, place the this compound ((NSCl)₃).

  • Heat the trimer to approximately 100°C under a gentle flow of inert gas or under vacuum.

  • Pass the resulting green gas (monomeric NSCl) directly into the reaction vessel containing the substrate.

  • Maintain the reaction mixture at the desired temperature to facilitate the reaction between NSCl and the substrate.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Upon completion, work up the reaction mixture to isolate the desired product.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of this compound ((NSCl)₃)

Starting MaterialChlorinating AgentSolventReported Yield (%)Reference
S₄N₄Cl₂CCl₄66[3]
S₄N₄SO₂Cl₂Not specifiedHighGeneral literature

Note: Yields can vary depending on the specific reaction conditions and scale.

Visualizations

logical_relationship cluster_synthesis Synthesis Pathway cluster_generation Monomer Generation cluster_reaction Desired Reaction S4N4 S₄N₄ (Tetrasulfur Tetranitride) NSCl3 (NSCl)₃ (this compound) S4N4->NSCl3 + Cl₂ Cl2 Cl₂ (Chlorine) NSCl_monomer NSCl (Thiazyl Chloride Monomer) NSCl3->NSCl_monomer Heat (100°C, vacuum) NSCl_monomer->NSCl3 Trimerization Product Desired Product NSCl_monomer->Product + Substrate Substrate Substrate

Caption: Logical workflow for the synthesis and use of thiazyl chloride.

experimental_workflow cluster_trimer_synthesis Synthesis of (NSCl)₃ cluster_monomer_generation In-Situ Generation of NSCl start_synthesis Start: S₄N₄ + Cl₂ in CCl₄ reaction_synthesis Reaction at 0°C start_synthesis->reaction_synthesis filtration Filtration reaction_synthesis->filtration purification Recrystallization filtration->purification end_synthesis Product: (NSCl)₃ purification->end_synthesis start_generation Heat (NSCl)₃ to 100°C end_synthesis->start_generation Use as precursor trapping Introduce NSCl gas to substrate start_generation->trapping reaction_trapping Cycloaddition Reaction trapping->reaction_trapping end_product Final Product reaction_trapping->end_product

Caption: Experimental workflow for thiazyl chloride synthesis and reaction.

Safety Information

Disclaimer: This information is intended as a guide and is not a substitute for a thorough risk assessment. Always consult the Safety Data Sheet (SDS) for thiazyl chloride and this compound before handling these materials.

  • General Hazards: Thiazyl chloride and its trimer are corrosive and moisture-sensitive. Contact with water can lead to the release of toxic and corrosive gases such as hydrogen chloride and sulfur oxides.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Use chemical-resistant gloves (e.g., neoprene or nitrile).

    • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. In case of potential exposure to vapors, a suitable respirator may be necessary.

  • Handling:

    • Handle these compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Use dry glassware and solvents.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and bases.

    • Keep containers tightly sealed.

  • Disposal:

    • Dispose of waste thiazyl chloride and its trimer as hazardous waste in accordance with local, state, and federal regulations.

    • Do not dispose of these materials down the drain.

    • Contaminated materials should also be treated as hazardous waste.

This technical support center provides a foundational understanding of the synthesis of thiazyl chloride and strategies to mitigate its trimerization. For further in-depth information, consulting the primary literature is recommended.

References

purification of trithiazyl trichloride by recrystallization or sublimation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of trithiazyl trichloride (B1173362), (NSCl)₃. This guide is intended for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and experimental protocols for the purification of this important sulfur-nitrogen compound by recrystallization and sublimation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude trithiazyl trichloride?

A1: Crude this compound is typically synthesized via the chlorination of tetrasulfur tetranitride (S₄N₄).[1] Potential impurities can include unreacted S₄N₄, other sulfur-nitrogen chlorides, and byproducts from the chlorinating agent used (e.g., sulfuryl chloride or disulfur (B1233692) dichloride).[1] The presence of these impurities can affect the melting point and reactivity of the final product.

Q2: Which purification method is generally preferred for this compound?

A2: Both recrystallization and sublimation are effective methods for purifying this compound. The choice often depends on the scale of the purification, the nature of the impurities, and the available equipment. Sublimation is particularly effective for removing non-volatile impurities and can yield very pure product.[2] Recrystallization is a robust method suitable for larger quantities and can be effective if an appropriate solvent is used.[1]

Q3: Is this compound sensitive to air and moisture?

A3: Yes, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3] All glassware and solvents must be scrupulously dried before use.

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS).

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low or no crystal formation upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound is too soluble in the chosen solvent even at low temperatures.1. Reduce the solvent volume by gentle heating under a stream of inert gas or by vacuum evaporation, then allow to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure (NSCl)₃.[5] 3. Consider a different solvent or a co-solvent system.
Oiling out (formation of a liquid layer instead of crystals). 1. The melting point of the compound is below the boiling point of the solvent. 2. The rate of cooling is too rapid. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] 2. Insulate the flask to slow the cooling process. 3. Consider a preliminary purification step (e.g., filtration of the hot solution) to remove insoluble impurities.
Discoloration of the solution or crystals. 1. Presence of colored impurities. 2. Decomposition of the product at elevated temperatures.1. If the impurity is known to be adsorbed by activated carbon, add a small amount of charcoal to the hot solution, then filter hot. This should be done with caution as it can also adsorb the product. 2. Avoid prolonged heating. A green color appearing in the carbon tetrachloride solution above 55°C indicates some decomposition or equilibrium with the monomer, which reverts to the yellow trimer upon cooling.[6]
Sublimation
Issue Possible Cause(s) Troubleshooting Steps
No or very slow sublimation. 1. The temperature is too low. 2. The vacuum is not sufficient.1. Gradually increase the temperature of the heating bath. Be cautious as overheating can lead to decomposition. 2. Check the vacuum system for leaks. Ensure all joints are properly sealed.[7]
Product "jumping" or being carried over to the vacuum pump. 1. The vacuum was applied too quickly. 2. The sample was heated too rapidly.1. Apply the vacuum gradually to the system. 2. Increase the temperature of the heating bath slowly to allow for a controlled sublimation rate.
Poor crystal formation on the cold finger. 1. The temperature gradient between the heating source and the cold finger is not optimal. 2. The surface of the cold finger is not clean.1. Adjust the heating temperature and the coolant flow/temperature in the cold finger to optimize crystal growth. 2. Ensure the cold finger is thoroughly cleaned and dried before use.
Contamination of sublimed product with impurities. 1. The impurity has a similar vapor pressure to the product.1. Consider a fractional sublimation by carefully controlling the temperature to selectively sublime the product. 2. A preliminary purification by recrystallization may be necessary.

Experimental Protocols

Recrystallization of this compound from Carbon Tetrachloride

This protocol is based on literature procedures and should be performed with strict adherence to safety precautions for handling both this compound and carbon tetrachloride.[1][6]

Materials:

  • Crude this compound

  • Dry carbon tetrachloride (CCl₄)

  • Schlenk flask or similar inert atmosphere glassware

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (Buchner funnel, filter flask) suitable for inert atmosphere operations

Procedure:

  • Under an inert atmosphere, place the crude this compound in a dry Schlenk flask equipped with a magnetic stir bar.

  • Add a minimal amount of dry CCl₄ to the flask.

  • Attach a condenser and gently heat the mixture with stirring.

  • Continue to add small portions of hot CCl₄ until the this compound just dissolves. Note that the solution will be yellow. A vivid mint green color may appear at temperatures above 55°C, which will revert to yellow upon cooling.[6]

  • If insoluble impurities are present, perform a hot filtration under an inert atmosphere.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the pale yellow, needle-like crystals by filtration under an inert atmosphere.

  • Wash the crystals with a small amount of cold, dry CCl₄.

  • Dry the purified crystals under vacuum.

Purification of this compound by Vacuum Sublimation

This protocol is a general procedure for the vacuum sublimation of air-sensitive inorganic compounds and is adapted for this compound.[2][7]

Materials:

  • Crude this compound

  • Sublimation apparatus with a cold finger

  • High-vacuum pump

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., circulating water)

Procedure:

  • Ensure the sublimation apparatus is clean and thoroughly dry.

  • Under an inert atmosphere, load the crude this compound into the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are well-sealed (lightly grease if necessary).

  • Attach the apparatus to a high-vacuum line and slowly evacuate the system.

  • Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The sublimation of (NSCl)₃ is typically performed at temperatures above ambient, but below its melting point, under reduced pressure.

  • Monitor the sublimation process. Pure this compound will deposit as a white solid on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Slowly and carefully re-introduce an inert gas to the system to break the vacuum. An abrupt release of pressure can dislodge the purified crystals from the cold finger.[8]

  • Under an inert atmosphere, carefully disassemble the apparatus and scrape the purified product from the cold finger.

Quantitative Data Summary

Specific quantitative data comparing the two methods for this compound is not extensively available in the reviewed literature. However, the following table summarizes the key parameters for each technique.

Parameter Recrystallization Sublimation
Typical Solvent Carbon Tetrachloride (CCl₄)[1][6]Not applicable
Operating Temperature Dependent on the boiling point of the solvent (for CCl₄, up to ~77°C)[6]Typically performed at elevated temperatures under vacuum.
Operating Pressure Atmospheric (under inert gas)High vacuum
Reported Yield Yields for the synthesis and recrystallization are reported to be around 66%.[1]Not specified in the reviewed literature, but generally high for this technique.
Purity Can yield high-purity material, but may be limited by co-crystallization of impurities.Can yield very high-purity material, especially effective at removing non-volatile impurities.[2]

Visualizations

Purification_Decision_Flowchart start Crude (NSCl)₃ check_impurities Assess nature of impurities start->check_impurities volatile_impurities Are impurities volatile? check_impurities->volatile_impurities large_scale Large scale purification? volatile_impurities->large_scale No recrystallize Recrystallization volatile_impurities->recrystallize Yes large_scale->recrystallize Yes sublime Sublimation large_scale->sublime No end Pure (NSCl)₃ recrystallize->end sublime->end

Caption: Decision flowchart for choosing a purification method for (NSCl)₃.

Troubleshooting_Workflow start Purification Issue Encountered identify_method Identify Purification Method start->identify_method recrystallization_issues Recrystallization Troubleshooting identify_method->recrystallization_issues Recrystallization sublimation_issues Sublimation Troubleshooting identify_method->sublimation_issues Sublimation no_crystals Low/No Crystal Yield recrystallization_issues->no_crystals oiling_out Oiling Out recrystallization_issues->oiling_out slow_sublimation Slow/No Sublimation sublimation_issues->slow_sublimation poor_crystals Poor Crystal Deposition sublimation_issues->poor_crystals solution1 Reduce solvent volume no_crystals->solution1 no_crystals->solution1 solution2 Induce nucleation no_crystals->solution2 no_crystals->solution2 solution3 Reheat and add solvent oiling_out->solution3 oiling_out->solution3 solution4 Slow cooling oiling_out->solution4 oiling_out->solution4 solution5 Increase temperature slow_sublimation->solution5 slow_sublimation->solution5 solution6 Check vacuum slow_sublimation->solution6 slow_sublimation->solution6 solution7 Optimize temperature gradient poor_crystals->solution7 poor_crystals->solution7

Caption: General troubleshooting workflow for purification issues.

References

Technical Support Center: Synthesis of Trithiazyl Trichloride ((NSCl)₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of trithiazyl trichloride (B1173362) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of trithiazyl trichloride.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of (NSCl)₃ Incomplete reaction: Insufficient chlorinating agent or reaction time.- Ensure precise stoichiometry of reactants as specified in the protocol.[1] - Monitor the reaction for completion (e.g., disappearance of the orange-red color of S₄N₄).[2] - Extend the reaction time if necessary, while monitoring for potential side product formation.
Moisture contamination: this compound and its precursors are sensitive to moisture.- Use thoroughly dried solvents (e.g., carbon tetrachloride) and glassware. - Conduct the reaction under an inert atmosphere (e.g., dry nitrogen gas).[2][3]
Suboptimal temperature control: Incorrect reaction temperature can lead to side reactions or decomposition.- Maintain the recommended temperature range for the chosen synthesis method (e.g., 0–5°C for the chlorination of S₄N₄).[1][4]
Loss of product during workup: The product may be lost during filtration or washing steps.- Use a fine porosity filter to collect the precipitate. - Wash the product with a minimal amount of cold, dry solvent.
Product is discolored (not a white solid) Presence of impurities: Contamination with byproducts or unreacted starting materials.- Ensure the starting tetrasulfur tetranitride (S₄N₄) is pure. - Recrystallize the crude product from a suitable solvent like hot carbon tetrachloride (not exceeding 60°C) to improve purity.[2]
Decomposition: The product may decompose if exposed to high temperatures or moisture.- Avoid overheating during recrystallization.[2] - Store the final product in a dry, inert atmosphere.
Reaction stalls or proceeds very slowly Poor quality of reagents: Impure starting materials or deactivated chlorinating agents.- Use high-purity, dry reagents. - If using chlorine gas, ensure it is dry before bubbling it through the reaction mixture.[2]
Inadequate mixing: Poor suspension of S₄N₄ in the solvent can lead to a slow reaction rate.- Ensure vigorous stirring to maintain a good suspension of the reactants.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and principal synthetic routes involve the chlorination of sulfur-nitrogen precursors.[1] The two primary methods are:

  • Chlorination of Tetrasulfur Tetranitride (S₄N₄): This is the most widely used laboratory method, where S₄N₄ is chlorinated using agents like chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or disulfur (B1233692) dichloride (S₂Cl₂).[2][4]

  • From Thiazyl Fluoride Monomer (FSN): This gas-phase reaction involves the chlorination of thiazyl fluoride.[1][5]

Q2: Which chlorinating agent is best for the synthesis from S₄N₄?

A2: The choice of chlorinating agent affects yield, purity, and convenience. Sulfuryl chloride (SO₂Cl₂) is often preferred as it is reported to be more convenient and provides a purer product with a higher yield compared to chlorine gas.[2]

Q3: What is the role of the solvent in the synthesis?

A3: An inert, dry solvent such as carbon tetrachloride (CCl₄) or chloroform (B151607) is used to suspend the reactants and facilitate the reaction.[3][4] The solvent must be dry to prevent hydrolysis of the product and intermediates.

Q4: How can I purify the crude this compound?

A4: The crude product, which is a pale-yellow precipitate, can be purified by recrystallization.[2] A common method is recrystallization from hot carbon tetrachloride. However, care must be taken not to heat the solution above approximately 60°C to prevent decomposition of the trimer.[2]

Q5: Is it possible to obtain the monomeric thiazyl chloride (NSCl)?

A5: Yes, the monomeric form, a reactive green gas, can be obtained by the thermal decomposition (pyrolysis) of the this compound trimer under vacuum at 100°C.[2][5] It is typically generated in situ for immediate use in subsequent reactions.[2]

Comparative Analysis of Synthesis Methods

The selection of a synthetic route can be critical for achieving the desired yield and purity. The following table summarizes the key parameters for the most common methods starting from tetrasulfur tetranitride.[2]

Parameter Chlorine (Cl₂) Method Sulfuryl Chloride (SO₂Cl₂) Method
Reaction Equation 3S₄N₄ + 6Cl₂ → 4(NSCl)₃[2]3S₄N₄ + 6SO₂Cl₂ → 4(NSCl)₃ + 6SO₂
Typical Yield ~60-70%[1]Generally higher than the Cl₂ method
Reaction Conditions Dry CCl₄, 0-5°C[1][4]Dry CCl₄, reflux
Key Considerations Requires handling of chlorine gas. Product may contain impurities requiring careful purification.[2]Reported to be more convenient and yield a purer product.[2]

Experimental Protocols

Method 1: Synthesis of this compound using Chlorine Gas

Materials:

  • Tetrasulfur tetranitride (S₄N₄), powdered

  • Carbon tetrachloride (CCl₄), dry

  • Chlorine (Cl₂), dry

  • Nitrogen (N₂), dry

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube (e.g., filled with CaCl₂)

  • Filtration apparatus

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend powdered S₄N₄ in dry CCl₄.

  • Purge the reaction setup with dry nitrogen gas.

  • While stirring vigorously, introduce a stream of dry chlorine gas through the gas inlet tube, ensuring the outlet is below the surface of the solvent.

  • Continue the chlorination until the characteristic orange-red color of S₄N₄ disappears, and a pale-yellow precipitate of (NSCl)₃ forms.[2]

  • Stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine.

  • Isolate the crude product by filtration.

  • Wash the collected solid with a small amount of dry CCl₄ and dry it under a vacuum.

  • For further purification, the product can be recrystallized from hot CCl₄ (not exceeding 60°C).[2]

Method 2: Synthesis of this compound using Sulfuryl Chloride

Materials:

  • Tetrasulfur tetranitride (S₄N₄), powdered

  • Carbon tetrachloride (CCl₄), dry

  • Sulfuryl chloride (SO₂Cl₂)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Drying tube

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, suspend powdered S₄N₄ in dry CCl₄.

  • Add sulfuryl chloride dropwise to the stirred suspension at room temperature.

  • After the addition is complete, gently heat the mixture to reflux.

  • Continue refluxing until the S₄N₄ has completely reacted, indicated by the disappearance of its color.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated (NSCl)₃ by filtration.

  • Wash the product with dry CCl₄ and dry under vacuum.

Visualizations

SynthesisWorkflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Dry Reagents (S₄N₄, Solvent, Chlorinating Agent) setup_apparatus Set up Dry Glassware under Inert Atmosphere mix_reactants Suspend S₄N₄ in Dry Solvent setup_apparatus->mix_reactants add_chlorinating_agent Add Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) mix_reactants->add_chlorinating_agent control_conditions Maintain Reaction Conditions (Temperature, Stirring) add_chlorinating_agent->control_conditions filtration Filter Crude Product control_conditions->filtration washing Wash with Dry Solvent filtration->washing drying Dry under Vacuum washing->drying recrystallization Recrystallize (Optional) drying->recrystallization product Pure (NSCl)₃ drying->product If not recrystallizing recrystallization->product TroubleshootingYield Troubleshooting Low Yield Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of (NSCl)₃ cause_moisture Moisture Contamination low_yield->cause_moisture cause_temp Incorrect Temperature low_yield->cause_temp cause_stoichiometry Improper Stoichiometry low_yield->cause_stoichiometry cause_reagents Impure Reagents low_yield->cause_reagents sol_dry Use Dry Solvents/Glassware Work under Inert Atmosphere cause_moisture->sol_dry sol_temp Monitor and Control Temperature Adhere to Protocol Range cause_temp->sol_temp sol_stoichiometry Precise Measurement of Reactants Monitor Reaction Completion cause_stoichiometry->sol_stoichiometry sol_reagents Use High Purity Reagents Verify Reagent Activity cause_reagents->sol_reagents

References

Thionyl Chloride (SOCl₃) Chemistry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reactions involving thionyl chloride ((NSCl)₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring safer and more efficient experimentation.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during reactions with thionyl chloride.

Issue 1: Low or No Yield of the Desired Alkyl Chloride or Acyl Chloride

Question: My reaction to convert an alcohol or carboxylic acid to the corresponding chloride is giving a very low yield or has not worked at all. What are the possible causes and how can I fix this?

Answer:

Low or no yield in thionyl chloride reactions can stem from several factors, ranging from reagent quality to reaction conditions.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Degraded Thionyl Chloride Thionyl chloride can decompose over time, especially with exposure to moisture or light, forming impurities like sulfuryl chloride (SO₂Cl₂), disulfur (B1233692) dichloride (S₂Cl₂), sulfur dioxide (SO₂), and chlorine (Cl₂)[1][2]. These impurities can lead to unwanted side reactions. Aged thionyl chloride often has a yellow hue[1].Use a freshly opened bottle of thionyl chloride or purify older stock by distillation, often from quinoline (B57606) or linseed oil, to remove acidic impurities[1].
Presence of Water Thionyl chloride reacts violently and exothermically with water to produce sulfur dioxide and hydrochloric acid[1][3]. Any moisture in the starting materials or solvent will consume the reagent and can lead to the hydrolysis of the desired product.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Reaction Temperature Some reactions require heating (reflux) to proceed at a reasonable rate, especially with less reactive substrates[2][4]. Conversely, for sensitive substrates, the reaction may need to be cooled to prevent side reactions.For the conversion of carboxylic acids to acyl chlorides, refluxing in neat thionyl chloride or a high-boiling solvent is common[4]. For reactions with alcohols, conditions can range from 0°C to reflux depending on the substrate's reactivity and stability[5][6]. Monitor the reaction by TLC to determine the optimal temperature and time.
Substrate Reactivity Sterically hindered alcohols or electron-deficient carboxylic acids can be unreactive under standard conditions. Tertiary alcohols are particularly problematic and tend to undergo elimination to form alkenes rather than substitution[7].For unreactive carboxylic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction[8][9]. For hindered alcohols, alternative chlorinating agents may be necessary. For tertiary alcohols, using hydrogen halides (HX) is often a better approach[6].
Insufficient Reaction Time The reaction may simply not have been allowed to run to completion.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the starting material has been fully consumed before workup.

Issue 2: An Unexpected Precipitate or Color Change is Observed

Question: My reaction mixture has developed an unexpected color (e.g., yellow, brown) or a solid has precipitated. What could be the cause?

Answer:

Unexpected changes in appearance can indicate side reactions, reagent decomposition, or the formation of intermediates or byproducts.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Yellow/Brown Color This is often due to the decomposition of thionyl chloride, which can form colored impurities like disulfur dichloride (S₂Cl₂)[1]. High reaction temperatures can accelerate this decomposition.Purify the thionyl chloride before use. If the color develops during the reaction, it may not necessarily impact the yield significantly, but purification of the product will be crucial.
White Precipitate In reactions involving pyridine (B92270) or other amine bases, the formation of a white precipitate is expected and is the pyridinium (B92312) hydrochloride salt[3]. If no amine base is used, a white solid could indicate an unexpected salt formation due to impurities in the starting materials or solvent.The formation of pyridinium hydrochloride is a normal part of the reaction when pyridine is used. If an unexpected precipitate forms in the absence of an amine base, it should be isolated and analyzed. Ensure all reagents and solvents are of high purity.
Brown, Slimy Residue Such residues, sometimes observed after removal of excess thionyl chloride, can be due to the decomposition of thionyl chloride or reactions with trace impurities[10]. If trace water is present, it can react with thionyl chloride and any metallic impurities (e.g., from the reaction vessel) to form metal salts and sulfur-containing byproducts[10].Ensure strictly anhydrous conditions. Using high-purity, freshly distilled thionyl chloride can minimize the formation of these residues.
Formation of Vilsmeier Reagent When using catalytic DMF, it reacts with thionyl chloride to form the Vilsmeier reagent, which is a chloroiminium ion[11]. This is a key intermediate in the catalytic cycle but can sometimes precipitate or lead to colored solutions.This is a normal part of the catalytic cycle. However, the Vilsmeier reagent is nonvolatile and can complicate workup if an excessive amount of DMF is used[12]. Use only a catalytic amount (e.g., 1-2 drops for small-scale reactions)[12].

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in reactions of alcohols with thionyl chloride?

A1: Pyridine plays a crucial role in the conversion of alcohols to alkyl chlorides and influences the stereochemical outcome of the reaction.

  • Mechanism without Pyridine (SNi): In the absence of a base like pyridine, the reaction often proceeds through an SNi (substitution nucleophilic internal) mechanism. The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse in a way that the chloride is delivered from the same side as the leaving group, leading to retention of stereochemistry[5][11][13].

  • Mechanism with Pyridine (SN2): When pyridine is added, it acts as a base to neutralize the HCl produced during the formation of the alkyl chlorosulfite. The chloride ion is now free in solution and acts as an external nucleophile, attacking the carbon center from the backside in a classic SN2 reaction. This results in an inversion of stereochemistry[5][13][14][15]. The pyridine also helps to prevent the accumulation of HCl, which can cause acid-catalyzed side reactions.

Q2: Why is a catalytic amount of DMF used in the conversion of carboxylic acids to acyl chlorides?

A2: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction between a carboxylic acid and thionyl chloride, particularly for less reactive acids[8]. DMF reacts with thionyl chloride to form a highly reactive Vilsmeier reagent (a chloroiminium ion)[11]. This reagent then reacts with the carboxylic acid in a more rapid catalytic cycle to generate the acyl chloride, regenerating the DMF. This catalytic pathway is generally faster than the direct reaction with thionyl chloride alone.

Q3: What are the common side products in thionyl chloride reactions with alcohols?

A3: Besides the desired alkyl chloride, several side products can form:

  • Alkyl Sulfite (B76179) Esters: If an excess of the alcohol is used, or if the alcohol is particularly unreactive, the formation of a dialkyl sulfite ((RO)₂SO) can occur[1][16]. These are generally stable and can be a significant byproduct.

  • Alkenes: Tertiary alcohols are prone to elimination reactions when treated with thionyl chloride, leading to the formation of alkenes as the major product[7].

  • Rearranged Products: While less common than with carbocation-forming reactions (like with HX), rearrangements can still occur in some cases, especially with substrates prone to hydride or alkyl shifts[16].

Q4: How should I properly quench and work up a reaction containing excess thionyl chloride?

A4: Excess thionyl chloride is highly reactive and must be quenched carefully.

  • Cooling: Always cool the reaction mixture in an ice bath before quenching.

  • Quenching: Slowly and carefully add the reaction mixture to crushed ice or a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃)[3]. This should be done in a fume hood as large amounts of SO₂ and HCl gas will be evolved. Do not add water directly to the reaction flask, as the exothermic reaction can be violent[3][17].

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane)[18].

  • Washing: Wash the combined organic layers sequentially with:

    • Water or dilute HCl to remove any remaining pyridine or other amine bases[18].

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid[18].

    • Brine (saturated aqueous NaCl) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure[18].

Q5: My thionyl chloride is yellow. Can I still use it?

A5: A yellow color in thionyl chloride often indicates the presence of impurities, most commonly disulfur dichloride (S₂Cl₂), which forms upon decomposition[1]. While it may still be usable for some robust reactions where purity is not critical, it is generally recommended to purify it by distillation before use, especially for sensitive substrates or when high purity of the product is required[1].

Experimental Protocols

Protocol 1: Conversion of a Carboxylic Acid to an Acyl Chloride using SOCl₂ and Catalytic DMF

This protocol describes the general procedure for converting a carboxylic acid to an acyl chloride.

  • Safety: This reaction should be performed in a certified fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (SO₂ and HCl)[3][8]. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (containing an aqueous NaOH solution to neutralize acidic gases), add the carboxylic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, or use neat thionyl chloride if the acyl chloride is high-boiling.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred mixture at room temperature. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC by quenching a small aliquot and derivatizing to an ester or amide for analysis).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure (ensure the vacuum pump is protected with a base trap). The crude acyl chloride is often used directly in the next step without further purification. If purification is needed, it can be done by distillation under reduced pressure.

Protocol 2: Conversion of a Primary Alcohol to an Alkyl Chloride using SOCl₂ and Pyridine

This protocol provides a general method for the chlorination of a primary alcohol with inversion of stereochemistry.

  • Safety: This reaction must be conducted in a fume hood. Wear appropriate PPE.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve the primary alcohol (1.0 eq) in anhydrous pyridine (which can also serve as the solvent).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Workup: Cool the mixture in an ice bath and slowly pour it over crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers sequentially with cold 5% HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkyl chloride can be purified by distillation or column chromatography.

Visualizations

Reaction Pathways

reaction_pathway_1 Mechanism of Alcohol to Alkyl Chloride (SN2 with Pyridine) alcohol R-OH (Alcohol) chlorosulfite R-O-SOCl (Alkyl Chlorosulfite Intermediate) alcohol->chlorosulfite + SOCl₂ - HCl socl2 SOCl₂ (Thionyl Chloride) product R-Cl (Alkyl Chloride + SO₂ + Cl⁻) chlorosulfite->product + Cl⁻ (from Pyridinium-H⁺ Cl⁻) Backside Attack (SN2) pyridine Pyridine pyridinium Pyridinium-H⁺ Cl⁻ pyridine->pyridinium + HCl chloride_ion Cl⁻ reaction_pathway_2 Mechanism of Carboxylic Acid to Acyl Chloride acid R-COOH (Carboxylic Acid) intermediate R-CO-O-SOCl (Acyl Chlorosulfite) acid->intermediate + SOCl₂ - HCl socl2 SOCl₂ tetrahedral Tetrahedral Intermediate intermediate->tetrahedral + Cl⁻ product R-COCl (Acyl Chloride) tetrahedral->product - SO₂ - Cl⁻ byproducts SO₂ + HCl tetrahedral->byproducts experimental_workflow General Workflow for Thionyl Chloride Reactions start Start: Anhydrous Conditions setup Reaction Setup (Flame-dried glassware, inert atmosphere) start->setup reagents Add Substrate, Solvent, Catalyst (optional) setup->reagents add_socl2 Slowly Add SOCl₂ (Control Temperature) reagents->add_socl2 reaction Stir at Appropriate Temp. (Monitor by TLC) add_socl2->reaction quench Quench Excess SOCl₂ (Pour onto ice/bicarbonate) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Dilute Acid, Bicarbonate, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Distillation/Chromatography) dry->purify end End: Pure Product purify->end troubleshooting_logic Troubleshooting: Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Fresh SOCl₂? Anhydrous?) start->check_reagents Start Here check_conditions Review Reaction Conditions (Temp? Time?) check_reagents->check_conditions Yes repurify Purify/Replace SOCl₂ and Dry Solvents check_reagents->repurify No check_substrate Is Substrate Unreactive? check_conditions->check_substrate Yes optimize_temp Optimize Temperature/Time (Monitor by TLC) check_conditions->optimize_temp No add_catalyst Add Catalyst (e.g., DMF) or Use Forcing Conditions check_substrate->add_catalyst Yes consider_alternative Consider Alternative Reagent check_substrate->consider_alternative If Tertiary Alcohol

References

Technical Support Center: Analysis of Trithiazyl Trichloride Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in trithiazyl trichloride (B1173362) ((NSCl)₃) samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in trithiazyl trichloride samples?

A1: The most common impurities depend on the synthetic route used. For (NSCl)₃ synthesized by the chlorination of tetrasulfur tetranitride (S₄N₄), the primary impurities include:

  • Unreacted Tetrasulfur Tetranitride (S₄N₄): Often present due to incomplete reaction.

  • Thiodithiazyl Dichloride (S₃N₂Cl₂): A common byproduct of the chlorination reaction.[1]

  • Other Sulfur-Nitrogen Chlorides: Various other SₓNᵧCl₂ species can form in small amounts.

  • Hydrolysis Products: Exposure to moisture can lead to the formation of compounds containing S-O bonds.[2]

For (NSCl)₃ prepared from thiazyl fluoride (B91410) (NSF), potential impurities may include fluorine-containing sulfur-nitrogen compounds.[3]

Q2: My this compound sample has a yellowish tint instead of being a white solid. What could be the cause?

A2: A yellowish tint in a this compound sample often indicates the presence of impurities. The most likely culprit is unreacted tetrasulfur tetranitride (S₄N₄), which is a vivid orange solid.[4] Other colored byproducts from the synthesis can also contribute to the discoloration.

Q3: How should I handle and store this compound samples to prevent degradation?

A3: this compound is sensitive to moisture and should be handled in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[5] Store the compound in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place. Hydrolysis in moist air can lead to the formation of various decomposition products.[2]

Q4: What are the key spectroscopic features of pure this compound?

A4: Pure this compound exhibits characteristic spectroscopic signatures:

  • FT-IR Spectroscopy: Key vibrational modes include strong absorptions for the S-N stretching and S-Cl stretching.

  • Raman Spectroscopy: Complements the IR spectrum with strong signals for ring vibrations.

  • Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms.

Troubleshooting Guides

Interpreting Unexpected Peaks in Vibrational Spectra (FT-IR and Raman)

Problem: My FT-IR or Raman spectrum of this compound shows additional peaks not corresponding to the pure compound.

Possible Cause & Solution Workflow:

Caption: Troubleshooting workflow for unexpected vibrational peaks.

Detailed Troubleshooting Steps:

Observed Anomaly Potential Impurity Characteristic Spectroscopic Features Recommended Action
FT-IR: Peaks around 925, 700, 550, and 520 cm⁻¹.Raman: Strong bands around 220, 350, and 720 cm⁻¹.Tetrasulfur Tetranitride (S₄N₄)S₄N₄ has a complex vibrational spectrum distinct from (NSCl)₃.Recrystallize the this compound from an appropriate solvent or purify by sublimation.
FT-IR: Bands in the regions of 1000-1200 cm⁻¹ and 600-700 cm⁻¹ that differ from (NSCl)₃.Thiodithiazyl Dichloride (S₃N₂Cl₂)S₃N₂Cl₂ has a different ring structure and will exhibit unique S-N and S-Cl stretching frequencies.Chromatographic separation may be necessary for removal.
FT-IR: Broad peak around 3200-3600 cm⁻¹ (O-H stretch) and/or sharp peaks in the 1000-1250 cm⁻¹ region (S=O stretch).Hydrolysis ProductsThese bands are indicative of the presence of water and sulfur-oxo species.Ensure rigorous anhydrous conditions during synthesis and handling. Dry the sample under vacuum if possible.
Analyzing Mass Spectrometry Data

Problem: The mass spectrum of my this compound sample is more complex than expected.

Possible Cause & Solution Workflow:

Caption: Troubleshooting workflow for complex mass spectra.

Detailed Troubleshooting Steps:

Observed Anomaly Potential Cause Explanation Recommended Action
Molecular ion cluster does not match the expected isotopic pattern for three chlorine atoms. Presence of other chlorinated species (e.g., S₃N₂Cl₂).The relative intensities of the M, M+2, M+4, etc. peaks depend on the number of chlorine atoms in the molecule.[6]Carefully analyze the isotopic patterns of other ion clusters in the spectrum to identify the number of chlorine atoms in the impurity.
Peak at m/z 184. Tetrasulfur Tetranitride (S₄N₄) impurity.This corresponds to the molecular ion of S₄N₄.Confirm with FT-IR or Raman spectroscopy.
Peaks corresponding to the loss of S, N, Cl, or combinations thereof that are not characteristic of (NSCl)₃ fragmentation. Fragmentation of an impurity.Different sulfur-nitrogen chloride species will have unique fragmentation patterns.Compare the observed fragmentation with literature data for known sulfur-nitrogen halides.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol is designed for the analysis of air- and moisture-sensitive this compound.

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • Inside a glovebox or under a continuous flow of inert gas, place a small, representative amount of the this compound sample onto a clean, dry ATR crystal (e.g., diamond).

    • If the sample is a solid, apply gentle pressure using the ATR press to ensure good contact with the crystal.

  • Data Acquisition:

    • If possible, use an ATR accessory with an environmental chamber to maintain an inert atmosphere during analysis. If not available, acquire the spectrum quickly after sample mounting to minimize exposure to air.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64

  • Data Analysis:

    • The sample spectrum will be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Identify any additional peaks and compare them with the spectra of potential impurities.

Raman Spectroscopy

This protocol is suitable for the analysis of this compound, which is a good Raman scatterer.

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • In a glovebox, load the this compound sample into a glass capillary tube and flame-seal it.

    • Alternatively, press the sample into a pellet and mount it in an airtight sample holder.

  • Data Acquisition:

    • Place the sealed sample holder in the Raman spectrometer.

    • Focus the laser onto the sample. Use a low laser power initially to avoid sample decomposition.

    • Typical Parameters:

      • Excitation Wavelength: 532 nm or 785 nm

      • Laser Power: < 5 mW

      • Integration Time: 1-10 seconds

      • Number of Accumulations: 10-20

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence.

    • Compare the spectrum to a reference spectrum of pure this compound and known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities or decomposition products. This compound itself may decompose at high temperatures.

Methodology:

  • Sample Preparation:

    • In a glovebox, dissolve a small amount of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or dichloromethane). The concentration should be in the low ppm range.

    • Transfer the solution to a GC vial with a septum cap.

  • Data Acquisition:

    • Use a GC-MS system with a column suitable for the analysis of non-polar to semi-polar compounds (e.g., a DB-5ms column).

    • Typical GC Parameters:

      • Injector Temperature: 250 °C (use a lower temperature if thermal decomposition is a concern)

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with different volatilities.

      • Carrier Gas: Helium

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Mass Range: m/z 35-500

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) and literature data for known sulfur-nitrogen compounds.

Quantitative Data Summary

Table 1: Key Spectroscopic Data for this compound and Common Impurities

Compound Formula FT-IR (cm⁻¹) (Key Peaks) Raman (cm⁻¹) (Key Peaks) Mass Spectrum (m/z) (Key Fragments)
This compound(NSCl)₃~1015 (s), ~630 (s), ~520 (m), ~470 (m)~520 (s), ~340 (m), ~200 (s)243 (M⁺), 208 (M⁺-Cl), 173 (M⁺-2Cl), 138 (M⁺-3Cl)
Tetrasulfur TetranitrideS₄N₄~925 (s), ~700 (m), ~550 (s), ~520 (w)~720 (s), ~350 (m), ~220 (s)184 (M⁺), 92 (S₂N₂⁺), 46 (SN⁺)
Thiodithiazyl DichlorideS₃N₂Cl₂Characteristic S-N and S-Cl stretchesUnique ring deformation modesIsotopic pattern for 2 Cl atoms

Visualizations

Experimental Workflow for Impurity Identification

Experimental_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesize (NSCl)₃ Observation Visual Inspection (Color, Crystalline Form) Synthesis->Observation FTIR FT-IR Spectroscopy Observation->FTIR Raman Raman Spectroscopy Observation->Raman MS Mass Spectrometry Observation->MS If necessary Comparison Compare Spectra with Reference Data FTIR->Comparison Raman->Comparison MS->Comparison Identification Identify Impurities Comparison->Identification Conclusion Determine Purity of Sample Identification->Conclusion

Caption: General workflow for identifying impurities in this compound.

References

Technical Support Center: Optimizing Reactions of Trithiazyl Trichloride with Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the synthesis of thiadiazole derivatives from trithiazyl trichloride (B1173362) ((NSCl)₃) and nitriles.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of trithiazyl trichloride with nitriles, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction is sluggish or shows no conversion of starting materials.

Possible Causes:

  • Low Reactivity of the Nitrile: Nitriles with electron-withdrawing groups react slower than those with electron-donating groups.

  • Poor Quality of this compound: (NSCl)₃ is sensitive to moisture and can decompose over time.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

Solutions:

  • Increase Reaction Time: For less reactive nitriles, extend the reaction time to several days or even weeks.

  • Use Fresh (NSCl)₃: Ensure the this compound is a dry, white solid. If it appears discolored or clumpy, it may have decomposed.

  • Solvent Selection: Benzene (B151609) or chloroform (B151607) are commonly used solvents. For slow reactions, running the reaction neat (without solvent) may be an option.[1]

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.

Question 2: I am observing the formation of an intractable red-brown tar-like solid in my reaction mixture.

Possible Causes:

  • Decomposition of Reactants or Products: this compound and the resulting dithiadiazolium salts can be unstable under certain conditions.

  • Polymerization: Side reactions leading to polymeric byproducts can occur, especially with prolonged heating or in the presence of impurities.

  • Concentration of the Reaction Mixture: The formation of tars is often observed upon significant reduction of the solvent volume.

Solutions:

  • Maintain a Dilute Reaction Mixture: Avoid excessive concentration of the reaction mixture during the reaction and workup.

  • Purify the Product Promptly: Once the reaction is complete, proceed with the workup and purification without delay to minimize decomposition.

  • Use Moderate Temperatures: Avoid excessive heating, which can accelerate the formation of tars.

  • Purification Strategy: If a tar-like solid forms, it may be possible to extract the desired product. The tar is often insoluble in common organic solvents, allowing for separation by filtration or decantation.

Question 3: I am getting a mixture of the five-membered dithiadiazolium salt and the six-membered ring product. How can I control the selectivity?

Possible Causes:

  • Reaction Conditions: The formation of the five-membered ring can be favored under certain conditions, such as thermolysis of the six-membered ring intermediate.[1]

  • Nitrile Substituent: The nature of the substituent on the nitrile can influence the relative stability of the five- and six-membered ring products.

Solutions:

  • Control Reaction Temperature and Time: Lower temperatures and shorter reaction times may favor the formation of the six-membered ring. Higher temperatures can promote the conversion of the six-membered ring to the more stable five-membered dithiadiazolium salt.

  • Purification: If a mixture is obtained, separation can be achieved by chromatography or recrystallization, taking advantage of the different polarities and solubilities of the two products.

Question 4: The purification of my dithiadiazolium salt product by recrystallization is proving difficult.

Possible Causes:

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization.

  • Presence of Impurities: The presence of tar-like impurities can hinder crystallization.

  • Product Instability: The dithiadiazolium salt may be unstable in the chosen solvent or at the temperatures used for recrystallization.

Solutions:

  • Solvent Screening: Systematically screen a range of solvents to find one in which the product is soluble at high temperatures and sparingly soluble at low temperatures.

  • Pre-purification: If significant impurities are present, consider a preliminary purification step, such as washing the crude product with a solvent in which the impurities are soluble but the product is not.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals.

  • Use of a Seed Crystal: If available, adding a small seed crystal of the pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general stoichiometry for the reaction of this compound with nitriles?

A1: The reaction to form dithiadiazolium chlorides generally follows the stoichiometry: 6 RCN + 4 (NSCl)₃ → 6 [RCN₂S₂]⁺Cl⁻ + 3 Cl₂ + 3 N₂. However, the optimal experimental ratio of reactants may vary depending on the specific nitrile and reaction conditions.

Q2: What are the typical reaction times for this synthesis?

A2: Reaction times can vary significantly. For nitriles with electron-donating groups (e.g., dialkylaminonitriles) in a solvent like chloroform, the reaction may be complete in a few days. For other nitriles, especially those with electron-withdrawing groups, the reaction may take several weeks when run neat.[1]

Q3: Can I use UV irradiation to speed up the reaction?

A3: Yes, UV irradiation can accelerate the reaction rate. However, it has been reported to lower the yield of the six-membered ring product (RCN₃S₂Cl₂).[1]

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a moisture-sensitive and potentially hazardous compound. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware to prevent decomposition.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 1,2,5-Thiadiazoles from this compound and Various Precursors.

PrecursorReagentSolventTemperatureTimeProductYield (%)Reference
Dimethyl acetylenedicarboxylate (B1228247)(NSCl)₃Benzenert, then reflux18 hDimethyl 1,2,5-thiadiazole-3,4-dicarboxylate84[1]
Phenylacetylene(NSCl)₃Benzenert87 h3-Phenyl-1,2,5-thiadiazole62[1]
Diphenylacetylene(NSCl)₃Benzenert17.5 h3,4-Diphenyl-1,2,5-thiadiazole32[1]

Experimental Protocols

General Procedure for the Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazoles from Alkynes and this compound

This protocol is adapted from a representative synthesis of dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate.[1]

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1 mmol) in anhydrous benzene (4 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of dimethyl acetylenedicarboxylate (1 mmol) in anhydrous benzene (0.7 mL) to the stirred solution at room temperature.

  • Stir the reaction mixture at ambient temperature. The solution will typically turn green after approximately 1 hour.

  • Continue stirring for a total of 17 hours.

  • After 17 hours, heat the reaction mixture to reflux for 3 hours. The solution will turn red.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether (3:2) as the eluent to obtain the pure product.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in (NSCl)3-Nitrile Reactions start Low or No Product Formation check_reagents Check Reagent Quality (Fresh (NSCl)3?) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions tar_formation Observe Tar Formation? check_reagents->tar_formation Reagents OK check_conditions->tar_formation Conditions Appear Correct handle_tar Isolate Product from Tar (Extraction/Filtration) tar_formation->handle_tar Yes no_tar Optimize Conditions: - Extend Reaction Time - Gently Heat - Change Solvent tar_formation->no_tar No end_product Purified Product handle_tar->end_product no_tar->end_product

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) addition Reagent Addition (Nitrile to (NSCl)3 solution) setup->addition reaction Reaction Monitoring (TLC, Color Change) addition->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A typical experimental workflow.

References

Technical Support Center: Trithiazyl Trichloride ((NSCl)₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of trithiazyl trichloride (B1173362) ((NSCl)₃).

Frequently Asked Questions (FAQs)

Q1: What is trithiazyl trichloride and why is it sensitive to air and moisture?

A1: this compound, (NSCl)₃, is a white, crystalline inorganic compound.[1][2] It serves as a key precursor in the synthesis of various sulfur-nitrogen compounds.[1][2] Its sensitivity to air and moisture stems from the reactivity of the sulfur-chlorine bonds in the molecule.[3] Hydrolysis, a reaction with water, occurs slowly in moist air and rapidly in aqueous solutions.[3]

Q2: What are the decomposition products of (NSCl)₃ upon exposure to moisture?

A2: The hydrolysis of (NSCl)₃ ultimately yields sulfur, ammonia (B1221849) (NH₃), and hydrochloric acid (HCl).[3] The reaction proceeds through intermediate species.

Q3: How should (NSCl)₃ be properly stored in the laboratory?

A3: To ensure its stability, (NSCl)₃ should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere, such as nitrogen or argon.[3] It is crucial to prevent any contact with water during storage.[3]

Q4: What are the primary safety precautions to take when handling (NSCl)₃?

A4: (NSCl)₃ is a hazardous substance that can cause severe skin burns, eye damage, and is toxic if inhaled.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing vapors or dust.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Troubleshooting Guides

Synthesis of (NSCl)₃

Q5: My synthesis of (NSCl)₃ from tetrasulfur tetranitride (S₄N₄) and chlorine (Cl₂) resulted in a low yield. What are the possible causes and solutions?

A5: Low yields in this synthesis can arise from several factors:

  • Incomplete reaction: Ensure the chlorine gas is bubbled through the S₄N₄ suspension for a sufficient amount of time, until the characteristic orange-red color of S₄N₄ disappears and a pale-yellow precipitate of (NSCl)₃ forms.[4]

  • Moisture contamination: The presence of water will hydrolyze the product, reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under a dry inert atmosphere.[4][5]

  • Impure S₄N₄: The purity of the starting tetrasulfur tetranitride is crucial. Impurities can lead to side reactions and lower the yield of the desired product.[5]

  • Suboptimal temperature: The reaction is typically conducted at 0–5 °C.[6] Deviations from this temperature range can affect the reaction rate and selectivity.

Q6: The (NSCl)₃ product from my synthesis appears discolored (e.g., greenish or dark). What is the likely cause and how can I purify it?

A6: A greenish tint can indicate the presence of the monomer, NSCl, which is a green gas.[2] This can form if the product is heated excessively. Darker discoloration may suggest the presence of other sulfur-containing byproducts. Purification can be achieved by recrystallization from hot carbon tetrachloride (CCl₄).[4] However, care must be taken not to heat the solution above approximately 60°C to prevent decomposition of the trimer to the monomer.[4] Passing a stream of chlorine through the solution during recrystallization has been reported to improve the purity and yield a higher-melting product.[7]

Purification by Recrystallization

Q7: I am having trouble getting crystals to form during the recrystallization of (NSCl)₃.

A7: Difficulty in crystallization can be due to:

  • Too much solvent: If the solution is not saturated, crystals will not form upon cooling. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Solution is too dilute: Similar to using too much solvent, a dilute solution will not yield crystals. Concentrate the solution by carefully evaporating some of the solvent.

  • Cooling too rapidly: Allowing the solution to cool slowly is crucial for the formation of well-defined crystals. Rapid cooling can lead to the formation of an oil or a fine powder.[1]

Q8: My (NSCl)₃ "oiled out" during recrystallization instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solute separates from the solvent as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly.[8]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[7]

  • Seed the solution: If you have a small crystal of pure (NSCl)₃, add it to the cooled solution to induce crystallization.[9]

Quantitative Data

Table 1: Comparison of Synthesis Methods for this compound ((NSCl)₃)

ParameterS₄N₄ and Cl₂ RouteFSN and Cl₂ Route
Reaction Equation 3S₄N₄ + 6Cl₂ → 4(NSCl)₃3FSN + 3Cl₂ → (NSCl)₃ + 3ClF
Typical Yield ~66%[4]55-60%[6]
Reaction Temperature 0–5 °C[6]20–25 °C[6]
Common Byproducts S₂Cl₂, SCl₂[6]ClF, (NSF)₃[6]
Scalability Suitable for larger scaleTypically lab-scale

Experimental Protocols

Synthesis of (NSCl)₃ from Tetrasulfur Tetranitride (S₄N₄) and Chlorine (Cl₂)

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Carbon tetrachloride (CCl₄), dry

  • Chlorine (Cl₂) gas, dry

  • Nitrogen (N₂) gas, dry

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, create a suspension of powdered S₄N₄ in dry CCl₄.[4]

  • Purge the reaction vessel with dry nitrogen gas.[4]

  • While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the gas inlet tube, ensuring the outlet is below the surface of the solvent.[4]

  • Continue the flow of chlorine until the orange-red color of the S₄N₄ disappears, and a pale-yellow precipitate of (NSCl)₃ is formed.[4]

  • Stop the chlorine supply and purge the system with nitrogen to eliminate any residual chlorine gas.[4]

  • Isolate the crude product by filtration in a dry environment (e.g., a glove box).

  • Wash the collected solid with a small amount of dry CCl₄.[4]

  • Dry the product under vacuum.[5]

  • For further purification, recrystallize the crude product from hot CCl₄ (not exceeding 60°C).[4]

Visualizations

Hydrolysis_Pathway NSCl3 (NSCl)₃ Intermediates Unstable Intermediates NSCl3->Intermediates hydrolysis H2O H₂O (moisture) H2O->Intermediates Decomposition_Products Decomposition Products (Sulfur, NH₃, HCl) Intermediates->Decomposition_Products

Caption: Hydrolysis pathway of (NSCl)₃ upon exposure to moisture.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification S4N4 S₄N₄ in dry CCl₄ Chlorination Chlorination (Cl₂, 0-5 °C) S4N4->Chlorination Crude_Product Crude (NSCl)₃ Chlorination->Crude_Product Recrystallization Recrystallization from hot CCl₄ Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying under vacuum Filtration->Drying Pure_Product Pure (NSCl)₃ Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of (NSCl)₃.

References

Technical Support Center: Troubleshooting Reactions with Trithiazyl Trichloride ((NSCl)₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving trithiazyl trichloride (B1173362) ((NSCl)₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is trithiazyl trichloride ((NSCl)₃) and what is it used for?

A1: this compound is a white, crystalline inorganic compound with the formula (NSCl)₃.[1] It consists of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom.[1] It is primarily used as a reagent in organic synthesis to introduce N-S-N fragments, leading to the formation of various sulfur-nitrogen heterocycles, most notably 1,2,5-thiadiazoles and their derivatives.[2][3][4]

Q2: My reaction with (NSCl)₃ is giving a low yield. What are the common general causes?

A2: Low yields in reactions with (NSCl)₃ can often be attributed to several factors:

  • Purity of (NSCl)₃: The reagent itself can contain impurities from its synthesis.

  • Presence of Moisture: (NSCl)₃ is sensitive to moisture and can decompose in its presence.

  • Reaction Temperature: Inappropriate temperatures can lead to the decomposition of the reagent or the formation of side products.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial for optimal conversion.

Q3: I observe a green color in my reaction vessel when heating the reaction. What does this signify?

A3: At temperatures around 100°C in a vacuum, this compound can undergo thermal decomposition to form the monomeric thiazyl chloride (NSCl), which is a green gas.[1] This monomer is highly reactive and its formation might lead to different reaction pathways and potentially unexpected byproducts.[5]

Q4: Are there any major safety concerns when working with (NSCl)₃ and its byproducts?

A4: Yes. (NSCl)₃ and related sulfur-nitrogen compounds can be hazardous. Some sulfur-nitrogen compounds are known to be explosive.[3] It is crucial to handle these chemicals with appropriate personal protective equipment in a well-ventilated fume hood. Reactions should be carried out with caution, avoiding sudden temperature changes or mechanical shock. For disposal, any reactive intermediates or byproducts should be quenched safely.

Troubleshooting Guides for Specific Reactions

Reaction with Ketones to form 1,2,5-Thiadiazoles

Problem: Formation of a complex mixture of products instead of the expected 1,2,5-thiadiazole.

Potential Cause Troubleshooting Steps
Uncontrolled Enolate Formation Ensure slow addition of a non-nucleophilic base at low temperature to control the formation of the kinetic enolate. The presence of multiple enolizable positions can lead to isomeric byproducts.
Side Reactions of the Carbonyl Group Protect other reactive functional groups in the ketone starting material if they can react with (NSCl)₃.
Reaction with Solvent Use an inert, anhydrous solvent such as toluene (B28343) or dichloromethane. Protic solvents will react with (NSCl)₃.
Hydrolysis of Intermediates The reaction is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Hydrolysis can lead to the formation of elemental sulfur, ammonia, and hydrochloric acid.[6]

Problem: Isolation of an unexpected isomer of the desired thiadiazole.

Potential Cause Troubleshooting Steps
Thermodynamic vs. Kinetic Control The reaction temperature can influence the regioselectivity of the cyclization. Try running the reaction at a lower temperature to favor the kinetic product or at a higher temperature for the thermodynamic product.
Isomerization during Purification Some thiadiazole derivatives can be prone to isomerization.[7] Use mild purification techniques, such as column chromatography with a neutral stationary phase, and avoid exposure to strong acids or bases.
Reaction with Amines

Problem: The reaction is messy, with multiple spots on the TLC plate, and the desired heterocyclic product is not the major component.

Potential Cause Troubleshooting Steps
Multiple Reaction Sites on the Amine Primary and secondary amines have N-H bonds that can react with (NSCl)₃. This can lead to the formation of complex oligomeric or polymeric byproducts. Consider using a protecting group for the amine if other functional groups are intended to react.
Formation of Ammonium (B1175870) Salts Amines are basic and can react with acidic byproducts (like HCl) generated during the reaction, forming ammonium salts which may precipitate or complicate the reaction mixture.[8] Adding a non-nucleophilic base can scavenge the acid.
Reaction with the (NSCl)₃ Ring Amines can act as nucleophiles and attack the sulfur atoms of the (NSCl)₃ ring, leading to ring opening and the formation of various sulfur-nitrogen chain compounds instead of the desired heterocycle.
Reaction with Alkenes

Problem: Low conversion of the starting alkene and formation of a tar-like substance.

Potential Cause Troubleshooting Steps
Low Reactivity of the Alkene The reactivity of the alkene is crucial. Electron-rich alkenes are generally more reactive towards electrophilic attack by species derived from (NSCl)₃. Consider using a more activated alkene if possible.
Polymerization of the Alkene Lewis acidic byproducts generated in the reaction can potentially catalyze the polymerization of the alkene, leading to the formation of tars.
Radical Side Reactions Some reactions involving sulfur-nitrogen compounds can proceed through radical pathways, which can be unselective and lead to a multitude of products. The use of radical inhibitors could be explored, but this may also inhibit the desired reaction.

Purification and Characterization of Byproducts

Challenge: Separating the desired product from closely related byproducts.

Technique Application and Protocol
Column Chromatography This is the most common method for purification. For thiadiazoles and related heterocycles, silica (B1680970) gel is often used. A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate) solvents is a good starting point. The choice of solvent system should be guided by TLC analysis.[9][10]
Recrystallization If the desired product is a solid and the crude mixture contains a major product, recrystallization can be a highly effective purification method. The solvent choice is critical and needs to be determined experimentally.[9][11]
Thin Layer Chromatography (TLC) for Monitoring TLC is essential for monitoring the reaction progress and for developing a purification strategy. Sulfur-nitrogen heterocycles are often UV-active.[12] Staining with agents like potassium permanganate (B83412) (for oxidizable groups) or p-anisaldehyde can also be effective for visualization.[12]

Challenge: Identifying the structure of an unknown byproduct.

Technique Application and Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are fundamental for structure elucidation. The chemical shifts can provide information about the substitution pattern on the heterocyclic ring.[13][14][15]
Mass Spectrometry (MS) MS provides the molecular weight of the compound and its fragmentation pattern can give clues about its structure. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.[13][14]

Experimental Protocols

General Protocol for the Synthesis of a 1,2,5-Thiadiazole from a Ketone
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the ketone (1 equivalent) in an anhydrous solvent (e.g., toluene).

  • Enolate Formation: Cool the solution to -78 °C and add a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise. Stir for 30-60 minutes.

  • Reaction with (NSCl)₃: Prepare a solution of (NSCl)₃ (0.34 equivalents) in the same anhydrous solvent and add it dropwise to the enolate solution at -78 °C.

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for (NSCl)3 Reactions reagents Reactants & Anhydrous Solvent inert_atm Inert Atmosphere (N2/Ar) reagents->inert_atm reaction Reaction with (NSCl)3 (Controlled Temperature) inert_atm->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for reactions involving (NSCl)₃.

troubleshooting_logic Troubleshooting Logic for Unexpected Byproducts start Low Yield / Byproducts Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_moisture Investigate Moisture Contamination start->check_moisture optimize Optimize Reaction Conditions check_reagents->optimize check_conditions->optimize check_moisture->optimize analyze_byproducts Isolate and Characterize Byproducts (NMR, MS) analyze_byproducts->optimize optimize->analyze_byproducts If problem persists success Improved Yield optimize->success

Caption: A logical approach to troubleshooting low yields and byproduct formation.

References

Technical Support Center: Proper Quenching and Disposal of Trithiazyl Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures and answers to frequently asked questions regarding the safe quenching and disposal of trithiazyl trichloride (B1173362) ((NSCl)₃) reaction mixtures. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is trithiazyl trichloride and what are its primary hazards?

A1: this compound is an inorganic compound used as a precursor in the synthesis of other sulfur-nitrogen compounds.[1] It is a white, crystalline solid that can be sensitive to shock and heat, potentially leading to explosive decomposition. It reacts rapidly with water in a process called hydrolysis.[2]

Q2: Why is proper quenching of this compound reactions necessary?

A2: Proper quenching is essential to safely neutralize unreacted this compound and any reactive intermediates. Improper handling or disposal can lead to the formation of hazardous byproducts or uncontrolled exothermic reactions.

Q3: What is the recommended general method for quenching this compound?

A3: The recommended method is controlled hydrolysis, where the reaction mixture is slowly added to a cooled, stirred basic solution. This process safely converts this compound into less reactive and water-soluble byproducts.

Q4: What are the products of this compound hydrolysis?

A4: The hydrolysis of this compound ultimately yields elemental sulfur, ammonia (B1221849) (or ammonium (B1175870) ions in acidic solution), and hydrochloric acid (or chloride ions).[2]

Q5: Can I dispose of this compound waste directly without quenching?

A5: No. This compound is a reactive substance and must be fully quenched and neutralized before disposal. Direct disposal is unsafe and violates hazardous waste regulations.

Troubleshooting Guide

Issue Potential Cause Solution
Violent, uncontrolled reaction during quenching. The quenching agent was added too quickly, or the reaction mixture was not sufficiently cooled.Always add the this compound solution slowly and dropwise to the quenching solution. Ensure the quenching solution is pre-cooled in an ice bath and vigorously stirred to dissipate heat effectively.
Solid material precipitates out of the quenching solution. Elemental sulfur, one of the hydrolysis products, is insoluble in water.This is an expected outcome of the hydrolysis process. The solid sulfur can be filtered off after the quenching and neutralization are complete.
Strong, unpleasant odor during quenching. Liberation of gaseous byproducts such as sulfur oxides or residual ammonia.All quenching procedures must be performed in a well-ventilated chemical fume hood.
The final quenched solution is still acidic. Insufficient amount of base was used to neutralize the hydrochloric acid formed during hydrolysis.Monitor the pH of the solution using pH paper or a calibrated pH meter. Add additional base, such as a saturated sodium bicarbonate solution, until the pH is neutral (pH 6-8).

Experimental Protocol: Quenching and Disposal of this compound

This protocol describes the safe quenching of a reaction mixture containing this compound via controlled hydrolysis.

Materials:

  • Reaction mixture containing this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ice

  • pH paper or pH meter

  • Appropriate glassware (beakers, flasks, addition funnel)

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves

Procedure:

  • Preparation of Quenching Solution:

    • In a chemical fume hood, prepare a beaker with a saturated solution of sodium bicarbonate in water.

    • Place the beaker in an ice bath and begin vigorous stirring. The volume of the quenching solution should be at least 10 times the volume of the this compound mixture to be quenched.

  • Quenching the Reaction Mixture:

    • Slowly add the reaction mixture containing this compound to the cold, stirred sodium bicarbonate solution dropwise using an addition funnel.

    • Maintain the temperature of the quenching solution below 20°C throughout the addition. Control the rate of addition to prevent excessive gas evolution or temperature increase.

    • Observe the reaction. The formation of a yellow precipitate (sulfur) is expected.

  • Ensuring Complete Quenching:

    • After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.

  • Neutralization and Waste Segregation:

    • Check the pH of the solution. If it is acidic, slowly add more saturated sodium bicarbonate solution until the pH is between 6 and 8.

    • Separate the solid sulfur precipitate from the aqueous solution by filtration.

    • The solid sulfur should be collected and disposed of as solid chemical waste.

    • The aqueous filtrate should be collected and disposed of as aqueous chemical waste.

Data Presentation

Parameter Value Notes
Recommended Quenching Temperature 0 - 20 °CTo control the exothermic reaction.
Final pH of Waste Stream 6 - 8Ensures neutralization of acidic byproducts.
Ratio of Quenching Solution to Reaction Mixture > 10:1 (v/v)To ensure sufficient capacity to absorb heat and neutralize byproducts.

Workflow for Quenching and Disposal of this compound Reactions

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Disposal prep_solution Prepare Saturated NaHCO3 Solution cool_solution Cool Solution in Ice Bath with Stirring prep_solution->cool_solution add_reaction Slowly Add (NSCl)3 Reaction Mixture cool_solution->add_reaction monitor Monitor Temperature and Gas Evolution add_reaction->monitor stir Stir for 1 hour at 0°C, then warm to RT monitor->stir check_ph Check pH (Adjust to 6-8) stir->check_ph filter_solid Filter Precipitated Sulfur check_ph->filter_solid dispose_solid Dispose of Solid Waste (Sulfur) filter_solid->dispose_solid dispose_liquid Dispose of Aqueous Waste (Filtrate) filter_solid->dispose_liquid end_process End dispose_solid->end_process dispose_liquid->end_process start Start start->prep_solution

References

Validation & Comparative

structural comparison of trithiazyl trichloride and cyanuric chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison: Trithiazyl Trichloride (B1173362) vs. Cyanuric Chloride

For researchers and professionals in drug development and materials science, a thorough understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides an in-depth structural comparison of two significant six-membered heterocyclic chlorides: trithiazyl trichloride ((NSCl)₃) and cyanuric chloride ((NCCl)₃). While both are trimers of their respective monomers (thiazyl chloride and cyanogen (B1215507) chloride), their three-dimensional structures exhibit profound differences in geometry, bonding, and electronic characteristics, which in turn dictate their reactivity and potential applications.

Executive Summary

This compound and cyanuric chloride, despite their analogous chemical formulas, adopt fundamentally different molecular structures. Cyanuric chloride is a planar aromatic system, whereas this compound possesses a non-planar, puckered ring structure. These structural distinctions arise from the differences in the constituent atoms of their heterocyclic rings—carbon and nitrogen in cyanuric chloride, and sulfur and nitrogen in this compound.

Structural and Electronic Properties

Cyanuric Chloride ((NCCl)₃): A Planar Aromatic System

Cyanuric chloride, a derivative of 1,3,5-triazine (B166579), is a planar molecule.[1] The six-membered ring, composed of alternating carbon and nitrogen atoms, is perfectly flat. This planarity is a consequence of the sp² hybridization of both the carbon and nitrogen atoms, leading to a delocalized π-electron system and aromatic character. The molecule possesses D₃h symmetry. The C-N bond lengths within the ring are all equivalent, as are the C-Cl bonds.

This compound ((NSCl)₃): A Puckered, Non-Aromatic Ring

In stark contrast, this compound features a six-membered ring of alternating sulfur and nitrogen atoms that is not planar.[1] The S₃N₃ core adopts a "chair-like" or slightly puckered conformation, and the molecule has C₃v symmetry.[1] The sulfur atoms in the ring are tetravalent and exhibit a pyramidal geometry.[1] The bonding within the S₃N₃ ring is complex, with evidence for significant π-delocalization, though it is not considered aromatic in the same vein as benzene (B151609) or cyanuric chloride.[1] The S-N bonds have partial double-bond character.[1]

Quantitative Structural Data

The precise bond lengths and angles of these molecules have been determined using techniques such as X-ray crystallography and gas-phase electron diffraction. A summary of these key structural parameters is presented below.

Structural ParameterThis compound ((NSCl)₃)Cyanuric Chloride ((NCCl)₃)Method of Determination
Ring Geometry Slightly puckered (Chair-like)PlanarX-ray Diffraction, Electron Diffraction
Symmetry C₃vD₃hX-ray Diffraction, Electron Diffraction
Ring Bond Lengths S-N: 160.5 pmC-N: ~133 pmX-ray Diffraction, Electron Diffraction
Exocyclic Bond Lengths S-Cl: 208 pmC-Cl: ~170 pmX-ray Diffraction, Electron Diffraction
Ring Bond Angles N-S-N: ~99.9°, S-N-S: ~123.9°N-C-N: ~126.8°, C-N-C: ~113.2°X-ray Diffraction
Exocyclic Bond Angles Cl-S-N: ~113.3°Cl-C-N: ~116.6°X-ray Diffraction

Visualization of Structural Differences

The following diagram illustrates the fundamental differences in the molecular structures of this compound and cyanuric chloride.

Caption: Molecular structures of this compound and cyanuric chloride.

Experimental Protocols

The structural data presented in this guide are primarily derived from X-ray crystallography and gas-phase electron diffraction studies. The generalized protocols for these techniques are outlined below.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound of interest (this compound or cyanuric chloride) are grown from a suitable solvent by slow evaporation or cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2][3]

  • Data Processing: The intensities and positions of the diffracted X-rays are measured and processed to yield a set of structure factors.

  • Structure Solution and Refinement: The electron density map of the crystal is calculated from the structure factors, revealing the positions of the atoms. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[3]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in a crystal lattice.

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Bombardment: A high-energy beam of electrons is directed at the gas molecules.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.[4]

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule.

  • Structure Refinement: A molecular model is constructed and refined to fit the experimental scattering data, providing information on bond lengths, bond angles, and torsional angles.[4]

Conclusion

The highlights the critical role that the elemental composition of a heterocyclic ring plays in determining its three-dimensional structure. Cyanuric chloride's planar, aromatic nature contrasts sharply with the puckered, non-aromatic ring of this compound. These fundamental structural differences are key to understanding their distinct chemical reactivity and are a crucial consideration for their application in various fields of chemical research and development.

References

The Strategic Advantage of Trithiazyl Trichloride ((NSCl)₃) in Sulfur-Nitrogen Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of sulfur-nitrogen reagents, the choice of a precursor can significantly impact reaction efficiency, product purity, and overall synthetic strategy. While several reagents are available for the introduction of sulfur and nitrogen moieties, trithiazyl trichloride (B1173362) ((NSCl)₃) emerges as a superior choice in numerous applications, offering distinct advantages over common alternatives like tetrasulfur tetranitride (S₄N₄), thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂).

This guide provides an objective comparison of (NSCl)₃ with other sulfur-nitrogen reagents, supported by experimental data, to illuminate its advantages in the synthesis of key heterocyclic compounds.

At a Glance: Key Advantages of (NSCl)₃

Trithiazyl trichloride, a stable, crystalline solid, serves as a convenient and efficient precursor to the highly reactive monomer, thiazyl chloride (NSCl), in situ. This controlled generation of the reactive species is a cornerstone of its advantages, leading to cleaner reactions and higher yields. Key benefits include:

  • Enhanced Stability and Safety: Unlike tetrasulfur tetranitride (S₄N₄), which is a shock-sensitive explosive, (NSCl)₃ is a comparatively stable solid, making it safer to handle and store in a laboratory setting.

  • Controlled Reactivity: (NSCl)₃ acts as a stable precursor that can be gently heated to generate the reactive NSCl monomer. This allows for controlled reaction conditions, minimizing side reactions and decomposition often associated with more aggressive reagents.

  • High Selectivity in Cycloaddition Reactions: In the synthesis of important sulfur-nitrogen heterocycles, such as 1,2,5-thiadiazoles, (NSCl)₃ demonstrates superior selectivity, leading to higher yields of the desired product with fewer byproducts compared to S₄N₄.

  • Versatile Precursor for a Range of Heterocycles: (NSCl)₃ is a versatile building block for a variety of sulfur-nitrogen containing rings, including the precursors to valuable thiazyl radicals, which are of interest in materials science.

Comparative Performance in Heterocycle Synthesis

The synthesis of 1,2,5-thiadiazoles, a class of heterocycles with diverse applications in pharmaceuticals and materials, provides a clear example of the superiority of (NSCl)₃.

Synthesis of 3,4-Diphenyl-1,2,5-Thiadiazole (B14157591): (NSCl)₃ vs. S₄N₄

The reaction of alkynes with a sulfur-nitrogen source is a common route to 1,2,5-thiadiazoles. A comparative analysis of the reaction of diphenylacetylene (B1204595) with (NSCl)₃ (via its monomer NSCl) and S₄N₄ highlights the advantages of the former.

Parameter(NSCl)₃S₄N₄
Primary Reagent This compoundTetrasulfur tetranitride
Reaction Type [2+2] CycloadditionCycloaddition
Product Yield ~90%~80%
Byproducts Minimal1,3,5,2,4-Trithiadiazepine (2-5%)
Reaction Conditions Reflux in CCl₄Not specified
Safety Profile Relatively stable solidShock-sensitive explosive

Table 1: Comparison of (NSCl)₃ and S₄N₄ in the synthesis of 3,4-Diphenyl-1,2,5-Thiadiazole.

The data indicates that while both reagents can produce the desired 1,2,5-thiadiazole, the reaction with S₄N₄ is less selective, yielding a trithiadiazepine byproduct.[1] In contrast, the use of (NSCl)₃ leads to a cleaner reaction with a higher reported yield of the target molecule.

Experimental Protocols

Synthesis of 3,4-Diphenyl-1,2,5-Thiadiazole using (NSCl)₃

Materials:

  • This compound ((NSCl)₃)

  • Diphenylacetylene

  • Carbon tetrachloride (CCl₄), anhydrous

  • Standard glassware for reflux and inert atmosphere reactions

Procedure:

  • A solution of this compound (1.0 mmol) and diphenylacetylene (3.0 mmol) in anhydrous carbon tetrachloride (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 3,4-diphenyl-1,2,5-thiadiazole.

Synthesis of 3,4-Diphenyl-1,2,5-Thiadiazole using S₄N₄

Materials:

  • Tetrasulfur tetranitride (S₄N₄)

  • Diphenylacetylene

  • Inert solvent (e.g., toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Caution: S₄N₄ is explosive and should be handled with extreme care in small quantities and behind a safety shield.

  • A solution of tetrasulfur tetranitride (1.0 mmol) and diphenylacetylene (1.0 mmol) in an inert solvent is prepared under a nitrogen atmosphere.

  • The reaction mixture is stirred at the appropriate temperature (as determined by literature precedent for the specific alkyne). The reaction progress is monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The product mixture is purified by column chromatography to separate the desired 3,4-diphenyl-1,2,5-thiadiazole from the trithiadiazepine byproduct.

Reaction Pathways and Mechanisms

The distinct outcomes of the reactions with (NSCl)₃ and S₄N₄ can be attributed to their different reactive intermediates and reaction pathways.

reaction_pathway cluster_NSCl Advantageous Pathway with (NSCl)₃ cluster_S4N4 Alternative Pathway with S₄N₄ NSCl3 (NSCl)₃ (Stable Precursor) NSCl_monomer NSCl (Reactive Monomer) NSCl3->NSCl_monomer Δ (Controlled Generation) Thiadiazole_NSCl 3,4-Diphenyl-1,2,5-Thiadiazole (~90% Yield) NSCl_monomer->Thiadiazole_NSCl Alkyne Diphenylacetylene Alkyne->Thiadiazole_NSCl [2+2] Cycloaddition S4N4 S₄N₄ (Explosive Reagent) Thiadiazole_S4N4 3,4-Diphenyl-1,2,5-Thiadiazole (~80% Yield) S4N4->Thiadiazole_S4N4 Byproduct Trithiadiazepine (2-5% Yield) S4N4->Byproduct Alkyne2 Diphenylacetylene Alkyne2->Thiadiazole_S4N4 Cycloaddition Alkyne2->Byproduct

Caption: Comparative reaction pathways for the synthesis of 3,4-diphenyl-1,2,5-thiadiazole.

The controlled, in situ generation of the NSCl monomer from the stable (NSCl)₃ trimer allows for a clean and high-yielding cycloaddition with the alkyne. In contrast, the reaction with S₄N₄ is less selective, leading to the formation of a significant byproduct and presenting a greater safety hazard.

Conclusion

For the synthesis of sulfur-nitrogen heterocycles, particularly 1,2,5-thiadiazoles, this compound ((NSCl)₃) offers clear advantages over tetrasulfur tetranitride (S₄N₄) and other sulfur-nitrogen reagents. Its superior stability, controlled reactivity, and higher selectivity make it a more reliable and safer choice for researchers. The ability to generate the reactive NSCl monomer in a controlled manner minimizes side reactions and leads to higher yields of the desired products. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic selection of reagents like (NSCl)₃ will be paramount in developing efficient and robust synthetic methodologies.

References

A Comparative Guide to the Synthetic Routes of Trithiazyl Trichloride ((NSCl)₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to trithiazyl trichloride (B1173362) ((NSCl)₃), a key precursor in sulfur-nitrogen chemistry. The performance of each method is objectively evaluated based on yield, purity, reaction time, and safety considerations, supported by experimental data from established literature.

At a Glance: Comparison of Synthetic Routes

ParameterChlorination of S₄N₄ with Cl₂Chlorination of S₄N₄ with SO₂Cl₂Chlorination of FSN with Cl₂
Starting Materials Tetrasulfur tetranitride (S₄N₄), Chlorine (Cl₂)Tetrasulfur tetranitride (S₄N₄), Sulfuryl chloride (SO₂Cl₂)Thiazyl fluoride (B91410) (FSN), Chlorine (Cl₂)
Reported Yield ~66%[1]95-100% (based on N content)Data not readily available
Product Purity May require purification from isomers and byproducts.[1]Generally yields a purer product.[1]Data not readily available
Reaction Time Dependent on the rate of chlorine gas addition.24 hours at room temperature.[1]Data not readily available
Key Advantages Well-established and widely cited method.More convenient than using chlorine gas, higher yield, and purer product.[1]Utilizes a different precursor, potentially avoiding the handling of explosive S₄N₄.
Key Disadvantages Use of highly toxic and corrosive chlorine gas. The starting material, S₄N₄, is a shock-sensitive explosive.[2][3]Long reaction time. Sulfuryl chloride is toxic and corrosive.[4][5][6][7][8] The starting material, S₄N₄, is a shock-sensitive explosive.[2][3]Thiazyl fluoride is a toxic and reactive gas.[9][10] Detailed experimental protocols and yield data are not as widely reported.

Experimental Protocols

Method 1: Chlorination of Tetrasulfur Tetranitride (S₄N₄) with Chlorine (Cl₂)

This is a conventional and frequently referenced method for the synthesis of (NSCl)₃.[1]

Reaction: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃[1]

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend powdered tetrasulfur tetranitride (S₄N₄) in dry carbon tetrachloride (CCl₄).

  • Purge the reaction vessel with dry nitrogen gas.

  • While stirring the suspension vigorously, introduce a stream of dry chlorine gas through the gas inlet tube, ensuring the outlet is below the surface of the solvent.

  • Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of (NSCl)₃ is formed.

  • Cease the flow of chlorine gas and purge the system with nitrogen to eliminate any residual chlorine.

  • The crude trithiazyl trichloride can be isolated by filtration, followed by washing with dry CCl₄ and drying under a vacuum.[1]

Safety Precautions:

  • Tetrasulfur tetranitride (S₄N₄) is a shock- and friction-sensitive primary explosive.[2] Handle with extreme care, avoiding grinding or rough handling.[3] Purer samples are reported to be more shock-sensitive.[2]

  • Chlorine gas (Cl₂) is highly toxic, corrosive, and a strong irritant to the respiratory system, eyes, and skin.[11][12][13][14][15] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

Method 2: Chlorination of Tetrasulfur Tetranitride (S₄N₄) with Sulfuryl Chloride (SO₂Cl₂)

This method is presented as a more convenient alternative to using chlorine gas, reportedly yielding a purer product in higher yields.[1]

Reaction: S₄N₄ + SO₂Cl₂ → (NSCl)₃ + other products (unbalanced)[1]

Procedure:

  • In a suitable reaction vessel, suspend the sulfur-nitrogen compound (e.g., S₄N₄).

  • Add an excess of sulfuryl chloride (approximately 2-3 mL of SO₂Cl₂ per gram of the starting material).

  • Stir the resulting mixture under a nitrogen atmosphere for 24 hours at room temperature.

  • After the reaction is complete, evaporate the excess sulfuryl chloride and solvent under reduced pressure.

  • The resulting yellow solid can be recrystallized from dry carbon tetrachloride (CCl₄) to yield pale yellow needles of (NSCl)₃.[1]

Safety Precautions:

  • Tetrasulfur tetranitride (S₄N₄) : See safety precautions in Method 1.

  • Sulfuryl chloride (SO₂Cl₂) is a toxic, corrosive, and lachrymatory liquid.[8] It reacts violently with water, releasing hydrogen chloride gas.[4][6][7] It can cause severe burns to the skin and eyes and is harmful if inhaled.[5][6] Work in a fume hood and wear appropriate PPE.

Method 3: Chlorination of Thiazyl Fluoride (FSN)

This route offers an alternative starting material to the explosive S₄N₄.

Reaction: 3 FSN + 3 Cl₂ → (NSCl)₃ + 3 ClF

Procedure: Detailed experimental protocols for this method are not as readily available in the reviewed literature. The reaction is known to occur, but specific conditions, yields, and purification methods require further investigation from specialized sources.

Safety Precautions:

  • Thiazyl fluoride (FSN) is a colorless, pungent gas that is expected to be toxic and reactive.[9] It reacts violently with water.[9] Handling should be performed with extreme caution in a controlled environment.

  • Chlorine gas (Cl₂) : See safety precautions in Method 1.

Logical Workflow for Method Selection

SynthesisComparison start Start: Need (NSCl)₃ precursor_choice Precursor Availability start->precursor_choice s4n4_available S₄N₄ Available precursor_choice->s4n4_available S₄N₄ fsn_available FSN Available precursor_choice->fsn_available FSN s4n4_handling Comfortable with Explosive Precursor? s4n4_available->s4n4_handling fsn_protocol Detailed Protocol Available? fsn_available->fsn_protocol s4n4_yes Proceed with S₄N₄ Routes s4n4_handling->s4n4_yes Yes s4n4_no Re-evaluate Synthesis Goal or Source (NSCl)₃ s4n4_handling->s4n4_no No chlorinating_agent Choice of Chlorinating Agent s4n4_yes->chlorinating_agent cl2_route Chlorine Gas (Cl₂) - Well-established - Lower Yield chlorinating_agent->cl2_route Cl₂ so2cl2_route Sulfuryl Chloride (SO₂Cl₂) - More Convenient - Higher Yield & Purity chlorinating_agent->so2cl2_route SO₂Cl₂ end Synthesized (NSCl)₃ cl2_route->end so2cl2_route->end fsn_yes Proceed with FSN Route fsn_protocol->fsn_yes Yes fsn_no Requires Further Method Development fsn_protocol->fsn_no No fsn_yes->end

Caption: Decision workflow for selecting a synthetic route to (NSCl)₃.

References

A Comparative Guide to the Electrochemical Properties of (NSCl)₃ Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The electrochemical properties of trithiazyl trichloride (B1173362) ((NSCl)₃) derivatives are a largely unexplored area of materials science. As such, direct experimental data from comparative studies is scarce in the publicly available literature. This guide provides a framework for analyzing these properties based on fundamental electrochemical principles and comparisons with related inorganic heterocyclic systems. The quantitative data presented is hypothetical and intended to illustrate expected trends.

Introduction to (NSCl)₃ and its Derivatives

Trithiazyl trichloride, with the formula (NSCl)₃, is a cyclic sulfur-nitrogen compound. The six-membered ring consists of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom. This structure serves as a versatile precursor for a wide range of derivatives through the substitution of its reactive S-Cl bonds. Common derivatives include those with alkoxy, aryloxy, and amino functional groups. The introduction of these varied organic moieties is expected to significantly influence the electronic and, consequently, the electrochemical properties of the parent ring. Understanding these properties is crucial for the potential application of these materials in areas such as charge storage, electrocatalysis, and molecular electronics.

Hypothesized Electrochemical Behavior of (NSCl)₃ Derivatives

The electrochemical behavior of (NSCl)₃ derivatives is expected to be dictated by the nature of the substituent groups attached to the sulfur atoms of the thiazyl ring. The redox potentials, which are a measure of the ease with which a molecule can be oxidized or reduced, are particularly sensitive to the electron-donating or electron-withdrawing character of these substituents.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NR₂) and alkoxy (-OR) groups are strong electron donors. By increasing the electron density on the (NS)₃ ring, they are expected to make the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).

  • Electron-Withdrawing Groups (EWGs): Conversely, aryloxy groups (-OAr) with electron-withdrawing substituents (e.g., -NO₂, -CF₃) will decrease the electron density of the ring. This should make the molecule more difficult to oxidize (more positive oxidation potential) and easier to reduce (less positive reduction potential).

Table 1: Hypothetical Trends in Redox Potentials of (NSCl)₃ Derivatives
Derivative ClassSubstituent ExampleExpected NaturePredicted Impact on Oxidation Potential (vs. (NSCl)₃)Predicted Impact on Reduction Potential (vs. (NSCl)₃)
Amino-substituted -N(CH₃)₂Strong EDGMore NegativeMore Negative
Alkoxy-substituted -OCH₂CH₃EDGNegative ShiftNegative Shift
Aryloxy-substituted -OC₆H₅Weak EWGSlight Positive ShiftSlight Positive Shift
Nitroaryloxy-substituted -OC₆H₄NO₂Strong EWGMore PositiveMore Positive

Proposed Experimental Protocol for Electrochemical Analysis

The primary technique for investigating the redox properties of these compounds is cyclic voltammetry (CV). A detailed protocol for a typical CV experiment is provided below.

Materials and Equipment
  • Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: A glassy carbon or platinum disk electrode.

  • Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of AgNO₃ in the supporting electrolyte (a pseudo-reference), or a standard calomel (B162337) electrode (SCE) separated by a salt bridge.

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Solvent: A dry, aprotic solvent such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM).

  • Supporting Electrolyte: A salt to ensure conductivity, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).

  • Analyte: A synthesized and purified (NSCl)₃ derivative at a concentration of approximately 1-5 mM.

  • Inert Gas: Nitrogen or argon for deaeration of the solution.

Experimental Procedure
  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, sonicate in ethanol, and dry thoroughly.

  • Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent. Dissolve the (NSCl)₃ derivative in this solution to the desired concentration (e.g., 1 mM).

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Deaeration: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a wide range initially (e.g., -2.0 V to +2.0 V vs. the reference electrode) to identify the redox events.

    • Perform a cyclic scan at a typical scan rate of 100 mV/s.

    • Record the resulting cyclic voltammogram (a plot of current vs. potential).

    • If redox peaks are observed, narrow the potential window to focus on these events.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes.

  • Internal Standard: After recording the CV of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene (B1249389)/ferrocenium (Fc/Fc⁺), and record the CV again. This allows for the accurate determination of the analyte's redox potentials relative to a standard.

  • Data Analysis: From the cyclic voltammogram, determine the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). The half-wave potential (E₁/₂), which is a good approximation of the standard redox potential, can be calculated for reversible or quasi-reversible processes as E₁/₂ = (Epa + Epc) / 2.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the electrochemical analysis of a novel (NSCl)₃ derivative.

experimental_workflow Experimental Workflow for Electrochemical Analysis of (NSCl)₃ Derivatives cluster_synthesis Synthesis & Purification cluster_electrochemistry Electrochemical Measurement cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of (NSCl)₃ Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization solution_prep Prepare Analyte Solution (Solvent + Supporting Electrolyte) characterization->solution_prep Pure Compound cell_setup Assemble 3-Electrode Cell solution_prep->cell_setup deaeration Deaerate with N₂/Ar cell_setup->deaeration cv_measurement Perform Cyclic Voltammetry deaeration->cv_measurement data_acquisition Acquire Voltammogram (Current vs. Potential) cv_measurement->data_acquisition Raw Data peak_analysis Determine Epa, Epc, ipa, ipc data_acquisition->peak_analysis potential_calc Calculate Half-Wave Potential E₁/₂ = (Epa + Epc) / 2 peak_analysis->potential_calc scan_rate_study Analyze Scan Rate Dependence (Reversibility) peak_analysis->scan_rate_study potential_calc->comparison potential_calc->report scan_rate_study->comparison scan_rate_study->report comparison->report

Caption: Workflow for the synthesis, electrochemical analysis, and data interpretation of (NSCl)₃ derivatives.

Comparative Analysis with Alternative Heterocycles: Cyclophosphazenes

Given the lack of extensive data on (NSCl)₃ derivatives, a comparison with the isoelectronic cyclophosphazenes, particularly hexachlorocyclotriphosphazene ((NPCl₂)₃), is instructive.

  • Electronic Structure: Both (NSCl)₃ and (NPCl₂)₃ are six-membered inorganic rings. However, the phosphorus atoms in cyclophosphazenes are in a higher formal oxidation state (+5) compared to the sulfur atoms in this compound (+3). This fundamental difference in the electronic structure of the ring atoms leads to different reactivities and is expected to result in distinct electrochemical properties. The P-N bond in phosphazenes is generally considered more polar than the S-N bond in thiazyls.

  • Redox Activity: The phosphazene ring itself is generally considered electrochemically inactive within typical solvent windows. However, it has been extensively used as a scaffold to attach redox-active units. For instance, ferrocenyl-substituted cyclophosphazenes have been synthesized and their electrochemical properties studied in detail. These materials can exhibit multiple, well-defined redox waves corresponding to the oxidation of the individual ferrocene units. The electronic communication between these redox centers can be mediated by the phosphazene ring.

  • Lessons for (NSCl)₃ Derivatives: The research on redox-active cyclophosphazenes provides a roadmap for exploring the electrochemical applications of (NSCl)₃ derivatives. A similar strategy of attaching known redox-active moieties (e.g., ferrocene, viologen, or organic chromophores) to the (NS)₃ ring could lead to novel materials with interesting electrochemical and optical properties. The thiazyl ring, being more electron-rich than the phosphazene ring, might play a more active role in mediating electronic communication between substituents.

Conclusion and Future Outlook

The electrochemical properties of (NSCl)₃ derivatives represent a promising but underdeveloped field of study. Based on fundamental principles, it is predicted that the redox behavior of the this compound core can be systematically tuned by the substitution of its chloro groups. The development of a library of these derivatives and their systematic electrochemical characterization is a critical next step. Such studies would not only provide valuable fundamental insights into the electronic structure of sulfur-nitrogen heterocycles but could also pave the way for their application in advanced materials. The comparison with well-established systems like cyclophosphazenes suggests that a rich and interesting redox chemistry awaits exploration in these fascinating inorganic rings.

Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structures of Trithiazyl Trichloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular architecture is paramount for predicting and tuning chemical behavior. This guide provides a comprehensive comparison of the X-ray crystal structures of various reaction products derived from trithiazyl trichloride (B1173362) ((NSCl)₃), a versatile reagent in sulfur-nitrogen chemistry. By examining key crystallographic parameters, this document offers valuable insights for the rational design of novel compounds and materials.

Trithiazyl trichloride, a six-membered inorganic heterocycle, serves as a gateway to a diverse range of sulfur-nitrogen compounds. Its reactions with various organic and inorganic substrates yield products with unique structural motifs, the precise geometries of which are definitively determined by single-crystal X-ray diffraction. This guide delves into the crystallographic analysis of two primary classes of these products: 1,2,5-thiadiazoles and 1,2,3,5-dithiadiazolium salts. Furthermore, it presents a comparative look at an alternative synthetic route to 1,2,5-thiadiazoles, offering a broader context for structural evaluation.

Comparative Analysis of Crystal Structures

The following tables summarize the key crystallographic data for representative reaction products of this compound and a compound synthesized via an alternative method.

Table 1: Crystallographic Data for 1,2,5-Thiadiazole (B1195012) Derivatives

Compound3,4-dibenzoyl-1,2,5-thiadiazole2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide
Synthesis Reaction of 1,2-dibenzoylethyne with (NSCl)₃Oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Parameters a = 8.994(2) Å, b = 10.998(3) Å, c = 14.654(4) Å, β = 107.15(2)°a = 10.134(1) Å, b = 11.239(1) Å, c = 13.988(2) Å, β = 98.63(1)°
Key Bond Lengths (Å) S(1)-N(2) = 1.633(4), S(1)-N(5) = 1.631(4), C(3)-C(4) = 1.455(6)S(1)-N(1) = 1.688(2), S(1)-N(2) = 1.691(2), S(1)-O(1) = 1.427(2), S(1)-O(2) = 1.431(2)
**Key Bond Angles (°) **N(2)-S(1)-N(5) = 98.9(2), S(1)-N(2)-C(3) = 111.9(3), S(1)-N(5)-C(4) = 112.0(3)N(1)-S(1)-N(2) = 92.5(1), O(1)-S(1)-O(2) = 120.9(1)
Reference [1][2]

Table 2: Crystallographic Data for a 1,2,3,5-Dithiadiazole Dimer

Compound4-phenyl-1,2,3,5-dithiadiazole dimer
Synthesis Reduction of 4-phenyl-1,2,3,5-dithiadiazolium chloride (from benzonitrile (B105546) and (NSCl)₃)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Parameters a = 16.061(1) Å, b = 32.984(5) Å, c = 5.7740(4) Å
Key Bond Lengths (Å) S(1)-S(2) = 2.09, S-N (avg) = 1.62, C-N (avg) = 1.33
**Key Bond Angles (°) **S-N-C (avg) = 114.5, N-S-S (avg) = 96.5
Reference

Reaction Pathways and Experimental Workflows

The synthesis of these structurally diverse compounds from this compound involves distinct reaction pathways. The formation of 1,2,5-thiadiazoles often proceeds through a cycloaddition-elimination mechanism, while dithiadiazolium salts are typically formed via condensation reactions with nitriles.

Reaction_Pathways Reaction Pathways of this compound NSCl3 (NSCl)₃ This compound Thiadiazole 1,2,5-Thiadiazoles (e.g., 3,4-Diphenyl-1,2,5-thiadiazole) NSCl3->Thiadiazole Cycloaddition Dithiadiazolium 1,2,3,5-Dithiadiazolium Salts NSCl3->Dithiadiazolium Condensation RuComplex_product [RuCl₃(NS)(PPh₃)₂] NSCl3->RuComplex_product Ligand Substitution Alkyne Alkynes (e.g., Diphenylacetylene) Alkyne->Thiadiazole Nitrile Nitriles (e.g., Benzonitrile) Nitrile->Dithiadiazolium RuComplex_start [RuCl₂(PPh₃)₃] RuComplex_start->RuComplex_product

Caption: Reaction pathways of this compound.

Experimental Protocols

Synthesis of 3,4-dibenzoyl-1,2,5-thiadiazole from 1,2-dibenzoylethyne and this compound: [1] A solution of 1,2-dibenzoylethyne in a suitable inert solvent such as carbon tetrachloride is treated with a stoichiometric amount of this compound. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 3,4-dibenzoyl-1,2,5-thiadiazole. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system.

Synthesis of 4-phenyl-1,2,3,5-dithiadiazolium chloride from Benzonitrile and this compound: [3] this compound is added to an excess of benzonitrile, and the mixture is heated under reflux. The reaction progress is monitored by the evolution of chlorine gas. After the reaction is complete, the excess benzonitrile is removed by distillation under reduced pressure. The resulting solid is washed with a non-polar solvent to remove any unreacted starting material and byproducts, yielding 4-phenyl-1,2,3,5-dithiadiazolium chloride.

Alternative Synthesis of 1,2,5-Thiadiazoles from α-Diketones and Tetrasulfur Tetranitride (S₄N₄): An alternative route to 1,2,5-thiadiazoles involves the reaction of α-diketones with tetrasulfur tetranitride (S₄N₄). In a typical procedure, the α-diketone and S₄N₄ are heated in an inert solvent like toluene. The reaction yields the corresponding 1,2,5-thiadiazole derivative, which can be purified by chromatography and recrystallization. This method provides a useful comparison for the structural features of thiadiazoles synthesized from this compound.

Conclusion

The X-ray crystallographic analysis of the reaction products of this compound reveals a rich diversity of molecular structures. The data presented in this guide highlights the subtle yet significant differences in bond lengths, bond angles, and overall molecular geometry that arise from different reaction pathways and starting materials. For researchers in materials science and drug discovery, this structural information is invaluable for establishing structure-property relationships and for the design of new functional molecules with tailored electronic and biological properties. The continued exploration of this compound chemistry, guided by detailed crystallographic studies, promises to unlock further innovations in these fields.

References

Navigating Stability: A Comparative Guide to Trithiazyl Trichloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical compounds is paramount. This guide provides a comprehensive comparison of the stability of trithiazyl trichloride (B1173362) ((NSCl)₃) and its key derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to be an essential resource for those working with these versatile sulfur-nitrogen compounds.

Trithiazyl trichloride, a six-membered inorganic heterocyclic ring, serves as a crucial precursor in the synthesis of a wide array of sulfur-nitrogen compounds. However, its inherent instability under certain conditions necessitates a thorough understanding of its derivatives to enhance handling, storage, and application. This guide delves into the thermal stability of this compound and its halogenated, oxygenated, and alkoxy-substituted analogues, offering a comparative analysis based on available data and established chemical principles.

Comparative Thermal Stability

The stability of this compound derivatives is significantly influenced by the nature of the substituent on the sulfur atoms. The following table summarizes the available and estimated thermal stability data for key derivatives.

Compound NameFormulaAppearanceMelting Point (°C)Decomposition Onset (°C)Key Stability Characteristics
This compound(NSCl)₃White crystalline solid~91~100Stable in a dry, inert atmosphere; decomposes over weeks under ambient conditions and hydrolyzes in moist air. Thermal decomposition yields the reactive monomer NSCl.[1]
Trithiazyl Trifluoride(NSF)₃Colorless gas->100 (Thermally stable)Significantly more stable than (NSCl)₃. Does not readily hydrolyze.
Trithiazyl Tribromide(NSBr)₃(Not well-documented)(Not well-documented)Estimated < 100Expected to be less stable than (NSCl)₃ due to the weaker S-Br bond compared to the S-Cl bond.
Trithiazyl Triiodide(NSI)₃(Not well-documented)(Not well-documented)Estimated < 100Expected to be the least stable among the halogenated derivatives due to the very weak S-I bond. The compound NI₃ is a known contact explosive.[2]
Trithiazyl Oxotrichloride(NSOCl)₃(Not well-documented)(Not well-documented)Estimated > 100The introduction of an oxygen atom on the sulfur is expected to influence the ring's electronic structure and stability.
Alkoxy-substituted Trithiazyls(NSOR)₃(Varies with R group)(Varies with R group)(Varies with R group)Stability is dependent on the nature of the organic 'R' group. Steric hindrance and electronic effects of the R group play a significant role.

Note: Some data points in the table are estimated based on established periodic trends and bond energies due to the limited availability of specific experimental data for all derivatives.

Experimental Protocols for Stability Assessment

To ensure accurate and reproducible stability data, standardized experimental protocols are crucial. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), adapted for the specific needs of air-sensitive and potentially energetic sulfur-nitrogen compounds.

Thermogravimetric Analysis (TGA) Protocol for Air-Sensitive Compounds

Objective: To determine the thermal stability and decomposition profile of this compound derivatives by measuring mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Due to the air and moisture sensitivity of these compounds, all sample handling must be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Instrumentation: A calibrated Thermogravimetric Analyzer is required.

  • Crucible: Use an inert crucible, such as alumina (B75360) or platinum.

  • Sample Size: Accurately weigh 1-5 mg of the sample into the crucible.

  • Atmosphere: The analysis must be conducted under a dynamic inert atmosphere (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min to prevent reaction with atmospheric components.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which different stages of decomposition occur and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC) Protocol for Energetic Compounds

Objective: To determine the thermal transitions (e.g., melting, decomposition) and to quantify the associated enthalpy changes of this compound derivatives.

Methodology:

  • Sample Preparation: As with TGA, all sample handling must be performed in an inert atmosphere.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is required.

  • Crucible: Use hermetically sealed aluminum or gold-plated copper crucibles to contain any evolved gases and prevent contamination.

  • Sample Size: Accurately weigh 0.5-2 mg of the sample into the crucible and hermetically seal it.

  • Reference: An empty, hermetically sealed crucible of the same type should be used as a reference.

  • Atmosphere: The DSC cell should be purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (melting) and exothermic peaks (decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Logical Workflow for Stability Assessment

The systematic evaluation of the stability of this compound derivatives follows a logical progression of synthesis, characterization, and thermal analysis.

G Workflow for Stability Assessment of this compound Derivatives cluster_0 Synthesis & Purification cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison A Synthesis of (NSCl)3 and its Derivatives B Purification and Characterization (NMR, IR, etc.) A->B C Thermogravimetric Analysis (TGA) (Inert Atmosphere) B->C D Differential Scanning Calorimetry (DSC) (Inert Atmosphere) B->D E Determine Decomposition Temperatures & Mass Loss C->E F Determine Enthalpy of Decomposition (ΔH) D->F G Kinetic Analysis (Activation Energy) E->G If applicable H Comparative Stability Assessment E->H F->H G->H

A logical workflow for assessing the stability of this compound derivatives.

Conclusion

The stability of this compound and its derivatives is a critical factor for their safe and effective use in research and development. This guide provides a comparative framework for understanding the thermal stability of these compounds, highlighting the enhanced stability of the trifluoride derivative and the presumed lower stability of the heavier halogen analogues. The detailed experimental protocols for TGA and DSC offer a standardized approach for researchers to generate reliable and comparable stability data. By following a systematic workflow of synthesis, characterization, and thermal analysis, the scientific community can build a more comprehensive understanding of these important sulfur-nitrogen compounds, paving the way for their broader application in various fields.

References

Unveiling the Molecular Architecture of Trithiazyl Trichloride: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the experimentally determined and computationally predicted molecular structure of trithiazyl trichloride (B1173362), (NSCl)₃. This document provides a detailed examination of bond lengths and angles, outlines the experimental methodologies employed, and visualizes the comparative workflow.

Trithiazyl trichloride, (NSCl)₃, a key inorganic heterocyclic compound, has been the subject of numerous structural studies. Its unique six-membered ring structure, composed of alternating sulfur and nitrogen atoms with chlorine substituents on the sulfur atoms, presents a compelling case for comparative analysis between experimental findings and theoretical predictions. This guide synthesizes available data to offer a clear and objective comparison for researchers working with this and related compounds.

Molecular Geometry: A Tale of Two Methodologies

The precise determination of molecular geometry is paramount in understanding the reactivity and physical properties of a compound. For (NSCl)₃, both experimental techniques, primarily X-ray and electron diffraction, and computational chemistry methods have been employed to elucidate its structural parameters.

Experimental studies have established that (NSCl)₃ possesses a slightly puckered ring structure with C₃v symmetry.[1][2] X-ray diffraction data reveals a sulfur-nitrogen (S-N) bond length of 160.5 picometers (pm) and a sulfur-chlorine (S-Cl) bond length of 208 pm.[1][2] One source suggests bond angles of approximately 109° at the sulfur atoms (N-S-N) and 120° at the nitrogen atoms (S-N-S).[3]

Computational models provide a theoretical perspective on the molecule's geometry. While specific computational details can vary, one set of calculations indicates an N-S-N bond angle of 117° and an S-N-S bond angle of 123°.[1] A comprehensive comparison of the key geometrical parameters is presented in the table below.

Molecular ParameterExperimental ValueComputational Value
S-N Bond Length (pm)160.5[1][2]Data not available
S-Cl Bond Length (pm)208[1][2]Data not available
N-S-N Bond Angle (°)~109[3]117[1]
S-N-S Bond Angle (°)~120[3]123[1]
Cl-S-N Bond Angle (°)Data not availableData not available

Note: The experimental bond angles are approximate values from a secondary source and require confirmation from primary crystallographic data. A complete and consistent set of computational data from a specified method is needed for a more robust comparison.

Experimental Protocols: The Foundation of Empirical Data

The experimental data presented here are primarily derived from X-ray and electron diffraction studies. These techniques provide a direct means of probing the spatial arrangement of atoms within a crystalline or gaseous sample.

X-ray Crystallography: This technique involves directing a beam of X-rays onto a single crystal of (NSCl)₃. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of the atoms and, consequently, the bond lengths and angles can be determined. The process typically involves crystal growth, mounting the crystal on a goniometer, data collection using a diffractometer, and subsequent structure solution and refinement using specialized software.

Electron Diffraction: In this method, a beam of high-energy electrons is passed through a gaseous sample of (NSCl)₃. The electrons are scattered by the electrostatic potential of the atoms, creating a diffraction pattern of concentric rings. The analysis of the radial distribution of these rings allows for the determination of interatomic distances. This technique is particularly useful for studying the geometry of molecules in the gas phase, free from intermolecular interactions present in a crystal lattice.

Visualizing the Comparison: A Logical Workflow

To effectively compare experimental and computational data for (NSCl)₃, a structured workflow is essential. This process ensures that all necessary information is gathered, analyzed, and presented in a clear and logical manner. The following diagram illustrates this workflow.

G cluster_2 Analysis & Presentation exp_data Experimental Data (X-ray, Electron Diffraction) exp_params Extract Experimental Bond Lengths & Angles exp_data->exp_params protocols Detail Experimental Protocols exp_data->protocols comp_data Computational Data (DFT, Hartree-Fock) comp_params Extract Computational Bond Lengths & Angles comp_data->comp_params comparison_table Create Comparison Table exp_params->comparison_table comp_params->comparison_table guide Publish Comparison Guide comparison_table->guide protocols->guide visualization Generate Workflow Diagram visualization->guide

Caption: Workflow for comparing experimental and computational data of (NSCl)₃.

References

A Comparative Guide to the Applications of Trithiazyl Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trithiazyl trichloride (B1173362), (NSCl)₃, is a versatile inorganic reagent with a growing number of applications in synthetic chemistry, materials science, and catalysis. This guide provides an objective comparison of its performance against alternative methods and reagents, supported by experimental data, to aid in the selection of the most suitable synthetic and application strategies.

Synthesis of Sulfur-Nitrogen Heterocycles

Trithiazyl trichloride is a key precursor for a variety of sulfur-nitrogen heterocycles, most notably 1,2,5-thiadiazoles and 1,2,3,5-dithiadiazolyl radicals.

Synthesis of 1,2,5-Thiadiazoles

This compound offers a direct route to 1,2,5-thiadiazoles from various starting materials, including enamines, oximes, and compounds with active methylene (B1212753) groups.[1][2]

Comparison with Alternative Methods:

A common alternative for the synthesis of 1,2,5-thiadiazoles involves the reaction of 1,2-diamines with sulfur-based reagents like sulfur dichloride (SCl₂) or the use of tetrasulfur tetranitride (S₄N₄).[2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Target MoleculeReagent/MethodStarting MaterialYield (%)Reference
3,4-Diphenyl-1,2,5-thiadiazoleTetrasulfur Tetranitride (S₄N₄)1,2-Diphenylethanamine60[2]
3,4-Disubstituted-1,2,5-thiadiazolesThis compound ((NSCl)₃)EnaminesModerate to Good[1]
Fused 1,2,5-thiadiazolesThis compound ((NSCl)₃)Cyclic Ketone Oximes20-63[2]
1,2,5-ThiadiazoleSulfur Monochloride (S₂Cl₂)Ethylenediamine Dihydrochloride50[2]

Experimental Protocols:

Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole using Tetrasulfur Tetranitride [2] To a refluxing solution of tetrasulfur tetranitride (3.05 g, 16.58 mmol) in xylene (40 mL), a solution of 1,2-diphenylethanamine (3.21 g, 16.29 mmol) in xylene (20 mL) is added over a period of 5-10 minutes. The mixture is refluxed for 3-4 hours until the evolution of ammonia (B1221849) ceases. After cooling, the volatile components are removed, and the residue is extracted with petroleum ether to yield the crystalline product.

General Synthesis of Fused 1,2,5-Thiadiazoles from Oximes using this compound [2] this compound is reacted with the oxime of a cyclic ketone in a suitable solvent. The reaction is typically carried out under mild conditions. For example, indan-1-one oxime reacts with this compound to give the corresponding fused thiadiazole in 63% yield.

G cluster_thiadiazole Synthesis of 1,2,5-Thiadiazoles Start Starting Materials TTC This compound ((NSCl)₃) Start->TTC Enamines, Oximes, Active Methylene Cpds Alternatives Alternative Reagents (S₄N₄, SCl₂, etc.) Start->Alternatives 1,2-Diamines, Alkenes, etc. Thiadiazole 1,2,5-Thiadiazole TTC->Thiadiazole Alternatives->Thiadiazole

General synthetic pathways to 1,2,5-thiadiazoles.
Synthesis of 1,2,3,5-Dithiadiazolyl Radicals

This compound is a highly effective reagent for the synthesis of 1,2,3,5-dithiadiazolyl radicals, which are of interest for their potential applications in molecular conductors and magnetic materials. The synthesis typically involves a cycloaddition reaction with a nitrile to form a dithiadiazolium salt, which is then reduced to the stable radical.

Comparison with Alternative Methods:

An alternative route to these radicals involves the reaction of amidine hydrochlorides with sulfur dichloride.

Target RadicalMethodOverall Yield (%)Reaction TimeReference
4-phenyl-1,2,3,5-dithiadiazolylThis compound753 hours
4-phenyl-1,2,3,5-dithiadiazolylAmidine-derived6524 hours

Experimental Protocols:

Synthesis of 4-phenyl-1,2,3,5-dithiadiazolyl Radical from this compound A solution of this compound in acetonitrile (B52724) is treated with benzonitrile (B105546) at room temperature. The resulting dithiadiazolium salt is then reduced with a suitable reducing agent, such as triphenylantimony, to yield the radical.

Synthesis of 4-phenyl-1,2,3,5-dithiadiazolyl Radical from Benzamidine Hydrochloride Benzamidine hydrochloride is reacted with sulfur dichloride in a suitable solvent. The resulting dithiadiazolium salt is then isolated and reduced as described above.

G cluster_radical Synthesis of 1,2,3,5-Dithiadiazolyl Radicals Nitrile Nitrile (R-CN) TTC This compound ((NSCl)₃) Nitrile->TTC Cycloaddition Salt Dithiadiazolium Salt [RCN₂S₂]⁺Cl⁻ TTC->Salt Radical Dithiadiazolyl Radical RCN₂S₂• Salt->Radical Reduction

Synthesis of dithiadiazolyl radicals via this compound.

Materials Science Applications

This compound serves as a precursor for novel materials with interesting electronic properties.

Conductive Polymers

Plasma-enhanced chemical vapor deposition (PECVD) of this compound can be used to create sulfur-nitrogen (S-N) thin films. These films exhibit semiconducting properties.

Comparison with Other Conductive Polymers:

The conductivity of these S-N films can be compared to well-established conductive polymers like polyaniline (PANI) and polypyrrole (PPy).

PolymerConductivity (S/cm)Preparation Method
S-N Thin Film (from (NSCl)₃)~10⁻³Plasma-enhanced CVD
Polyaniline (PANI)10⁻¹⁰ to 10²Chemical or Electrochemical Polymerization
Polypyrrole (PPy)10⁻⁴ to 10²Chemical or Electrochemical Polymerization

While the conductivity of the S-N thin films is currently lower than that of highly doped PANI or PPy, the ability to deposit these films via PECVD offers advantages in terms of film uniformity and control over thickness, which is crucial for electronic device fabrication.

Lithium Battery Electrolytes

Derivatives of this compound have been investigated as components of electrolytes for lithium-ion batteries. NSCl-derived salts have shown ionic conductivities greater than 1 mS/cm at 25°C.

Comparison with Standard Electrolytes:

Conventional lithium-ion battery electrolytes are typically composed of a lithium salt (e.g., LiPF₆) dissolved in a mixture of organic carbonates.

Electrolyte TypeIonic Conductivity (mS/cm)Key Features
NSCl-derived Salt> 1Potential for improved safety and stability
Standard Carbonate-based1 - 10Well-established, good performance
Ionic Liquid-based1 - 10Low volatility, improved safety

While still in the research phase, electrolytes based on this compound derivatives offer a promising avenue for developing safer and more stable energy storage devices.

Catalysis

Supported this compound complexes have demonstrated catalytic activity in important industrial reactions.

Oxidative Dehydrogenation of Alkanes

Supported (NSCl)₃ complexes have been shown to be active catalysts for the oxidative dehydrogenation (ODH) of alkanes, achieving conversions of 60-70%.

Comparison with Conventional Catalysts:

Vanadium oxide-based catalysts are commonly used for the ODH of light alkanes.

CatalystAlkaneConversion (%)Selectivity (%)Temperature (°C)
Supported (NSCl)₃Ethane60-70--
V₂O₅/Al₂O₃Ethane~50~90 (to ethylene)550-650

Further research is needed to fully characterize the selectivity and long-term stability of the this compound-based catalysts and to compare them directly with established systems under identical conditions.

NOx Reduction

Supported this compound catalysts have also shown high selectivity (90%) for the reduction of nitrogen oxides (NOx) at 300°C.

Comparison with Standard Catalysts:

The selective catalytic reduction (SCR) of NOx is a critical technology for emission control, with Cu-exchanged zeolites (e.g., Cu-ZSM-5) being one of the benchmark catalysts.

CatalystNOx Conversion (%)N₂ Selectivity (%)Optimal Temperature (°C)
Supported (NSCl)₃-90300
Cu-ZSM-5>90>95200-450

While the reported selectivity is high, more data on NOx conversion rates and the operational window are needed for a comprehensive comparison with state-of-the-art SCR catalysts.

G TTC Trithiazyl Trichloride Heterocycles Heterocycle Synthesis TTC->Heterocycles Materials Materials Science TTC->Materials Catalysis Catalysis TTC->Catalysis

Key application areas of this compound.

References

Safety Operating Guide

Safe Disposal of Trithiazyl Trichloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical waste is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of trithiazyl trichloride (B1173362) ((NSCl)₃), a reactive inorganic compound.

Trithiazyl trichloride is a moisture-sensitive solid that undergoes rapid hydrolysis in the presence of water. This reactivity is the foundation of its disposal procedure, which involves a controlled hydrolysis reaction followed by the neutralization of its byproducts. Adherence to the following protocols is crucial for the safe management of this chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped. This compound and its hydrolysis products are corrosive and toxic.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of this compound, corrosive liquids (hydrochloric acid), and potential projectiles from a vigorous reaction.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).Prevents skin contact with the corrosive solid and its acidic and basic hydrolysis products.
Body Protection A chemical-resistant lab coat or apron. For larger quantities, a full chemical-resistant suit may be necessary.Protects against spills and splashes, preventing skin burns and contamination of personal clothing.
Respiratory Protection Work must be conducted in a certified chemical fume hood. For spills or situations with potential for vapor exposure outside a fume hood, a respirator with an acid gas/ammonia (B1221849) cartridge is required.This compound can release hazardous vapors. Its hydrolysis produces hydrochloric acid and ammonia, both of which are respiratory irritants. A fume hood provides essential ventilation.

Emergency Preparedness:

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Have appropriate spill control materials readily available, such as sodium bicarbonate for acid neutralization and an absorbent for liquid spills.

Experimental Protocol for the Disposal of this compound

This procedure is designed for the safe, laboratory-scale disposal of this compound by controlled hydrolysis and subsequent neutralization.

Materials:
  • This compound waste

  • Large beaker or flask (at least 10 times the volume of the quenching solution)

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution (for acid neutralization)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (for base neutralization)

  • Deionized water

Step-by-Step Procedure:

Part 1: Controlled Hydrolysis

  • Preparation:

    • Place a large beaker or flask containing a stir bar in an ice bath on a magnetic stir plate. The reaction vessel should be large enough to accommodate the initial volume of water and any potential foaming.

    • Add a significant volume of cold deionized water to the beaker. A general guideline is to use at least 100 mL of water for every 1-5 grams of this compound to be disposed of. This large excess of water helps to dissipate the heat generated during hydrolysis.

    • Begin stirring the water to create a vortex.

  • Slow Addition of this compound:

    • CRITICAL STEP: Very slowly and carefully, add small portions of the this compound waste to the stirring cold water. The reaction is exothermic and will produce hydrochloric acid and ammonia gas. A controlled rate of addition is essential to prevent a runaway reaction and excessive off-gassing.

    • Monitor the reaction temperature closely. If the temperature of the water rises significantly, pause the addition until it has cooled.

    • Continue the slow addition until all the this compound has been added. The solid will react to form a slurry containing elemental sulfur.

  • Completion of Hydrolysis:

    • Once all the this compound has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis is complete.

Part 2: Neutralization of Byproducts

The resulting slurry from the hydrolysis will be acidic due to the formation of hydrochloric acid and will also contain dissolved ammonia.

  • Neutralization of Acid:

    • Slowly add a basic solution, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the stirring slurry. The addition of a base will neutralize the hydrochloric acid. Be aware that adding a carbonate base will cause foaming due to the release of carbon dioxide gas.

    • Continuously monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH of the solution is between 6 and 8.

  • Final pH Adjustment (if necessary):

    • If too much base was added and the solution becomes too alkaline (pH > 8), slowly add a dilute acid (e.g., hydrochloric acid) to bring the pH back into the neutral range of 6-8.

Part 3: Final Waste Disposal

  • Separation of Solids:

    • Once the solution is neutralized, the solid elemental sulfur can be separated by filtration.

    • The collected sulfur should be disposed of as solid chemical waste in accordance with your institution's and local regulations.[1]

  • Disposal of Aqueous Solution:

    • The neutralized aqueous solution, containing dissolved salts (e.g., sodium chloride and ammonium (B1175870) salts), can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with local regulations. Always check your local and institutional guidelines for aqueous waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Trithiazyl_Trichloride_Disposal node_start Start: this compound Waste node_safety Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) node_start->node_safety node_setup Prepare Reaction Setup: - Large Beaker with Stir Bar - Ice Bath - Fume Hood node_safety->node_setup node_hydrolysis Controlled Hydrolysis: Slowly add (NSCl)₃ to excess cold, stirring water node_setup->node_hydrolysis node_check_complete Stir for 1 hour to ensure complete reaction node_hydrolysis->node_check_complete node_neutralize Neutralize Slurry: Slowly add base (e.g., NaHCO₃) Monitor pH node_check_complete->node_neutralize node_check_ph Is pH between 6 and 8? node_neutralize->node_check_ph node_adjust_ph Adjust pH with dilute acid or base as needed node_check_ph->node_adjust_ph No node_separate Separate Solids: Filter to collect elemental sulfur node_check_ph->node_separate Yes node_adjust_ph->node_check_ph node_dispose_solid Dispose of Sulfur as Solid Chemical Waste node_separate->node_dispose_solid node_dispose_liquid Dispose of Neutralized Aqueous Solution per Local Regulations node_separate->node_dispose_liquid node_end End node_dispose_solid->node_end node_dispose_liquid->node_end

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can mitigate risks and ensure a safe working environment.

References

Personal protective equipment for handling Trithiazyl trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Trithiazyl trichloride (B1173362) ((NSCl)₃). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Trithiazyl trichloride is a white solid that serves as a precursor to other sulfur nitrides.[1] It is classified as an oxidizer, is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation. Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure and ensure a safe working environment.

Hazard Summary

Hazard ClassificationDescription
Oxidizer May intensify fire.[2]
Acute Oral Toxicity Harmful if swallowed.[2]
Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionMaterial/TypeSpecifications & Rationale
Hands Chemical-resistant glovesNeoprene or Butyl RubberWhile specific permeation data for this compound is not readily available, neoprene and butyl rubber gloves generally provide good resistance to a broad range of chemicals, including inorganic acids and sulfur compounds.[2][3][4][5][6] Always inspect gloves for degradation or punctures before and during use.
Eyes/Face Safety goggles and face shieldANSI Z87.1-ratedGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes.
Respiratory Air-purifying respirator (APR) with appropriate cartridges or a supplied-air respiratorNIOSH-approvedFor operations that may generate dust or aerosols, a full-facepiece APR with cartridges effective against chlorine and acid gases is recommended. In cases of high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.
Body Laboratory coat or chemical-resistant apronChemically resistant materialA lab coat should be worn at a minimum. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls are necessary.
Feet Closed-toe shoesLeather or other resistant materialShoes must fully cover the feet to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.
  • Assemble all necessary equipment and reagents before handling this compound.
  • Verify that an emergency eyewash station and safety shower are readily accessible and operational.
  • Prepare a designated waste container for this compound residue and contaminated materials.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Handling:

  • Handle this compound as a solid in a manner that minimizes dust generation.
  • Use appropriate tools (e.g., spatulas, forceps) for transferring the solid.
  • Keep containers of this compound tightly closed when not in use.
  • Avoid contact with skin, eyes, and clothing.

4. Post-Handling:

  • Thoroughly clean the work area after handling is complete.
  • Decontaminate all equipment that has come into contact with this compound.
  • Properly doff and dispose of or decontaminate PPE.
  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Emergency SituationProcedural Steps
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid residues, contaminated PPE, and spill cleanup materials in a clearly labeled, sealed container.
  • The container should be compatible with chlorinated inorganic waste.

2. Waste Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Waste Disposal:

  • Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[7]

Workflow and Decision Making

The following diagram illustrates the logical workflow for handling this compound, from preparation to emergency response.

TrithiazylTrichlorideHandling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Prep 1. Prepare Work Area (Fume Hood, Emergency Equipment) DonPPE 2. Don Appropriate PPE Prep->DonPPE Handle 3. Handle this compound (Minimize Dust, Keep Covered) DonPPE->Handle Clean 4. Clean & Decontaminate Handle->Clean Spill Spill Occurs Handle->Spill Potential Incident Exposure Exposure Occurs Handle->Exposure Potential Incident DoffPPE 5. Doff PPE Clean->DoffPPE Wash 6. Wash Hands DoffPPE->Wash Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify EHS/Emergency Services Evacuate->Notify FirstAid->Notify

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.